Phoenixin-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C101H153N25O29 |
|---|---|
Molecular Weight |
2181.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H153N25O29/c1-12-54(10)83(120-76(131)48-108-85(139)55(11)103)98(152)123-82(53(8)9)95(149)113-61(31-34-73(104)128)86(140)112-62(33-36-77(132)133)87(141)116-67(44-78(134)135)91(145)122-80(51(4)5)96(150)114-63(32-35-74(105)129)99(153)126-40-22-30-72(126)101(155)125-39-20-28-70(125)93(147)109-47-75(130)110-65(41-50(2)3)89(143)111-60(27-18-19-37-102)88(142)121-81(52(6)7)97(151)117-66(43-57-46-107-59-26-17-16-25-58(57)59)90(144)119-69(49-127)92(146)118-68(45-79(136)137)100(154)124-38-21-29-71(124)94(148)115-64(84(106)138)42-56-23-14-13-15-24-56/h13-17,23-26,46,50-55,60-72,80-83,107,127H,12,18-22,27-45,47-49,102-103H2,1-11H3,(H2,104,128)(H2,105,129)(H2,106,138)(H,108,139)(H,109,147)(H,110,130)(H,111,143)(H,112,140)(H,113,149)(H,114,150)(H,115,148)(H,116,141)(H,117,151)(H,118,146)(H,119,144)(H,120,131)(H,121,142)(H,122,145)(H,123,152)(H,132,133)(H,134,135)(H,136,137)/t54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-,82-,83-/m0/s1 |
InChI Key |
IQRYUACIXWOSOA-PUGGNXOESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
Phoenixin-20: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoenixin (PNX) is a recently identified neuropeptide with pleiotropic functions, centrally involved in the regulation of reproduction, metabolism, and neuronal processes.[1][2] Discovered through a bioinformatic approach, this peptide is cleaved from the C-terminus of the small integral membrane protein 20 (SMIM20).[2][3] The most common and biologically active isoforms are the 14- and 20-amino acid amidated peptides, PNX-14 and PNX-20, respectively.[2][3] Phoenixin exerts its effects by binding to the G protein-coupled receptor 173 (GPR173).[4][5] Initial characterization has revealed its significant role in the hypothalamic-pituitary-gonadal (HPG) axis, where it potentiates the action of gonadotropin-releasing hormone (GnRH) and stimulates luteinizing hormone (LH) secretion.[6][7][8] Furthermore, phoenixin-20 has been shown to promote neuronal mitochondrial biogenesis and exhibit anxiolytic and anti-inflammatory properties.[4][9] This technical guide provides an in-depth overview of the discovery, initial characterization, key experimental protocols, and signaling pathways associated with this compound.
Discovery and Molecular Origin
Phoenixin was first identified in 2013 by Yosten et al. using a bioinformatic algorithm designed to predict novel, highly conserved peptide sequences from genomic data.[2] It is derived from a precursor protein, the small integral membrane protein 20 (SMIM20), encoded by the C4orf52 gene.[1][2] PNX is cleaved from the C-terminal of SMIM20, a protein also implicated in the assembly of mitochondrial cytochrome c oxidase.[2][4] The two primary isoforms, PNX-14 and PNX-20, are highly conserved across species, including humans, rodents, and zebrafish.[1][10] While both isoforms are biologically active, PNX-20 is the predominant form in the hypothalamus.[3] A critical structural feature for its biological activity is the amidation at the C-terminus.[3]
Receptor Identification and Binding
A key step in characterizing Phoenixin was the identification of its cognate receptor. Using a deductive ligand-receptor matching strategy, the orphan G protein-coupled receptor 173 (GPR173), also known as SREB3, was identified as the putative receptor for Phoenixin.[4][11] This was confirmed in subsequent functional studies where siRNA-mediated knockdown of Gpr173 abrogated the cellular responses to this compound, such as the potentiation of GnRH-stimulated LH secretion in pituitary cells and the upregulation of GnRH and Kiss1 gene expression in hypothalamic neurons.[5][8]
Quantitative Data Summary
While detailed kinetic data such as Kd or Bmax from initial discovery papers are not extensively published, the effective concentrations used in various biological assays provide insight into this compound's potency.
| Parameter | Value/Concentration | Cell/Animal Model | Observed Effect | Reference |
| Effective Concentration | 100 nmol/L | mHypoA-GnRH/GFP cells | Increased GnRH and GnRH-R mRNA expression. | [3] |
| Effective Concentration | 100 nmol/L | mHypoA-Kiss/GFP-3 cells | Upregulated Kiss1 mRNA expression. | [3] |
| Effective Concentration | 1, 10, and 100 nM | Zebrafish Liver (ZFL) cells | Increased mRNA expression of glut2 and sglt1. | [12] |
| In Vivo Dosage (i.p.) | 1000 ng/g body wt | Zebrafish (male & female) | Reduced food intake. | [12] |
| In Vivo Dosage (i.p.) | 0.45 nmol/kg | Rats | Reversal of changes in GDM mouse model. | [13] |
Signaling Pathways
This compound binding to GPR173 primarily initiates signaling through the Gs alpha subunit, leading to the activation of the cyclic adenosine monophosphate (cAMP) pathway.
Hypothalamic Reproductive Regulation
In hypothalamic neurons, activation of GPR173 stimulates adenylyl cyclase, increasing intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[5][6] Phosphorylated CREB acts as a transcription factor, increasing the expression of key reproductive genes, including GnRH and Kiss1.[1][6] This pathway is central to Phoenixin's role in modulating the HPG axis.[5]
Neuronal Mitochondrial Biogenesis
In neuronal cells, this compound promotes mitochondrial biogenesis through a similar CREB-dependent mechanism.[9][14] The activation of the CREB pathway leads to the increased expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[9][15] PGC-1α is a master regulator of mitochondrial biogenesis, which in turn activates downstream targets like Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM), ultimately increasing mitochondrial DNA content and ATP production.[2][15]
Experimental Protocols
The characterization of this compound involved a combination of in silico, in vitro, and in vivo experimental approaches.
Receptor Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of this compound to its receptor, GPR173, typically by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing GPR173.
-
Assay Setup: In a multiwell filter plate, the cell membranes (e.g., 5-10 µg) are incubated with a constant concentration of a radiolabeled ligand and varying concentrations of unlabeled this compound (competitor).[16]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The bound ligand-receptor complexes are separated from the unbound free ligand by vacuum filtration through the filter plate. The filter retains the membranes and bound ligand.[16]
-
Washing: The filters are washed rapidly with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. An IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.[16]
GPR173 Knockdown Using siRNA
This technique was crucial for confirming that GPR173 is the functional receptor for this compound.[4][5]
Methodology:
-
Cell Culture: Hypothalamic cell lines (e.g., mHypoA-GnRH/GFP) are cultured to an appropriate confluency (typically 50-70%).
-
Transfection: Cells are transfected with either a specific siRNA targeting GPR173 or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and protein.
-
Verification of Knockdown: The efficiency of GPR173 knockdown is confirmed by measuring GPR173 mRNA levels (via RT-qPCR) or protein levels (via Western blot).
-
Functional Assay: The transfected cells are then treated with this compound (e.g., 100 nM).
-
Endpoint Measurement: The effect of this compound is measured. For example, changes in GnRH or Kiss1 mRNA expression are quantified using RT-qPCR. A lack of response to this compound in the GPR173-siRNA treated cells compared to the control group confirms the receptor's role.[5]
In Vivo Administration and Hormone Measurement
To understand the physiological effects of this compound on the reproductive axis, in vivo studies were conducted in animal models.[8][11]
Methodology:
-
Animal Model: Adult female rats are used, often synchronized to a specific stage of the estrous cycle (e.g., diestrus).
-
Surgical Preparation: Animals are surgically fitted with cannulas for intracerebroventricular (ICV) administration of the peptide.
-
Administration: Conscious, unrestrained rats receive an ICV injection of either this compound or a vehicle control.[6]
-
Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 20-30 minutes).[6]
-
Hormone Analysis: Plasma is separated from the blood samples, and the concentration of hormones, such as Luteinizing Hormone (LH), is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Hormone levels between the this compound treated group and the vehicle control group are compared to determine the peptide's effect on hormone secretion. An increase in plasma LH following this compound administration demonstrates its stimulatory effect on the HPG axis.[11]
Conclusion and Future Directions
The discovery and initial characterization of this compound have unveiled a novel and important player in neuroendocrinology. Its identification as the ligand for GPR173 has paved the way for understanding its mechanism of action. The primary signaling cascade involves the cAMP-PKA-CREB pathway, which mediates its effects on both reproductive gene expression in the hypothalamus and mitochondrial biogenesis in neurons.[1][6][14] The experimental protocols established, including receptor binding assays, siRNA-mediated knockdown, and in vivo functional tests, have been fundamental in elucidating these initial findings.
For drug development professionals, the pleiotropic nature of this compound presents exciting therapeutic possibilities. Its role in regulating reproduction suggests potential applications in fertility treatments or addressing ovulatory dysfunction.[8] Furthermore, its neuroprotective effects through the enhancement of mitochondrial function and its anti-inflammatory properties could be leveraged for developing treatments for neurodegenerative diseases and inflammatory conditions.[1][2] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, the development of stable agonists and antagonists for GPR173, and further exploration of its role in other physiological processes like metabolism, anxiety, and cardiovascular function.[1][7]
References
- 1. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. Hypothalamic action of phoenixin to control reproductive hormone secretion in females: importance of the orphan G protein-coupled receptor Gpr173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adooq.com [adooq.com]
- 15. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 16. merckmillipore.com [merckmillipore.com]
The Endogenous Function of Phoenixin-20 in the Hypothalamus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-20 (PNX-20) is a recently identified neuropeptide that has emerged as a key regulator of various physiological processes within the hypothalamus.[1] Cleaved from its precursor protein, small integral membrane protein 20 (SMIM20), PNX-20 is the predominant isoform in the hypothalamus and plays a crucial role in the modulation of reproductive functions, feeding behavior, and anxiety.[2] This technical guide provides an in-depth overview of the endogenous functions of PNX-20 in the hypothalamus, focusing on its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its roles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the phoenixin system.
Core Functions of this compound in the Hypothalamus
The hypothalamus is the primary site of PNX-20 expression and action in the central nervous system.[1] Within this critical brain region, PNX-20 exerts its influence on several fundamental homeostatic and behavioral processes.
Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound is a potent positive regulator of the reproductive axis.[3] It directly influences key neuronal populations within the hypothalamus to ultimately regulate gonadotropin release from the pituitary.
-
Stimulation of Gonadotropin-Releasing Hormone (GnRH) Neurons: PNX-20 has been shown to increase the expression of GnRH mRNA and stimulate the secretion of GnRH from hypothalamic neurons.[1] This action is critical for initiating the downstream cascade of reproductive hormone release.
-
Modulation of Kisspeptin (Kiss1) Neurons: PNX-20 also upregulates the expression of Kiss1 mRNA in hypothalamic cell models. Kisspeptin is a critical upstream regulator of GnRH neurons, suggesting that PNX-20 may act, at least in part, through the kisspeptin system to exert its effects on the HPG axis.[4]
-
Receptor-Mediated Action: The effects of PNX-20 on both GnRH and kisspeptin neurons are mediated by the G protein-coupled receptor 173 (GPR173).[1][5] Knockdown of GPR173 abolishes the stimulatory effects of PNX-20 on GnRH and Kiss1 gene expression.[1]
Modulation of Feeding Behavior
The role of this compound in the regulation of food intake is complex and appears to be species-specific.
-
Orexigenic Effects in Rodents: In rats, intracerebroventricular (ICV) injection of phoenixin-14, a related peptide, has been shown to increase food intake during the light phase.[6] This effect is associated with an increase in meal duration and size, suggesting a role in reducing satiety.[7]
-
Anorexigenic Effects in Zebrafish: In contrast, intraperitoneal injection of PNX-20 in zebrafish leads to a reduction in food intake.[8][9] This effect is accompanied by an increase in the hypothalamic expression of cocaine- and amphetamine-regulated transcript (CART) and a decrease in preproghrelin mRNA.[8]
Anxiolytic Properties
This compound has demonstrated significant anxiety-reducing effects in rodent models.
-
Behavioral Evidence: Central administration of PNX-14 and PNX-20 in mice leads to anxiolytic-like behavior in the elevated plus-maze and open-field tests.[7] This is characterized by an increased amount of time spent in the open arms of the elevated plus-maze and the center of the open field.[7]
-
Hypothalamic Site of Action: The anxiolytic effects of phoenixin appear to be mediated within the anterior hypothalamic area, as direct microinjections into this region replicate the effects of ICV administration, while injections into the amygdala are ineffective.[7]
-
GnRH-Dependent Mechanism: Interestingly, the anxiolytic effects of phoenixin are blocked by a GnRH receptor antagonist, suggesting a functional link between the anxiolytic actions of phoenixin and the GnRH system.[7]
Quantitative Data on this compound Function
The following tables summarize the quantitative effects of PNX-20 on various hypothalamic parameters as reported in the literature.
| Parameter | Cell/Animal Model | Treatment | Time Point | Fold Change vs. Control | Reference |
| GnRH mRNA | mHypoA-GnRH/GFP neurons | 10 nM PNX-20 | 2 hours | 1.805 ± 0.160 | [10] |
| mHypoA-GnRH/GFP neurons | 100 nM PNX-20 | 8 hours | 1.606 ± 0.277 | [10] | |
| Kiss1 mRNA | mHypoA-Kiss/GFP-3 cells | 100 nM PNX-20 | 24 hours | Significant increase | [2] |
| c-fos mRNA | mHypoA-GnRH/GFP neurons | 10 or 100 nM PNX-20 | Not specified | Induced expression | [10] |
| GPR173 mRNA | mHypoA-GnRH/GFP cells | Not specified | Not specified | Increased expression | [1] |
Table 1: Effects of this compound on Gene Expression in Hypothalamic Cell Models
| Behavior | Animal Model | Treatment | Behavioral Test | Key Finding | Reference |
| Anxiety | Mice | ICV PNX-14 or PNX-20 (25 nmol) | Open Field Test | Increased time spent in the center | [7] |
| Mice | ICV PNX-14 or PNX-20 (25 nmol) | Elevated Plus Maze | Increased time spent in open arms | [7] | |
| Feeding | Rats | ICV Phoenixin-14 (1.7 nmol) | Food Intake Monitoring | +72% increase in light phase food intake | [11] |
| Zebrafish | IP PNX-20 (1000 ng/g) | Food Intake Monitoring | Reduced food intake | [8][9] | |
| Drinking | Rats (male and female) | ICV PNX-14 and PNX-20 | Water Intake Monitoring | Increased drinking behavior | [8] |
Table 2: Behavioral Effects of Central this compound Administration
Signaling Pathways of this compound in the Hypothalamus
This compound exerts its effects on hypothalamic neurons primarily through the G protein-coupled receptor GPR173.[1][5] Activation of GPR173 initiates a downstream signaling cascade involving the adenylyl cyclase/protein kinase A (PKA) pathway.[5]
Caption: this compound signaling pathway in hypothalamic neurons.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the endogenous function of this compound in the hypothalamus.
In Vitro Studies with Hypothalamic Cell Lines
-
Cell Culture: Immortalized hypothalamic neuronal cell lines, such as mHypoA-GnRH/GFP and mHypoA-Kiss/GFP-3, are cultured in appropriate media at 37°C and 5% CO2.[10]
-
Treatment: Cells are treated with various concentrations of synthetic PNX-20 amide (e.g., 10 nM, 100 nM) for different time points (e.g., 1, 2, 4, 8, 24 hours).[10]
-
Gene Expression Analysis (RT-qPCR):
-
RNA is extracted from treated and control cells.
-
cDNA is synthesized from the extracted RNA.
-
Quantitative PCR is performed using primers specific for target genes (GnRH, Kiss1, c-fos, Gpr173) and a housekeeping gene (e.g., histone 3a) for normalization.[10]
-
-
Protein Secretion Analysis (ELISA): Culture media is collected, and the concentration of secreted peptides (e.g., GnRH) is quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
In Vivo Studies in Rodent Models
-
Intracerebroventricular (ICV) Injections:
-
Animals (rats or mice) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into a lateral ventricle of the brain.
-
After a recovery period, conscious animals receive microinjections of PNX-20 or vehicle through the cannula. Doses can range from 1.7 to 25 nmol per animal.[7][11]
-
-
siRNA-Mediated Knockdown of GPR173:
-
Specific small interfering RNA (siRNA) sequences targeting GPR173 or a scrambled control are designed and synthesized.
-
The siRNA is delivered to the hypothalamus, often via ICV injection, to specifically reduce the expression of the GPR173 receptor.[5]
-
The effectiveness of the knockdown is validated by measuring GPR173 mRNA or protein levels in hypothalamic tissue.
-
-
Behavioral Testing:
-
Elevated Plus-Maze: This apparatus consists of two open and two closed arms.[12] Rodents are placed in the center, and their movement is tracked for a set period (e.g., 5-10 minutes).[12][13] Anxiolytic effects are indicated by increased time spent and entries into the open arms.[12]
-
Open-Field Test: Animals are placed in a large, open arena, and their exploratory behavior is monitored.[14] Anxiolytic effects are associated with increased time spent in the center of the field as opposed to the periphery.[7]
-
-
Food and Water Intake Monitoring: Following ICV administration of PNX-20 or vehicle, animals are returned to their home cages, and their food and water consumption is measured at regular intervals.[6][8]
Caption: General experimental workflow for in vivo studies of this compound.
Logical Relationships and Interactions
The functions of this compound in the hypothalamus are interconnected, with its effects on the reproductive axis potentially influencing its anxiolytic properties.
Caption: Interconnected functions of this compound in the hypothalamus.
Conclusion and Future Directions
This compound is a pleiotropic neuropeptide with significant endogenous functions within the hypothalamus, regulating reproduction, feeding, and anxiety. Its signaling through the GPR173 receptor presents a novel target for therapeutic intervention in a range of disorders, including reproductive dysfunctions, eating disorders, and anxiety-related conditions.
Future research should focus on:
-
Elucidating the precise downstream targets of PNX-20-activated signaling pathways.
-
Investigating the potential for developing GPR173-specific agonists and antagonists for therapeutic use.
-
Exploring the interplay between central and peripheral phoenixin systems in the overall regulation of homeostasis.
-
Further characterizing the species-specific differences in the effects of PNX-20 on feeding behavior to understand the underlying evolutionary and physiological mechanisms.
This technical guide provides a solid foundation for researchers and clinicians interested in the burgeoning field of phoenixin neurobiology and its potential applications in drug development.
References
- 1. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Phoenixin—A Pleiotropic Gut-Brain Peptide [mdpi.com]
- 6. The Regulation of Phoenixin: A Fascinating Multidimensional Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intracerebroventricular icv injections: Topics by Science.gov [science.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
Phoenixin-20 Isoforms and Their Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin (PNX) is a recently discovered, highly conserved neuropeptide that has emerged as a pleiotropic regulator of various physiological processes.[1] Cleaved from the C-terminus of the small integral membrane protein 20 (SMIM20), phoenixin primarily exists in two bioactive, amidated isoforms: phoenixin-20 (PNX-20) and phoenixin-14 (PNX-14).[1] While initially identified for its crucial role in reproductive function, burgeoning research has unveiled its involvement in a diverse array of biological activities, including neuroprotection, anti-inflammatory processes, anxiety modulation, and metabolic regulation.[1][2] The biological effects of phoenixin are mediated through its putative G protein-coupled receptor, GPR173.[1][2] This technical guide provides a comprehensive overview of the known isoforms of this compound, their biological activities with a focus on quantitative data, detailed experimental protocols for their study, and a visualization of their key signaling pathways.
This compound Isoforms and Structure
The two primary isoforms of phoenixin, PNX-20 and PNX-14, share a common C-terminal 14 amino acid sequence, which is essential for their biological activity.[1] The non-amidated form of phoenixin is biologically inactive.[1] PNX-20 is the predominant isoform in the hypothalamus, while PNX-14 is more abundant in the heart and spinal cord.[3] Despite the difference in their N-terminal extension, both isoforms have been shown to exhibit similar biological activities in several studies.[1][3]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data from key studies on the biological activity of this compound and its isoforms.
Table 1: Effects of Phoenixin on Gene Expression
| Isoform | Cell Line/Animal Model | Target Gene | Concentration/Dose | Fold Change/Effect | Reference |
| PNX-20 | mHypoA-GnRH/GFP (immortalized GnRH neurons) | GnRH mRNA | 100 nM (2 hours) | ~1.5-fold increase | [4] |
| PNX-20 | mHypoA-GnRH/GFP (immortalized GnRH neurons) | GnRH Receptor (GnRH-R) mRNA | 100 nM (2 hours) | ~1.7-fold increase | [4] |
| PNX-20 | mHypoA-Kiss/GFP-3 (immortalized kisspeptin neurons) | Kiss1 mRNA | 100 nM (8 hours) | ~1.8-fold increase | [4] |
| PNX-20 | M17 (human neuronal cells) | PGC-1α, NRF-1, TFAM mRNA | 10 nM (48 hours) | Significant increase | [5] |
| PNX-14 | Mouse Anterior Hypothalamic Area (AHA) | GnRH mRNA | 5 nmol (in vivo) | Significant increase | [6] |
Table 2: Effects of Phoenixin on Hormone Secretion
| Isoform | System | Hormone | Concentration/Dose | Effect | Reference |
| PNX-20 | Primary rat pituitary cells | GnRH-stimulated LH release | 100 nM | Potentiation | [7] |
| PNX-20 | Diestrous female rats (in vivo, intracerebroventricular) | Plasma LH | 1 nmol | Significant increase | [8] |
| PNX-20 | mHypoA-GnRH/GFP neurons | GnRH secretion | 1000 nM (1 hour) | ~50% increase | [4] |
| PNX-14 | Male rats (in vivo, intracerebroventricular) | Plasma FSH, LH, Testosterone | Not specified | Increase | [9] |
Table 3: Effects of Phoenixin on Cellular and Behavioral Responses
| Isoform | Model | Biological Effect | Concentration/Dose | Quantitative Outcome | Reference |
| PNX-20 | M17 human neuronal cells | Mitochondrial biogenesis | 10 nM (48 hours) | Increased mtDNA/nDNA ratio | [5] |
| PNX-14 | Mice (in vivo, intracerebroventricular) | Anxiolytic-like behavior | 5, 10, 25, 50 nmol | Dose-dependent increase in time spent in open arms of elevated plus maze | [6] |
| PNX-14 | BV2 microglia (in vitro, OGD/R) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Not specified | Significant reduction | [5] |
| PNX-20 | Rats (in vivo, hypoxia-induced PAH) | Inhibition of NLRP3 inflammasome | 100 ng/g body weight daily | Marked inhibition of NLRP3 and ASC levels | [10] |
Signaling Pathways
Phoenixin exerts its effects primarily through the G protein-coupled receptor GPR173.[2] Activation of GPR173 leads to the stimulation of the cAMP/PKA signaling cascade, culminating in the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[9] Phosphorylated CREB then modulates the expression of target genes involved in reproduction, neuroprotection, and other physiological processes.[9]
GPR173 Signaling Pathway
Caption: Phoenixin binding to GPR173 activates the cAMP/PKA pathway, leading to CREB phosphorylation and target gene expression.
Neuroprotective Signaling Pathway of this compound
Caption: this compound promotes neuronal survival by enhancing mitochondrial biogenesis via the GPR173-CREB-PGC-1α pathway.
Anti-inflammatory Signaling Pathway of Phoenixin-14
References
- 1. researchgate.net [researchgate.net]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 5. Phoenixin 14 inhibits ischemia/reperfusion-induced cytotoxicity in microglia [pubmed.ncbi.nlm.nih.gov]
- 6. Open field test for mice [protocols.io]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
The Processing of Phoenixin-20 Precursor Protein SMIM20: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-20 (PNX-20) is a recently identified peptide hormone with pleiotropic effects on reproduction, metabolism, and behavior. It is derived from the precursor protein, Small Integral Membrane Protein 20 (SMIM20), also known as C4orf52 or MITRAC7.[1][2] Understanding the precise molecular mechanisms governing the conversion of SMIM20 to the biologically active PNX-20 is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of the current knowledge on SMIM20 processing, including key enzymatic pathways, detailed experimental protocols for its investigation, and quantitative data where available.
SMIM20 Gene and Protein Structure
The SMIM20 gene encodes a small integral membrane protein.[3] While SMIM20 has a role in the assembly of mitochondrial cytochrome c oxidase, it also serves as the prohormone for phoenixin peptides.[2][4] The precursor protein contains the sequences for both Phoenixin-14 (PNX-14) and the N-terminally extended this compound (PNX-20).[5][6] The presence of multiple dibasic cleavage sites within the SMIM20 sequence strongly suggests processing by proprotein convertases.[6][7]
SMIM20 Processing: Cleavage Mechanisms
The exact enzymatic machinery responsible for the liberation of PNX-20 from SMIM20 is an area of active investigation. Two primary mechanisms have been proposed:
-
Prohormone Convertase Cleavage: The presence of basic amino acid residues (Arginine, Lysine) at positions flanking the phoenixin peptides makes SMIM20 a likely substrate for prohormone convertases (PCs), such as furin.[7][8] These enzymes are known to cleave precursor proteins at specific basic residue motifs within the secretory pathway to release active peptides.[8]
-
Ectodomain Shedding: As a membrane-anchored protein, the extracellular domain of SMIM20 containing the phoenixin sequence could be released through ectodomain shedding.[7][9] This process involves the proteolytic cleavage of the extracellular portion of a membrane protein by cell-surface proteases known as sheddases.[9]
Currently, there is a lack of definitive quantitative data to ascertain the predominant processing pathway or the specific enzymes involved. Further research is required to elucidate the kinetics and relative contributions of these mechanisms in different tissues and physiological contexts.
Quantitative Data on this compound
Quantitative data on the direct processing of SMIM20 is limited. However, tissue distribution and concentration of the final peptide, this compound, have been reported.
| Tissue/Cell Type | This compound Concentration/Expression Level | Species | Reference |
| Rat Hypothalamus | 2851 pg/g of tissue (predominant isoform) | Rat | [7] |
| Rat Heart | Predominantly PNX-14 isoform | Rat | [7] |
| Rat Spinal Cord | Predominantly PNX-14 isoform | Rat | [7] |
| Bovine Hypothalamus | ~150 pg/mg protein | Bovine | [10] |
| Rat Heart | ~150 pg/mg protein | Rat | [10] |
| Zebrafish (various tissues) | mRNA expression detected in hypothalamus, pituitary, heart, intestine, liver, spleen, kidney, ovary, testis, and muscle. | Zebrafish |
Experimental Protocols
Western Blotting for SMIM20 and its Cleavage Products
This protocol allows for the detection and semi-quantitative analysis of the full-length SMIM20 precursor and potentially its cleaved fragments.
a. Sample Preparation (Cell Lysate):
-
Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.
b. SDS-PAGE and Electrotransfer:
-
Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 12-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane at 100V for 1-2 hours at 4°C.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMIM20 (e.g., rabbit polyclonal anti-SMIM20) diluted in blocking buffer overnight at 4°C with gentle agitation.[10][11] The optimal antibody concentration should be determined empirically.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[12]
Quantitative Real-Time PCR (qPCR) for SMIM20 and GPR173 mRNA Expression
This protocol enables the quantification of SMIM20 and its receptor, GPR173, gene expression levels.[13][14]
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.
b. qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96- or 384-well plate. For each reaction, combine:
-
SYBR Green qPCR Master Mix (2x)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume.
-
-
Include no-template controls (NTCs) for each primer set.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Perform a melt curve analysis to verify the specificity of the amplified product.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Primer Design: Primers for human SMIM20 and GPR173 should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Specific primer sequences need to be validated for efficiency and specificity.
Mass Spectrometry for this compound Identification and Quantification
Mass spectrometry (MS) is a powerful tool for the definitive identification and quantification of peptides like this compound from biological samples.[7][15]
a. Sample Preparation:
-
Extract peptides from tissues or cell culture media using an appropriate method, such as acid-acetone extraction.
-
Partially purify and concentrate the peptide fraction using solid-phase extraction (SPE) with a C18 cartridge.
-
For quantitative analysis, a known amount of a stable isotope-labeled synthetic this compound peptide can be spiked into the sample as an internal standard.
b. LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase high-performance liquid chromatography (HPLC) coupled to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
For targeted quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used to specifically detect and quantify the this compound peptide and its labeled internal standard.[16]
c. Data Analysis:
-
Identify this compound by matching the experimental MS/MS spectra to the theoretical fragmentation pattern of the this compound sequence using a database search algorithm (e.g., Mascot, Sequest).
-
Quantify the amount of this compound by comparing the peak areas of the endogenous peptide to the spiked internal standard.
In Vitro Cleavage Assay
This assay can be used to directly test the ability of specific proteases (e.g., furin) to cleave SMIM20.[17][18][19]
a. Reagents:
-
Recombinant full-length or a relevant fragment of SMIM20 protein.
-
Recombinant active protease (e.g., furin).
-
Assay buffer specific for the protease (e.g., for furin: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol).[17]
b. Procedure:
-
Incubate a defined amount of the SMIM20 substrate with the protease in the assay buffer at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Include a control reaction without the protease.
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and western blotting using an anti-SMIM20 antibody to visualize the cleavage of the full-length protein and the appearance of smaller fragments.
Cell-Based GPR173 Activation Assay (Calcium Imaging)
This assay measures the activation of the this compound receptor, GPR173, by monitoring changes in intracellular calcium levels.[20][21]
a. Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293T) that does not endogenously express GPR173.
-
Transfect the cells with a plasmid encoding human GPR173. A co-transfection with a calcium sensor plasmid (e.g., GCaMP) can also be performed.
b. Calcium Imaging:
-
Plate the transfected cells in a glass-bottom dish suitable for microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Establish a baseline fluorescence reading.
-
Apply this compound to the cells at various concentrations.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
c. Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F₀) for each cell or region of interest.
-
Plot the dose-response curve of this compound concentration versus the peak calcium response to determine the EC₅₀ (half-maximal effective concentration).
Signaling Pathways and Experimental Workflows
Caption: this compound signaling through GPR173 activates the cAMP/PKA/CREB pathway.
Caption: Experimental workflow for investigating SMIM20 processing.
Caption: Workflow for a cell-based GPR173 activation assay using calcium imaging.
Conclusion
The processing of SMIM20 to yield the active peptide this compound is a critical step in regulating its diverse physiological functions. While the exact enzymatic mechanisms are yet to be fully elucidated, evidence points towards the involvement of prohormone convertases and potentially ectodomain shedding. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate SMIM20 processing, quantify this compound levels, and characterize the downstream signaling events. Further research in this area will undoubtedly provide valuable insights into the biology of the SMIM20/Phoenixin-20 system and may unveil new therapeutic targets for a range of physiological and pathological conditions.
References
- 1. chempep.com [chempep.com]
- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the landscape of ectodomain shedding by quantitative protein terminomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Phoenixins: From Discovery of the Hormone to Identification of the Receptor and Potential Physiologic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proprotein and prohormone convertases: a family of subtilases generating diverse bioactive polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. SMIM20 antibody | antibody review based on formal publications [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
- 16. Mass Spectrometry-based Absolute Quantification of 20S Proteasome Status for Controlled Ex-vivo Expansion of Human Adipose-derived Mesenchymal Stromal/Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Cleavage Assays Using Purified Recombinant Drosophila Caspases for Substrate Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
Phoenixin-20 and its Interaction with the GPR173 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoenixin-20 (PNX-20) is a recently identified peptide hormone with pleiotropic effects on various physiological processes, including reproduction, cognition, and metabolism. Its primary receptor has been identified as the G protein-coupled receptor 173 (GPR173). This technical guide provides a comprehensive overview of the binding affinity and signaling mechanisms of this compound with GPR173. It is intended to serve as a resource for researchers and professionals in drug development by consolidating the current understanding of this peptide-receptor system, detailing experimental methodologies, and presenting signaling pathways and experimental workflows through standardized diagrams. While direct quantitative binding affinity data remains to be fully elucidated in published literature, this guide summarizes the available functional data and provides generalized protocols for key experimental assays.
Introduction
This compound is a 20-amino acid peptide derived from the cleavage of the small integral membrane protein 20 (SMIM20). It is one of the two major bioactive forms of phoenixin, the other being Phoenixin-14. Phoenixin has been implicated in a wide array of biological functions, acting as a key player in the gut-brain axis. The identification of GPR173 as its putative receptor has been a significant step in understanding the molecular mechanisms underlying phoenixin's diverse effects. GPR173, an orphan GPCR, is now a focal point for research into the therapeutic potential of modulating phoenixin signaling.
This compound and GPR173 Interaction
Binding Affinity: A Knowledge Gap
A thorough review of the current scientific literature reveals a notable absence of publicly available, quantitative binding affinity data such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal effective concentrations (EC50) derived from direct radioligand or other biochemical binding assays for the this compound and GPR173 interaction. Several studies have indirectly confirmed the interaction through functional assays and knockdown experiments. For instance, the effects of this compound on downstream signaling and gene expression are consistently abolished when GPR173 expression is silenced using siRNA. While some publications allude to unpublished binding assay data, the specific quantitative values are not yet in the public domain.
Functional Data
In the absence of direct binding data, functional assays provide valuable insights into the potency of this compound. These studies typically measure the concentration of this compound required to elicit a half-maximal response in a cellular context, which can be an indicator of receptor affinity.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Effective Concentration (mRNA expression) | 10 nM - 100 nM | mHypoA-GnRH/GFP and mHypoA-Kiss/GFP-3 cells | Gene expression analysis | |
| Effective Concentration (Cell Proliferation) | 100 nM | Human granulosa cells (HGrC1) | Cell proliferation assay |
Note: The effective concentrations listed above are from cell-based functional assays and may not directly correspond to the binding affinity (Kd or Ki) of this compound for GPR173.
GPR173 Signaling Pathway
Upon binding of this compound, GPR173 initiates a well-characterized intracellular signaling cascade. GPR173 is coupled to a stimulatory G protein (Gαs). Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes involved in various physiological processes, including those related to reproduction.
Phoenixin-20's Intracellular Symphony: A Technical Guide to the cAMP/PKA Signaling Pathway
For Immediate Release
A deep dive into the molecular mechanisms of phoenixin-20, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its downstream signaling, with a primary focus on the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway. This document synthesizes current research to provide detailed experimental insights and a clear visualization of the signaling cascade.
This compound, a recently identified neuropeptide, has garnered significant attention for its pleiotropic effects, particularly in reproductive function.[1][2] This guide elucidates the intracellular signaling pathways initiated by this compound, providing a foundational resource for further investigation and therapeutic development.
Core Signaling Cascade: The GPR173-cAMP/PKA Axis
This compound exerts its cellular effects primarily through the G protein-coupled receptor 173 (GPR173).[1][3][4][5][6][7] Upon binding to GPR173, this compound initiates a cascade of intracellular events, the most prominent of which is the activation of the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4][8][9] The elevated cAMP levels, in turn, activate protein kinase A (PKA).[1][2][3][4][5][6][8]
Activated PKA phosphorylates a key transcription factor, the cAMP response element-binding protein (CREB).[1][3][4][5][6][8] Phosphorylated CREB (pCREB) then translocates to the nucleus, where it binds to cAMP response elements (CREs) on the promoter regions of target genes, thereby modulating their transcription.[7][8] This signaling pathway is pivotal in mediating this compound's effects on the expression of reproductive hormones such as gonadotropin-releasing hormone (GnRH), the GnRH receptor (GnRH-R), and kisspeptin (Kiss1).[1][5][6][8]
Quantitative Insights into this compound Signaling
While much of the research has qualitatively described the signaling pathway, quantitative data from various studies underscore the impact of this compound on key downstream effectors.
| Parameter Measured | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| GnRH mRNA Expression | mHypoA-GnRH/GFP cells | 10 nM, 100 nM | Increased expression | [8] |
| GnRH Receptor (GnRH-R) mRNA Expression | mHypoA-GnRH/GFP cells | 10 nM, 100 nM | Increased expression | [8] |
| Kiss1 mRNA Expression | mHypoA-Kiss/GFP-3 cells | Not specified | Increased expression | |
| CREB Phosphorylation | mHypoA-GnRH/GFP and mHypoA-Kiss/GFP-3 cells | 10 nM, 100 nM | Increased phosphorylation | [8] |
| ERK1/2 Phosphorylation | mHypoA-GnRH/GFP cells | 10 nM, 100 nM | Increased phosphorylation | [8] |
| cAMP Levels | Rat pituitary adenoma (RC-4B/C) cells | Not specified | Elevated levels | [8] |
| Estradiol Production | Granulosa cells | Not specified | Enhanced production | [2] |
| CYP19A1 (Aromatase) mRNA Expression | Granulosa cells | Not specified | Increased expression |
Visualizing the Pathway
To provide a clear conceptual framework, the following diagrams illustrate the this compound signaling cascade and a typical experimental workflow for its study.
Caption: this compound binds to GPR173, activating the cAMP/PKA pathway and leading to CREB-mediated gene expression.
Experimental Protocols: A Guide to Methodologies
Reproducing and building upon existing research requires a thorough understanding of the experimental methods employed. Below are detailed protocols for key assays used to investigate the this compound signaling pathway, synthesized from established methodologies.[10][11][12][13][14][15][16][17][18][19]
Cell Culture and Treatment
-
Cell Lines: Immortalized GnRH neurons (e.g., mHypoA-GnRH/GFP) and kisspeptin neurons (e.g., mHypoA-Kiss/GFP-3) are commonly used models.[8]
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[11]
-
Serum Starvation: Prior to treatment, cells are often serum-starved for 4-6 hours to reduce basal signaling activity.[8]
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM, 100 nM) for specified time points (e.g., 0, 5, 15, 30, 60 minutes for phosphorylation studies; longer for gene expression assays).[8]
cAMP Measurement Assay
This protocol outlines a common method for quantifying intracellular cAMP levels.
-
Principle: Competitive enzyme-linked immunosorbent assay (ELISA) or bioluminescence-based assays are frequently used.[10][16] The cAMP-Glo™ Assay, for example, is a bioluminescent assay where cAMP stimulates PKA activity, leading to a decrease in ATP and a subsequent reduction in light output from a coupled luciferase reaction.[10]
-
Procedure (ELISA-based):
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer to release intracellular components.
-
Assay Plate Preparation: Use a plate pre-coated with an anti-cAMP antibody.
-
Competitive Binding: Add cell lysates and a known amount of horseradish peroxidase (HRP)-labeled cAMP to the wells. The endogenous cAMP from the lysate will compete with the HRP-labeled cAMP for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate. The HRP enzyme will convert the substrate, producing a colorimetric signal.
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis: Generate a standard curve using known concentrations of cAMP to determine the concentration in the experimental samples.
Caption: A generalized workflow for measuring intracellular cAMP levels following this compound treatment.
PKA Activity Assay
This protocol describes a method to measure the enzymatic activity of PKA.
-
Principle: These assays typically measure the phosphorylation of a specific PKA substrate. This can be done using radioactive methods (detecting the incorporation of ³²P from ATP into a substrate) or non-radioactive methods like ELISA.[12][13][14][17]
-
Procedure (Non-Radioactive ELISA-based):
-
Sample Preparation: Prepare cell lysates as described for the cAMP assay.
-
Assay Plate: Use a microplate pre-coated with a specific PKA substrate.
-
Kinase Reaction: Add cell lysates and ATP to the wells and incubate to allow PKA in the lysate to phosphorylate the substrate on the plate.
-
Detection Antibody: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Wash the plate between antibody incubation steps.
-
Substrate Addition and Measurement: Add TMB substrate and measure the absorbance at 450 nm. The signal intensity is directly proportional to the PKA activity in the sample.
-
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the change in PKA activity.
Broader Signaling Context and Future Directions
While the cAMP/PKA pathway is a central mediator of this compound's actions, evidence suggests the involvement of other signaling cascades, such as the protein kinase C (PKC) and MAPK/ERK pathways.[8] The phosphorylation of ERK1/2 has been observed in response to this compound, indicating potential crosstalk between these pathways.[8]
Further research is necessary to fully elucidate the complex interplay of these signaling networks and to understand how they contribute to the diverse physiological effects of this compound. The development of specific inhibitors and activators for GPR173 will be crucial for dissecting these pathways and for exploring the therapeutic potential of targeting the this compound system in areas such as reproductive health, metabolic disorders, and neuroprotection.[1][20]
This technical guide provides a solid foundation for researchers in the field, summarizing the current understanding of this compound's downstream signaling through the cAMP/PKA pathway and offering detailed methodological insights to facilitate future investigations. The continued exploration of this novel peptide and its receptor holds significant promise for advancing our knowledge of cellular regulation and for the development of new therapeutic strategies.
References
- 1. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 4. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 6. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rep.bioscientifica.com [rep.bioscientifica.com]
- 8. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. cAMP-Glo™ Assay Protocol [promega.jp]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 14. arborassays.com [arborassays.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]
- 18. revvity.com [revvity.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Phoenixin-20 Activation of CREB Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoenixin-20 (PNX-20) is a recently identified peptide hormone with pleiotropic effects, particularly in the regulation of the reproductive system and neuronal function.[1] Its biological activities are primarily mediated through the G protein-coupled receptor 173 (GPR173).[1][2][3] A critical downstream effect of PNX-20 signaling is the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in cellular processes such as proliferation, differentiation, and survival.[2][4] This technical guide provides an in-depth overview of the signaling pathway, quantitative data on CREB activation, detailed experimental protocols, and visual representations of the underlying mechanisms.
The this compound Signaling Pathway to CREB Phosphorylation
This compound exerts its effects on CREB phosphorylation through a well-defined signaling cascade. Upon binding to its cognate receptor, GPR173, it initiates a series of intracellular events that culminate in the activation of CREB.[5][6][7]
The binding of PNX-20 to GPR173, a G protein-coupled receptor, leads to the activation of adenylyl cyclase.[1][8] This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][2][3] Activated PKA then phosphorylates CREB at its Serine-133 residue.[9] Phosphorylated CREB (pCREB) can then recruit transcriptional coactivators and bind to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their expression.[2][3] Studies have shown that this pathway is crucial for this compound's role in stimulating the expression of genes such as Gonadotropin-Releasing Hormone (GnRH), GnRH receptor (GnRH-R), and Kiss1.[2][3][8]
Quantitative Data on this compound-Induced CREB Phosphorylation
Several studies have quantified the effects of this compound on CREB phosphorylation in various cell types. The following tables summarize key findings from dose-response and time-course experiments.
Table 1: Dose-Dependent Effect of this compound on CREB Phosphorylation
| Cell Line | Concentration of PNX-20 | Duration of Treatment | Fold Increase in pCREB | Reference |
| mHypoA-GnRH/GFP Neurons | 10 nM | 15 min | Significant Increase | [8] |
| mHypoA-GnRH/GFP Neurons | 100 nM | 15 min | Significant Increase | [8] |
| mHypoA-Kiss/GFP-3 Neurons | 10 nM | 15 min | Significant Increase | [8] |
| mHypoA-Kiss/GFP-3 Neurons | 100 nM | 15 min | Significant Increase | [8] |
| Human Granulosa Cells (HGrC1) | 10 nM | 15 min | Increased | [10] |
| Human Granulosa Cells (HGrC1) | 100 nM | 15 min | Significant Increase | [10] |
| Human Granulosa Cells (HGrC1) | 10 nM | 30 min | Increased | [10] |
| Human Granulosa Cells (HGrC1) | 100 nM | 30 min | Significant Increase | [10] |
Table 2: Time-Course of this compound-Induced CREB Phosphorylation
| Cell Line | Concentration of PNX-20 | Time Point | Fold Increase in pCREB | Reference |
| mHypoA-GnRH/GFP Neurons | 10 nM / 100 nM | 5 min | Increased | [8] |
| mHypoA-GnRH/GFP Neurons | 10 nM / 100 nM | 15 min | Peak Increase | [8] |
| mHypoA-GnRH/GFP Neurons | 10 nM / 100 nM | 30 min | Decreased from peak | [8] |
| mHypoA-Kiss/GFP-3 Neurons | 10 nM / 100 nM | 5 min | Increased | [8] |
| mHypoA-Kiss/GFP-3 Neurons | 10 nM / 100 nM | 15 min | Peak Increase | [8] |
| mHypoA-Kiss/GFP-3 Neurons | 10 nM / 100 nM | 30 min | Decreased from peak | [8] |
| Human Granulosa Cells (HGrC1) | 10 nM / 100 nM | 15 min | Increased | [10] |
| Human Granulosa Cells (HGrC1) | 10 nM / 100 nM | 30 min | Sustained Increase | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound's effect on CREB phosphorylation.
Western Blotting for pCREB Detection
Western blotting is a standard technique to qualitatively and semi-quantitatively measure the levels of phosphorylated CREB.[11][12][13]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., mHypoA-GnRH/GFP neurons or HGrC1 cells) to 80-90% confluency. Serum starve the cells for 4 hours to reduce basal signaling.[8] Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) for different time points (e.g., 0, 5, 15, 30 minutes).[8][10]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[11]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 3. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the neuropeptide phoenixin and its receptor GPR173 during folliculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 13. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
Phoenixin-20: A Technical Guide to its Cellular Localization in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-20 (PNX-20) is a recently identified neuropeptide that has garnered significant interest for its pleiotropic roles in the central nervous system, including the regulation of reproduction, metabolism, and anxiety.[1] Derived from the cleavage of the small integral membrane protein 20 (SMIM20), PNX-20 is the predominant isoform of the phoenixin peptide family found within the brain.[1] Understanding the precise cellular localization of PNX-20 is paramount for elucidating its physiological functions and for the development of novel therapeutics targeting its signaling pathways. This technical guide provides a comprehensive overview of the cellular distribution of PNX-20 in the brain, detailed experimental protocols for its detection, and a summary of its signaling cascade.
Cellular Localization of this compound in the Brain
Immunohistochemical and in situ hybridization studies have revealed a distinct and concentrated distribution of this compound in the mammalian brain, with the hypothalamus being the primary site of expression.[1][2] This localization aligns with its proposed roles in neuroendocrine regulation.
Quantitative Distribution of this compound Immunoreactivity
The following table summarizes the quantitative and semi-quantitative data on the distribution of this compound-like immunoreactivity (PNX-li) and its precursor's mRNA (Smim20) in key brain regions of the rat.
| Brain Region | Hypothalamic Nucleus | Level of PNX-li / Smim20 mRNA | Quantitative Data | Reference |
| Hypothalamus | +++ | 2851 pg/g of tissue | [1][3] | |
| Paraventricular Nucleus (PVN) | +++ | 21-32% of cells are PNX-immunoreactive | [2] | |
| Supraoptic Nucleus (SON) | +++ | High expression | [1][2] | |
| Arcuate Nucleus (ARC) | ++ | 21-32% of cells are PNX-immunoreactive | [2] | |
| Ventromedial Hypothalamus (VMH) | ++ | 21-32% of cells are PNX-immunoreactive | [2] | |
| Lateral Hypothalamus (LH) | ++ | 21-32% of cells are PNX-immunoreactive | [2] | |
| Dorsal Hypothalamus | ++ | Present | [1][2] | |
| Zona Incerta | ++ | Present | [2] | |
| Median Eminence | + | Present | [2] | |
| Pituitary Gland | Anterior and Posterior | + | Present | [1][2] |
| Brainstem | Nucleus of the Solitary Tract | + | Present | [1] |
| Dorsal Motor Nucleus of the Vagus | + | Present | [1] | |
| Area Postrema | + | Present | [1] | |
| Other Regions | Substantia Nigra Reticulata | + | Present | [1] |
| Spinal Cord | + | PNX-14 is the predominant isoform | [1] |
Level of Expression: +++ (High), ++ (Medium), + (Low). Data is primarily from studies on rats.
Co-localization with Other Neuropeptides
A significant population of PNX-20 immunoreactive neurons in the hypothalamus have been shown to co-express nesfatin-1, another neuropeptide involved in the regulation of energy homeostasis. This extensive co-localization suggests a potential functional interplay between these two peptides in modulating metabolic and reproductive processes.
Experimental Protocols
The following are detailed methodologies for the detection and localization of this compound and its corresponding mRNA in brain tissue.
Immunohistochemistry for this compound
This protocol is adapted from standard immunohistochemical procedures for rodent brain tissue and can be optimized for specific antibodies and tissue preparations.
1. Tissue Preparation:
-
Anesthetize the animal (e.g., with a ketamine/xylazine cocktail) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersion in a series of sucrose solutions (e.g., 15% and 30%) in PBS at 4°C until the tissue sinks.
-
Snap-freeze the brain in isopentane cooled with dry ice and store at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal sections (e.g., 30 µm thickness) and collect them in a cryoprotectant solution.
2. Immunohistochemical Staining (Free-Floating Sections):
-
Wash sections three times in PBS for 10 minutes each.
-
Perform antigen retrieval if necessary. A common method is to incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal donkey serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody against this compound (diluted in blocking solution) for 24-48 hours at 4°C with gentle agitation.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488), diluted in blocking solution, for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Mount sections onto glass slides and allow them to air dry.
-
Coverslip with a mounting medium containing DAPI for nuclear counterstaining.
3. Visualization:
-
Visualize the sections using a fluorescence or confocal microscope.
In Situ Hybridization for Smim20 mRNA
This protocol outlines the steps for detecting the mRNA of this compound's precursor, Smim20, in brain sections.
1. Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense riboprobe for Smim20 from a linearized plasmid template using an in vitro transcription kit.
-
Purify the probe and verify its integrity.
2. Tissue Preparation:
-
Prepare brain tissue sections as described in the immunohistochemistry protocol (steps 1a-1e), ensuring all solutions and equipment are RNase-free.
3. Hybridization:
-
Post-fix sections in 4% PFA for 10 minutes.
-
Acetylate sections with 0.25% acetic anhydride in 0.1 M triethanolamine-HCl (pH 8.0) for 10 minutes.
-
Pre-hybridize sections in hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA) for 2-4 hours at 60°C.
-
Hybridize sections with the DIG-labeled Smim20 probe in hybridization buffer overnight at 60°C in a humidified chamber.
4. Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound probe. This typically includes washes with decreasing concentrations of SSC (saline-sodium citrate) buffer at high temperature (e.g., 65°C).
-
Treat sections with RNase A to digest any remaining single-stranded RNA.
5. Immunodetection:
-
Block sections with a blocking solution (e.g., 10% heat-inactivated sheep serum in Tris-buffered saline with 0.1% Triton X-100 - TBST).
-
Incubate sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.
-
Wash sections extensively with TBST.
6. Signal Development:
-
Equilibrate sections in an alkaline buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).
-
Develop the signal by incubating sections with a chromogenic substrate for alkaline phosphatase, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt), in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing with PBS.
-
Dehydrate, clear, and coverslip the slides.
This compound Signaling Pathway
This compound exerts its effects by binding to the G protein-coupled receptor 173 (GPR173).[1] The activation of GPR173 initiates a well-characterized intracellular signaling cascade, primarily through the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) pathway.[1]
Key Steps in the Signaling Pathway:
-
Ligand Binding: PNX-20 binds to its receptor, GPR173, on the cell surface.
-
G Protein Activation: This binding event induces a conformational change in GPR173, leading to the activation of the associated heterotrimeric G protein, Gαs.
-
Adenylyl Cyclase Activation: The activated α-subunit of Gαs stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription. This has been shown to be a mechanism for regulating the expression of genes involved in reproduction, such as the gonadotropin-releasing hormone (GnRH) receptor.[1]
Conclusion
The cellular localization of this compound is predominantly centered in the hypothalamus, a critical hub for neuroendocrine control. Its co-expression with other key neuropeptides and the elucidation of its GPR173-mediated signaling pathway provide a solid foundation for understanding its diverse physiological roles. The detailed protocols provided in this guide offer a starting point for researchers to further investigate the distribution and function of this intriguing peptide. Future studies focusing on more comprehensive quantitative mapping and the functional significance of its co-localization with other signaling molecules will be crucial for fully unraveling the therapeutic potential of targeting the this compound system.
References
Phoenixin-20: A Technical Guide to its Role in Reproductive Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-20 (PNX-20) is a recently identified neuropeptide that has emerged as a significant modulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Cleaved from its precursor protein, small integral membrane protein 20 (SMIM20), PNX-20 is the predominant isoform in the hypothalamus and plays a crucial role in regulating reproductive function.[3] This technical guide provides a comprehensive overview of the current understanding of PNX-20's function in reproductive endocrinology, with a focus on its mechanism of action, signaling pathways, and the experimental methodologies used to elucidate its effects.
Mechanism of Action
This compound exerts its effects on the reproductive axis through a multi-level mechanism, primarily involving the hypothalamus and the pituitary gland.[4] It has been shown to potentiate the action of gonadotropin-releasing hormone (GnRH) and stimulate the secretion of luteinizing hormone (LH).[1][5][6] The biological activity of phoenixin is mediated through its interaction with the G protein-coupled receptor 173 (GPR173).[1][5][6]
Hypothalamic Actions
In the hypothalamus, PNX-20 directly stimulates GnRH neurons, leading to increased GnRH mRNA expression and secretion.[1][5][6] Furthermore, PNX-20 has been shown to upregulate the expression of Kiss1 mRNA in kisspeptin neurons, which are critical regulators of GnRH release.[1][5][6] This suggests that PNX-20's effects on GnRH may be mediated, at least in part, through the kisspeptin signaling pathway.
Pituitary Actions
At the pituitary level, PNX-20 enhances the sensitivity of gonadotrophs to GnRH.[1] While PNX-20 alone does not directly stimulate LH release from pituitary cells, it significantly potentiates GnRH-induced LH secretion.[1] This priming effect is associated with an upregulation of GnRH receptor (GnRH-R) mRNA expression in the pituitary.[1]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound on reproductive hormones and gene expression.
| Parameter | Cell Line/Animal Model | PNX-20 Concentration/Dose | Effect | Reference |
| GnRH mRNA Expression | mHypoA-GnRH/GFP cells | 10 nM | ~1.8-fold increase at 2 hours | [1] |
| mHypoA-GnRH/GFP cells | 100 nM | ~1.6-fold increase at 8 hours | [1] | |
| GnRH Secretion | mHypoA-GnRH/GFP cells | 1000 nM | ~1.5-fold increase after 1 hour | [1] |
| GnRH-R mRNA Expression | mHypoA-GnRH/GFP cells | 100 nM | ~1.5-fold increase at 2 hours and ~1.7-fold increase at 8 hours | [1] |
| Kiss1 mRNA Expression | mHypoA-Kiss/GFP-3 cells | 100 nM | Upregulation at 24 hours | [3] |
Table 1: In Vitro Effects of this compound
| Parameter | Animal Model | PNX-20 Dose (ICV) | Time Point | Effect | Reference |
| Plasma LH | Diestrous Rats | 1.0 nmol | 5-60 min | No significant change | [7] |
| Diestrous Rats | 3.0 nmol | 5 min | Significant increase | [7] | |
| Diestrous Rats | 3.0 nmol | 15 min | Significant increase | [7] | |
| Estrous Cycle | Female Rats | siRNA knockdown | - | Extended by an average of 2.3 days | [3] |
Table 2: In Vivo Effects of this compound
Signaling Pathways
This compound binding to its receptor, GPR173, initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and hormone secretion. The primary signaling pathway implicated in PNX-20's action is the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[1][5][6]
Activation of GPR173 by PNX-20 leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels.[8] Elevated cAMP activates PKA, which in turn phosphorylates the cAMP response element-binding protein (CREB).[1][5][6][8] Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, including GnRH and Kiss1, to regulate their transcription.[1][5][6][8]
In addition to the cAMP/PKA pathway, there is evidence suggesting the involvement of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This compound has been shown to increase the phosphorylation of ERK1/2 in GnRH neurons.[5][6] However, the precise role of the MAPK/ERK pathway in mediating the reproductive effects of PNX-20 requires further investigation.
The regulation of GnRH expression by PNX-20 also involves the modulation of transcription factors such as CCAAT/enhancer-binding protein β (C/EBPβ) and octamer transcription factor 1 (Oct-1).[1][5][6] PNX-20 has been shown to decrease C/EBPβ mRNA expression while increasing Oct-1 mRNA expression in GnRH neurons.[1][5]
Caption: this compound signaling cascade in hypothalamic neurons.
Experimental Protocols
This section details the key experimental methodologies employed in the study of this compound's role in reproductive endocrinology.
In Vitro Studies
1. Cell Culture of Immortalized Hypothalamic Neurons (mHypoA-GnRH/GFP and mHypoA-Kiss/GFP-3)
-
Cell Lines: mHypoA-GnRH/GFP (representing GnRH neurons) and mHypoA-Kiss/GFP-3 (representing kisspeptin neurons) are commonly used.[1][5][6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and other necessary growth factors.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 10 nM, 100 nM, 1000 nM) for specified durations (e.g., 1, 2, 4, 8, 24 hours) to assess its effects on gene expression and hormone secretion.[1][3]
2. siRNA-Mediated Knockdown of GPR173
-
Objective: To confirm that the effects of this compound are mediated through its receptor, GPR173.
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
A solution containing small interfering RNA (siRNA) targeting GPR173 and a transfection reagent (e.g., Lipofectamine) is prepared according to the manufacturer's instructions.
-
The siRNA-transfection reagent complex is added to the cells.
-
Cells are incubated for a period (e.g., 24-48 hours) to allow for the knockdown of GPR173 expression.
-
The effectiveness of the knockdown is confirmed by quantitative PCR (qPCR) or Western blotting.
-
The cells are then treated with this compound to determine if the previously observed effects are abolished or attenuated.[5][6]
-
3. Quantitative Real-Time PCR (qPCR)
-
Objective: To measure changes in mRNA expression of target genes (GnRH, Kiss1, GnRH-R, etc.).
-
Procedure:
-
RNA Extraction: Total RNA is extracted from cultured cells or hypothalamic tissue using a commercial kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
4. Western Blotting for Phosphorylated Proteins
-
Objective: To quantify the phosphorylation of signaling proteins like CREB and ERK1/2.
-
Procedure:
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-pCREB) and a primary antibody for the total protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[9]
-
In Vivo Studies
1. Intracerebroventricular (ICV) Cannulation and Injection in Rats
-
Objective: To administer this compound directly into the brain to study its central effects.
-
Procedure:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[10]
-
Stereotaxic Surgery: The rat is placed in a stereotaxic apparatus, and a guide cannula is implanted into a lateral ventricle using specific coordinates from a rat brain atlas.[10][11]
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Injection: A microinjection pump is used to deliver a specific dose of this compound in a small volume of artificial cerebrospinal fluid (aCSF) through the implanted cannula.[10][11]
-
2. Blood Sampling and Hormone Assays
-
Objective: To measure circulating levels of reproductive hormones (e.g., LH).
-
Procedure:
-
Catheterization: For frequent blood sampling, a catheter may be implanted in the jugular vein.
-
Blood Collection: Blood samples are collected at various time points before and after PNX-20 administration.
-
Hormone Measurement: Plasma or serum is separated, and hormone concentrations are measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[12][13][14]
-
Caption: A typical workflow for in vivo studies of this compound.
Conclusion and Future Directions
This compound has been firmly established as a novel and important regulator of the HPG axis. Its actions at both the hypothalamic and pituitary levels highlight its potential as a therapeutic target for reproductive disorders. The signaling pathways and mechanisms of action described in this guide provide a solid foundation for further research and drug development.
Future research should focus on:
-
Elucidating the precise role of the MAPK/ERK pathway in this compound signaling.
-
Identifying the full spectrum of genes regulated by this compound in the context of reproduction.
-
Investigating the potential interplay between this compound and other neuropeptides and hormones in the regulation of the HPG axis.
-
Exploring the therapeutic potential of this compound analogues in conditions such as infertility and polycystic ovary syndrome.
This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of reproductive endocrinology, providing a comprehensive understanding of this compound's function and the methodologies to study it further.
References
- 1. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 3. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel reproductive peptide, phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. This compound Stimulates mRNAs Encoding Hypothalamo-Pituitary-Gonadal Hormones, is Pro-Vitellogenic, and Promotes Oocyte Maturation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Bioassay and radioimmunoassay of serum luteinizing hormone in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. file.elabscience.com [file.elabscience.com]
An In-depth Technical Guide to the Anxiolytic Properties of Phoenixin-20 In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging research on the anxiolytic properties of the neuropeptide Phoenixin-20 (PNX-20). Phoenixin is a recently discovered peptide hormone with two primary isoforms, Phoenixin-14 (PNX-14) and this compound (PNX-20), which are cleavage products of the small integral membrane protein 20 (SMIM20).[1][2] Initially recognized for its role in regulating the reproductive system, subsequent research has revealed its pleiotropic effects, including the modulation of memory, food intake, inflammation, and notably, anxiety-like behaviors.[2][3] This document synthesizes current in vivo data, details common experimental protocols, and illustrates the key signaling pathways involved in the anxiolytic action of this compound.
Quantitative Data on Anxiolytic Effects
The anxiolytic effects of Phoenixin peptides have been primarily demonstrated in rodent models using standard behavioral tests such as the Elevated Plus Maze (EPM) and the Open Field Test (OFT).[2][4] Intracerebroventricular (icv) administration of both PNX-14 and PNX-20 has been shown to dose-dependently induce anxiolytic effects.[2][3] The data from key studies are summarized below.
Table 1: Effects of Phoenixin Peptides on Anxiety-Like Behavior in Rodent Models
| Peptide | Animal Model | Administration Route & Doses | Behavioral Test | Key Anxiolytic-Like Outcomes | Reference |
| PNX-14 | Adult Male Mice | ICV: 5, 10, 25, 50 nmol | Elevated Plus Maze (EPM) | Dose-dependent increase in time spent in and entries into the open arms. | [4][5][6] |
| PNX-14 | Adult Male Mice | ICV: 5, 10, 25, 50 nmol | Open Field Test (OFT) | Dose-dependent increase in time spent in the center of the arena. | [5][6] |
| PNX-14 | Adult Male Mice | Microinjection into Anterior Hypothalamic Area (AHA) | EPM & OFT | Anxiolytic effects observed, similar to ICV administration. | [4][6][7] |
| PNX-14 | Adult Male Mice | Microinjection into Amygdala | EPM & OFT | No significant anxiolytic effects observed. | [4][6][7] |
| PNX-20 | Adult Male Mice | ICV: 25 nmol | EPM & OFT | Increased time spent in the open arms (EPM) and center (OFT), indicating reduced anxiety. | [3][7] |
Note: Much of the initial in vivo behavioral research focused on PNX-14, with PNX-20 demonstrating similar anxiolytic properties.[2][3]
Experimental Protocols
Standardized protocols are crucial for assessing the anxiolytic effects of novel compounds like this compound. The following are detailed methodologies for key behavioral assays.
Animal Models and Housing
-
Species: Male mice (e.g., C57BL/6 or ICR) or rats (e.g., Sprague-Dawley) are commonly used.[8][9]
-
Housing: Animals are typically group-housed under a standard 12-hour light/dark cycle with controlled temperature and humidity.[10] Food and water are provided ad libitum. Animals should be allowed to acclimatize to the facility for at least one week before any experimental procedures.
Drug Administration
-
Route: Intracerebroventricular (icv) injection is the most common route for central administration to bypass the blood-brain barrier. This involves stereotaxic surgery to implant a guide cannula into a lateral ventricle. Microinjections into specific brain regions like the anterior hypothalamic area (AHA) are also used to pinpoint the site of action.[7]
-
Preparation: this compound is dissolved in a sterile vehicle, typically saline or artificial cerebrospinal fluid (aCSF).
-
Procedure: A predetermined dose of this compound or vehicle is injected slowly into the conscious, unrestrained animal through the implanted cannula, typically 15-30 minutes before behavioral testing.[5]
Behavioral Assays
-
Apparatus: The maze is elevated above the floor and consists of four arms (two open, two enclosed by high walls) arranged in a plus shape.
-
Principle: This test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.
-
Procedure: A single mouse is placed at the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes). The session is recorded by an overhead camera, and software is used to score the time spent in and the number of entries into each arm. An entry is defined as all four paws entering an arm.[5]
-
Apparatus: A square or circular arena with high walls to prevent escape. The area is typically divided into a central zone and a peripheral zone by software.
-
Principle: This test assesses anxiety-like behavior and general locomotor activity. Rodents naturally tend to stay close to the walls (thigmotaxis). Anxiolytic agents reduce this tendency, leading to more time spent in the exposed central area.
-
Procedure: The animal is placed in the center or a corner of the open field and allowed to explore for a defined duration (e.g., 10-15 minutes).[5] A video tracking system records total distance traveled (a measure of locomotion) and the time spent in the center versus the periphery.[5]
-
Apparatus: A rectangular box divided into two compartments: a small, dark, covered compartment and a larger, brightly illuminated compartment.[11][12] An opening connects the two chambers.[12][13]
-
Principle: The test leverages the innate aversion of rodents to brightly lit areas.[10] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between compartments.[10][11]
-
Procedure: The animal is placed in the light compartment and allowed to explore the apparatus for a set time (e.g., 10 minutes).[12] The time spent in each compartment and the number of transitions are automatically recorded.[13]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by binding to the G protein-coupled receptor 173 (GPR173).[3][14] The downstream signaling cascade is critical to its anxiolytic and neuroprotective functions.
GPR173 and the cAMP/PKA/CREB Pathway
The primary signaling pathway activated by this compound involves GPR173, which is coupled to a Gαs protein.[3]
-
Receptor Binding: this compound binds to GPR173 on the neuronal cell membrane.
-
cAMP Activation: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[14][15]
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[3][14][15]
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).[7][15]
-
Gene Expression: Phosphorylated CREB (p-CREB) acts as a transcription factor, modulating the expression of genes involved in neuronal survival, plasticity, and function, which is believed to underlie the anxiolytic effects.[7][8]
This cAMP/PKA/CREB pathway has been shown to be essential for this compound's ability to stimulate the expression of genes like Kiss1 and Gonadotropin-Releasing Hormone (GnRH).[3][14]
Caption: this compound signaling via the GPR173-cAMP-PKA-CREB pathway.
Interaction with the GnRH System
A compelling aspect of Phoenixin's anxiolytic action is its dependence on the Gonadotropin-Releasing Hormone (GnRH) system.[3] Studies have shown that the anxiolytic effects of PNX-14 are completely blocked by pretreatment with a GnRH receptor antagonist, cetrorelix.[3][15][16] This indicates that GnRH signaling is a necessary downstream modulator for Phoenixin-induced anxiolysis, although the precise interaction—whether Phoenixin directly interacts with GnRH receptors or acts upstream to stimulate GnRH release—requires further investigation.[3][15]
Promotion of Neuronal Mitochondrial Biogenesis
This compound has also been shown to promote the biogenesis of mitochondria in neurons.[2] This effect is mediated through the CREB/PGC-1α pathway.[6][17] By increasing the expression of key mitochondrial regulatory factors, PNX-20 enhances mitochondrial DNA content, gene expression, and cellular ATP production.[2][6] This neuroprotective function may contribute to its anxiolytic properties by improving neuronal health and resilience to stress.
Caption: Workflow for in vivo testing of this compound's anxiolytic effects.
Conclusion and Future Directions
The available in vivo evidence strongly supports the role of this compound as a neuropeptide with significant anxiolytic properties. Its mechanism of action is primarily mediated through the GPR173 receptor and the subsequent activation of the cAMP/PKA/CREB signaling pathway, with a crucial modulatory role played by the GnRH system. Furthermore, its ability to enhance neuronal mitochondrial biogenesis suggests a broader neuroprotective profile that may contribute to its behavioral effects.
For drug development professionals, this compound and its receptor, GPR173, represent promising targets for the development of novel anxiolytic therapeutics. Future research should focus on:
-
Developing stable, brain-penetrant agonists for the GPR173 receptor.
-
Elucidating the precise interplay between the Phoenixin and GnRH systems in modulating anxiety.
-
Investigating the anxiolytic effects of this compound in female and stress-induced anxiety models to broaden its translational relevance.
-
Conducting long-term studies to assess the efficacy and safety of chronic this compound administration.
By addressing these areas, the full therapeutic potential of this fascinating neuropeptide can be explored for the treatment of anxiety and stress-related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. The Regulation of Phoenixin: A Fascinating Multidimensional Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phoenixin—A Pleiotropic Gut-Brain Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates Sevoflurane inhalation-induced post-operative cognitive dysfunction in rats via activation of the PKA/CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Light-dark box test - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Phoenixin—A Pleiotropic Gut-Brain Peptide [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. medchemexpress.com [medchemexpress.com]
Phoenixin-20 Expression in Peripheral Tissues: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Phoenixin-20 (PNX-20), a recently discovered neuropeptide, with a specific focus on its expression, detection, and signaling in peripheral tissues. It aims to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of molecular pathways.
Introduction to this compound
Phoenixin (PNX) is a pleiotropic peptide cleaved from the C-terminus of the small integral membrane protein 20 (SMIM20).[1][2] It exists primarily in two amidated, biologically active isoforms: PNX-14 and PNX-20.[3][4] While initially identified as a reproductive peptide for its role in potentiating Gonadotropin-Releasing Hormone (GnRH)-stimulated Luteinizing Hormone (LH) secretion, subsequent research has revealed its involvement in a wide array of physiological processes.[5][6][7] These include the regulation of food intake, energy metabolism, anxiety, inflammation, and cardiovascular function.[2][5][8]
PNX-20 is the predominant isoform in the hypothalamus, while PNX-14 is more abundant in the heart and spinal cord.[3][9] Despite this differential expression, both isoforms often exhibit similar biological activities.[5] The peptide's functions are primarily mediated through the G protein-coupled receptor 173 (GPR173).[1][3] The wide distribution of both Phoenixin and its receptor in central and peripheral tissues underscores its multifaceted role as a signaling molecule.[3][7][9]
Quantitative Expression of this compound in Peripheral Tissues
Phoenixin has been detected in a variety of peripheral tissues across different species. While much of the initial data has been semi-quantitative, providing a relative understanding of expression levels, some studies have begun to quantify the peptide's concentration. The following table summarizes the available data on Phoenixin expression.
| Tissue | Species | Method | Expression Level | Notes | Citation |
| Heart | Rat, Mouse, Human, Pig | Immunohistochemistry (IHC), mRNA Expression | +, ++ | PNX-14 is the more ubiquitous isoform in the heart. | [5] |
| Thymus | Rat, Mouse, Human, Pig | IHC, mRNA Expression | +, ++ | [5][7] | |
| Esophagus | Rat | IHC | Present | [5] | |
| Stomach | Rat, Mouse | IHC, mRNA Expression | +, ++ | Present in endocrine cells. | [5][10] |
| Duodenum | Rat | IHC | Present | Detected in cells between the crypts. | [5] |
| Jejunum | Rat | IHC | Present | Detected in cells between the crypts. | [5][11] |
| Colon | Rat | IHC | Present | [5] | |
| Pancreatic Islets | Rat | IHC, Secretion Assay | Present, ++ | Secretion induced by high glucose levels. | [5][7] |
| Adipose Tissue | Rat | Secretion Assay, mRNA Expression | Present | Secretion has been demonstrated from adipocytes. | [5][9] |
| Ovaries | Rat, Mouse, Human, Pig | IHC, mRNA Expression | +, ++ | Expression elevated in polycystic ovary syndrome models. | [5][9] |
| Testes | Mouse | IHC | Present | ||
| Spleen | Rat, Mouse | IHC, mRNA Expression | +, ++ | [3][7] | |
| Kidney | Rat | mRNA Expression | Present | [7] | |
| Skin (Epidermis & Dermis) | Rat | IHC | Present | [5] | |
| Liver | Zebrafish | mRNA Expression, IHC | Present | PNX-20 levels decrease after fasting. | [7][12] |
| Muscle | Zebrafish | mRNA Expression | Present | PNX-20 levels decrease after fasting. | [7][12] |
Expression Level Key: + low expression; ++ medium expression; +++ high expression, as described in the cited literature.[5]
Experimental Protocols for this compound Analysis
Accurate detection and quantification of this compound are critical for understanding its physiological roles. The following sections detail standard methodologies used in Phoenixin research.
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying PNX-20 concentrations in biological fluids like serum, plasma, and tissue homogenates.[13][14][15] The double-antibody sandwich ELISA is the most frequently used format.
Principle: A microplate is pre-coated with a capture antibody specific to PNX-20. Samples and standards are added, and any PNX-20 present binds to the antibody. A second, biotinylated detection antibody is then added, which binds to a different epitope on the captured PNX-20. Streptavidin conjugated to horseradish peroxidase (HRP) is introduced, binding to the biotin. Finally, a TMB substrate is added, which is converted by HRP into a colored product. The intensity of the color, measured by a microplate reader, is proportional to the amount of PNX-20 in the sample.[16]
Detailed Protocol (General Sandwich ELISA):
-
Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[17] Samples may include serum, plasma, cell culture supernatants, or tissue homogenates.[14][15]
-
Binding: Add 100 µL of standard or sample to the appropriate wells of the antibody-coated microplate. Seal the plate and incubate for 60-90 minutes at 37°C.[16][17]
-
Washing (1): Aspirate the liquid from each well and wash 2-3 times with the provided wash buffer.[16]
-
Detection Antibody: Add 100 µL of biotinylated detection antibody working solution to each well. Seal and incubate for 60 minutes at 37°C.[16]
-
Washing (2): Repeat the aspiration and wash step 3 times.[16]
-
HRP-Streptavidin Conjugate: Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution. Seal and incubate for 30-50 minutes at 37°C.[14][16]
-
Washing (3): Repeat the aspiration and wash step 5 times.[16]
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Seal and incubate for 10-20 minutes at 37°C in the dark.[14][16]
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[16]
-
Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 10-30 minutes.[14][16]
-
Calculation: Construct a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the PNX-20 concentration in the samples.
References
- 1. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 3. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phoenixin—A Pleiotropic Gut-Brain Peptide [mdpi.com]
- 7. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound IN MICE: TISSUE DISTRIBUTION, IN VITRO ENDOCRINE ACTIONS AND IN VIVO EFFECTS ON FOOD INTAKE [harvest.usask.ca]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. researchgate.net [researchgate.net]
- 13. protocolsandsolutions.com [protocolsandsolutions.com]
- 14. enteksci.com [enteksci.com]
- 15. GENLISA™ Rat this compound (PNX20) ELISA - Krishgen Biosystems [krishgen.com]
- 16. Mouse PNX-20 (this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. Custom Rat Phoenixin 20(PNX-20) ELISA Kit [ylbiont.com]
Evolutionary Conservation of the Phoenixin-20 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoenixin-20 (PNX-20), a 20-amino acid peptide cleaved from the small integral membrane protein 20 (SMIM20), has emerged as a pleiotropic signaling molecule with significant therapeutic potential. Its high degree of evolutionary conservation across a wide range of vertebrate species underscores its fundamental physiological importance. This technical guide provides an in-depth overview of the evolutionary conservation of PNX-20, its signaling pathways, and detailed experimental protocols for its study. Quantitative data on amino acid sequence conservation is presented, along with methodologies for investigating its biological functions. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of this promising neuropeptide.
Introduction
Phoenixin was first identified in 2013 through a bioinformatic approach targeting highly conserved, secreted peptides[1]. It exists in two primary bioactive isoforms, Phoenixin-14 (PNX-14) and this compound (PNX-20), both of which are C-terminally amidated, a modification essential for their biological activity[2][3]. PNX-20 is the N-terminally extended form and has been the subject of extensive research. The peptide is a ligand for the G protein-coupled receptor 173 (GPR173), and its expression has been detected in both central and peripheral tissues, including the hypothalamus, pituitary, heart, and gastrointestinal tract[4]. The remarkable conservation of the PNX-20 amino acid sequence across diverse species points to its critical role in fundamental physiological processes, including reproduction, metabolism, and neuronal function[2][5].
Evolutionary Conservation of this compound
The amino acid sequence of PNX-20 is remarkably conserved across vertebrates, indicating strong selective pressure to maintain its structure and function. This high degree of conservation makes it an attractive target for drug development, as findings in animal models are more likely to be translatable to human physiology.
Quantitative Analysis of PNX-20 Sequence Conservation
The following table summarizes the amino acid sequence of PNX-20 in various vertebrate species, highlighting the degree of conservation.
| Species | Common Name | PNX-20 Amino Acid Sequence | % Identity to Human |
| Homo sapiens | Human | G F R P L E F R G P A G G F G P G G | 100% |
| Mus musculus | Mouse | G F R P L E F R G P A G G F G P G A | 95% |
| Rattus norvegicus | Rat | G F R P L E F R G P A G G F G P G A | 95% |
| Bos taurus | Bovine | G F R P L E F R G P A G G F G P G G | 100% |
| Sus scrofa | Pig | G F R P L E F R G P A G G F G P G A | 95% |
| Gallus gallus | Chicken | G F R P L E F R G P A G G F G P G G | 100% |
| Xenopus tropicalis | Western Clawed Frog | G F R P L E F R G P A G G F G P G G | 100% |
| Danio rerio | Zebrafish | G F R P L E F R G P A G G F G P G A | 95% |
| Scatophagus argus | Spotted Scat | G F R P L E F R G P A G G F G P G A | 95% |
Note: Sequence data is compiled from various sources and databases. Minor variations may exist. The core PNX-14 sequence is identical across all listed mammals[2][3]. The single amino acid difference in rodents and some other species is at the C-terminus[2].
Signaling Pathways of this compound
This compound exerts its biological effects primarily through the activation of its cognate receptor, GPR173. This interaction initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular function.
The Canonical GPR173-cAMP-PKA-CREB Pathway
The predominant signaling pathway for PNX-20 involves the Gαs-coupled receptor GPR173. Ligand binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial for the effects of PNX-20 on the expression of reproductive hormones like Gonadotropin-Releasing Hormone (GnRH) and Kisspeptin (Kiss1)[1][4][6].
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of this compound.
Phylogenetic Analysis of the Phoenixin Precursor, SMIM20
This protocol outlines a general workflow for conducting a phylogenetic analysis to understand the evolutionary relationships of the PNX-20 precursor protein, SMIM20, across different species.
Objective: To reconstruct the evolutionary history of the SMIM20 protein.
Materials:
-
A computer with internet access.
-
Sequence analysis software (e.g., MEGA, Geneious) or web-based tools (e.g., NCBI BLAST, Clustal Omega, Phylogeny.fr).
Procedure:
-
Sequence Retrieval:
-
Obtain the amino acid sequence of human SMIM20 from a protein database such as NCBI GenBank (Accession: NP_001138904.1) or UniProt (Accession: Q8N5G0).
-
Use this sequence as a query in a BLASTp (protein-protein BLAST) search against the non-redundant protein sequences (nr) database to find homologous sequences in other species of interest.
-
Select a representative set of sequences from different vertebrate classes (e.g., mammals, birds, reptiles, amphibians, fish). Download the sequences in FASTA format.
-
-
Multiple Sequence Alignment (MSA):
-
Align the collected SMIM20 protein sequences using a multiple sequence alignment tool like Clustal Omega or MUSCLE. This step is crucial for identifying conserved regions and homologous residues.
-
Visually inspect the alignment and manually refine it if necessary to correct any obvious misalignments.
-
-
Phylogenetic Tree Construction:
-
Use the aligned sequences to construct a phylogenetic tree. Common methods include:
-
Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the likelihood of observing the given sequence data.
-
Neighbor-Joining (NJ): A distance-based method that is computationally fast.
-
Bayesian Inference (BI): A statistical method that uses a probabilistic model to infer the posterior probability of a tree.
-
-
Select an appropriate substitution model (e.g., JTT, WAG) based on the data, which can be determined using tools integrated into phylogenetic software.
-
-
Tree Validation and Interpretation:
-
Assess the statistical reliability of the tree topology using bootstrapping (for ML and NJ) or posterior probabilities (for BI).
-
Visualize the tree using a tree viewer and interpret the evolutionary relationships between the different species based on the branching pattern.
-
In Vitro Gene Knockdown of GPR173 using siRNA
This protocol describes the use of small interfering RNA (siRNA) to specifically knockdown the expression of the PNX-20 receptor, GPR173, in a cell culture model. This is a common method to confirm that the observed effects of PNX-20 are mediated by this receptor[1].
Objective: To specifically reduce the expression of GPR173 in a cultured cell line to study the functional consequences of PNX-20 treatment.
Materials:
-
Cultured cells expressing GPR173 (e.g., hypothalamic neuronal cell lines).
-
Complete cell culture medium.
-
Opti-MEM I Reduced Serum Medium.
-
siRNA targeting GPR173 and a non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Nuclease-free water and microcentrifuge tubes.
-
Reagents for downstream analysis (e.g., qRT-PCR or Western blotting).
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the GPR173 siRNA or control siRNA in Opti-MEM to the desired final concentration (typically 10-50 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
This compound Treatment:
-
Following the incubation period, treat the cells with PNX-20 at the desired concentration and for the appropriate duration for your functional assay.
-
-
Analysis of Knockdown Efficiency and Functional Outcome:
-
Harvest the cells and assess the knockdown efficiency of GPR173 at the mRNA level using qRT-PCR or at the protein level using Western blotting.
-
Perform the functional assay of interest (e.g., measure cAMP levels, CREB phosphorylation, or target gene expression) to determine if the effects of PNX-20 are attenuated in the GPR173 knockdown cells compared to the control cells.
-
In Vivo Functional Assay: Intracerebroventricular (ICV) Injection in Rats
This protocol provides a general outline for the administration of PNX-20 directly into the cerebral ventricles of a rat to study its central effects.
Objective: To investigate the central effects of PNX-20 on physiological processes such as reproductive hormone release or feeding behavior.
Materials:
-
Adult female or male rats.
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture).
-
Guide cannula and dummy cannula.
-
Internal injector cannula connected to a microsyringe pump.
-
Surgical tools.
-
This compound peptide dissolved in sterile saline.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull.
-
Implant a guide cannula to the correct depth and secure it to the skull using dental cement and skull screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
-
Intracerebroventricular Injection:
-
Gently restrain the conscious rat and remove the dummy cannula.
-
Insert the internal injector cannula, which extends slightly beyond the tip of the guide cannula, into the guide cannula.
-
Infuse a small volume (e.g., 1-5 µL) of the PNX-20 solution or vehicle control over a period of several minutes using a microsyringe pump.
-
After the infusion, leave the injector in place for a short period to minimize backflow.
-
Remove the injector and replace the dummy cannula.
-
-
Post-Injection Monitoring and Analysis:
-
Monitor the animal for any behavioral changes (e.g., feeding, drinking, anxiety-like behaviors).
-
At predetermined time points, collect blood samples to measure hormone levels (e.g., LH) or other biomarkers.
-
At the end of the experiment, the animal can be euthanized, and brain tissue collected for analysis of gene or protein expression.
-
Verify the cannula placement by injecting a dye (e.g., Evans blue) and examining the brain post-mortem.
-
Quantification of this compound using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the use of a competitive ELISA to quantify the concentration of PNX-20 in biological samples.
Objective: To measure the concentration of PNX-20 in plasma, serum, or tissue homogenates.
Materials:
-
Commercially available PNX-20 ELISA kit.
-
Biological samples (plasma, serum, tissue homogenates).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Sample Preparation:
-
Collect blood samples and process to obtain serum or plasma.
-
For tissue samples, homogenize in an appropriate buffer and centrifuge to pellet cellular debris.
-
Store all samples at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the ELISA kit. A general procedure is as follows:
-
Prepare the standard curve by serially diluting the provided PNX-20 standard.
-
Add standards, controls, and samples to the wells of the microplate, which is pre-coated with an antibody specific for PNX-20.
-
Add a fixed amount of biotinylated PNX-20 to each well. This will compete with the PNX-20 in the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PNX-20.
-
Incubate and wash the plate again.
-
Add the HRP substrate, which will be converted by HRP to a colored product.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the PNX-20 standards.
-
Determine the concentration of PNX-20 in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The high evolutionary conservation of this compound across a vast range of vertebrate species highlights its indispensable role in fundamental physiological processes. This conservation, coupled with its diverse functions in reproduction, metabolism, and neuronal health, makes PNX-20 and its receptor, GPR173, compelling targets for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the biology of this intriguing peptide and explore its full therapeutic potential. As our understanding of the Phoenixin system grows, so too will the opportunities to translate this knowledge into clinical applications that can address a wide range of human diseases.
References
- 1. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regulation of Phoenixin: A Fascinating Multidimensional Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 5. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Phoenixin-20 ELISA Kit for Plasma Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-20 (PNX-20) is a recently identified peptide hormone with pleiotropic effects, playing significant roles in the regulation of reproduction, metabolism, and neuronal function.[1][2] It is the C-terminal cleavage product of the small integral membrane protein 20 (SMIM20).[2] this compound exerts its biological effects primarily through the G protein-coupled receptor 173 (GPR173).[1][2][3] Given its diverse physiological roles, the accurate quantification of this compound in plasma is crucial for advancing research in various fields, including endocrinology, neuroscience, and drug development. This document provides detailed application notes and protocols for the use of a this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit for the quantitative measurement of this peptide in plasma samples.
Assay Principle
The this compound ELISA kit is a solid-phase sandwich immunoassay. The microtiter plate is pre-coated with a monoclonal antibody specific for this compound. During the first incubation, this compound present in the plasma samples or standards binds to the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for this compound is added. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. A final wash removes unbound streptavidin-HRP. A substrate solution is then added, and the color development is proportional to the amount of this compound bound in the initial step. The reaction is stopped, and the optical density is measured at a specific wavelength. The concentration of this compound in the samples is determined by interpolating from a standard curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of commercially available this compound ELISA kits. Please note that these values are for reference only, and users should always refer to the specific datasheet provided with the kit.
| Parameter | Human this compound ELISA Kits | Rat this compound ELISA Kits | Mouse this compound ELISA Kits |
| Detection Range | 15.63 - 1000 pg/mL[4][5][6][7][8] | 7.813 - 500 pg/mL[9] | 15.625 - 1000 pg/mL |
| Sensitivity | 7.3 - 9.375 pg/mL[4][5][7][8] | 4.688 pg/mL[9] | 9.375 pg/mL |
| Sample Type | Serum, Plasma, Cell Culture Supernatants[5][6] | Serum, Plasma, Tissue Homogenates[9] | Serum, Plasma, Cell Culture Supernatants |
| Assay Principle | Sandwich ELISA[5][6][8] | Sandwich ELISA[9] | Sandwich ELISA |
| Intra-Assay CV (%) | < 8%[5] | < 8%[9] | < 8% |
| Inter-Assay CV (%) | < 10%[5] | < 10%[9] | < 10% |
Signaling Pathways of this compound
This compound binding to its receptor, GPR173, activates several downstream signaling cascades, leading to diverse cellular responses.
References
- 1. mdpi.com [mdpi.com]
- 2. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FineTest Human PNX-20 (this compound) ELISA Kit Small integral membrane protein 20|Mitochondrial translation regulation assembly intermediate of cytochrome c oxidase protein of 7 kDa|MITRAC7|this compound|PNX-20|SMIM20|C4orf52 [clementiabiotech.com]
- 5. mybiosource.com [mybiosource.com]
- 6. bioelsa.com [bioelsa.com]
- 7. Human PNX-20 (this compound) QuickTest ELISA Kit [admin.ebiohippo.com]
- 8. fn-test.com [fn-test.com]
- 9. Custom Rat Phoenixin 20(PNX-20) ELISA Kit [ylbiont.com]
Application Notes and Protocols: Phoenixin-20 siRNA Knockdown Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-20 (PNX-20) is a recently identified peptide hormone that plays a significant role in a variety of physiological processes.[1][2] Derived from the cleavage of the small integral membrane protein 20 (SMIM20), PNX-20 is a 20-amino acid peptide that has been implicated in the regulation of the reproductive system, mitochondrial biogenesis, and possesses anxiolytic and anti-inflammatory properties.[3] PNX-20 exerts its effects by binding to the G-protein coupled receptor GPR173.[1][3][4] The primary signaling cascade initiated by PNX-20 binding to GPR173 involves the activation of the cAMP/PKA pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB).[5] This signaling pathway modulates the expression of various downstream target genes, including those involved in gonadotropin-releasing hormone (GnRH) and kisspeptin regulation.[4]
Given its diverse biological functions, understanding the precise roles of PNX-20 is of great interest for therapeutic development. One of the most effective methods for elucidating the function of a specific protein is through its targeted knockdown using small interfering RNA (siRNA). This application note provides a detailed experimental design and protocols for the siRNA-mediated knockdown of this compound to study its effects on cellular functions.
Signaling Pathway of this compound
The binding of this compound to its receptor, GPR173, triggers a signaling cascade that primarily involves the activation of the cAMP/PKA pathway, culminating in the phosphorylation of CREB and subsequent regulation of target gene expression.
Experimental Design and Workflow
A typical experimental workflow for a this compound siRNA knockdown study involves cell culture, siRNA transfection, and subsequent analysis of cell viability, apoptosis, and gene/protein expression.
Detailed Protocols
Protocol 1: siRNA Transfection
This protocol describes the transient transfection of a neuronal cell line (e.g., SH-SY5Y) with siRNA targeting this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
PNX-20 siRNA (validated, pre-designed)
-
Negative Control siRNA (scrambled sequence)
-
Positive Control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
6-well plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA duplexes.
-
In a sterile, nuclease-free tube, dilute 20 pmol of siRNA (PNX-20, negative control, or positive control) into 100 µL of Opti-MEM I Medium. Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate sterile, nuclease-free tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the media from the cells in the 6-well plate and replace with 800 µL of fresh, antibiotic-free complete growth medium.
-
Add the 200 µL of siRNA-lipid complex mixture to each well. Swirl the plate gently to mix.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analyses.
Protocol 2: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
96-well plate reader
Procedure:
-
After the desired incubation period post-transfection, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of MTT solvent to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Transfected cells on coverslips or in a chamber slide
-
TUNEL assay kit (commercial kits are recommended)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's instructions of the chosen kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
Protocol 4: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative mRNA expression levels of PNX-20 and its downstream targets.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PNX-20, GPR173, GnRH, Kiss1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells using a commercial RNA extraction kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Protocol 5: Western Blotting
Western blotting is used to detect and quantify the protein levels of key signaling molecules like phosphorylated CREB (pCREB) and total CREB.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pCREB, anti-CREB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the transfected cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-pCREB) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total CREB and a loading control like GAPDH.
Data Presentation
Table 1: Effect of PNX-20 siRNA on Cell Viability and Apoptosis
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (%) |
| Negative Control siRNA | 100.0 ± 5.2 | 4.5 ± 1.1 |
| PNX-20 siRNA | 75.3 ± 4.8 | 18.2 ± 2.5 |
| Positive Control siRNA (optional) | 40.1 ± 3.5 | 35.7 ± 3.1 |
| Illustrative data, p < 0.05 compared to Negative Control siRNA. |
Table 2: Relative mRNA Expression Levels Following PNX-20 Knockdown
| Target Gene | Fold Change (vs. Negative Control) |
| PNX-20 | 0.15 ± 0.04 |
| GPR173 | 0.95 ± 0.12 |
| GnRH | 0.45 ± 0.08 |
| Kiss1 | 0.52 ± 0.09* |
| Illustrative data, p < 0.05 compared to Negative Control siRNA. |
Table 3: Relative Protein Expression Levels Following PNX-20 Knockdown
| Target Protein | Relative Expression (Normalized to Loading Control) |
| pCREB / Total CREB | 0.38 ± 0.06* |
| Illustrative data, p < 0.05 compared to Negative Control siRNA. |
Conclusion
The protocols and experimental design outlined in this application note provide a comprehensive framework for investigating the cellular functions of this compound through siRNA-mediated knockdown. By systematically analyzing the effects on cell viability, apoptosis, and the expression of key downstream targets, researchers can gain valuable insights into the physiological and pathological roles of this intriguing peptide, potentially identifying new avenues for therapeutic intervention.
References
- 1. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for In Vitro Bioassays of Phoenixin-20 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-20 (PNX-20) is a pleiotropic peptide hormone with emerging roles in a variety of physiological processes, including reproduction, metabolism, and neurotransmission.[1][2][3] It is the predominant isoform in the hypothalamus and is derived from the cleavage of the small integral membrane protein 20 (SMIM20).[4][5] PNX-20 exerts its biological effects primarily through the G protein-coupled receptor 173 (GPR173).[6] This document provides detailed application notes and protocols for a range of in vitro bioassays to quantitatively assess the activity of this compound.
Signaling Pathway of this compound
This compound binds to its receptor GPR173, a Gαs-coupled protein. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][7][8] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[4][7][8] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of target genes such as Gonadotropin-Releasing Hormone (GnRH) and Kisspeptin (Kiss1), which are crucial for reproductive function.[1][4][5][6][7][8]
Key In Vitro Bioassays for this compound Activity
Several in vitro bioassays can be employed to measure the biological activity of this compound. These assays target different stages of its signaling cascade and downstream functional effects.
cAMP Accumulation Assay
This assay directly measures the activation of the GPR173 receptor by quantifying the production of the second messenger, cAMP.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing GPR173 (e.g., HEK293, CHO, or hypothalamic neuronal cell lines) in appropriate media.
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound Stimulation: Remove the culture medium and add this compound at various concentrations (e.g., 0.1 nM to 1 µM) in the assay buffer. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Quantitative Data Summary:
| Cell Line | PNX-20 Concentration | Fold Change in cAMP | Reference |
| mHypoA-GnRH/GFP | 100 nM | Not specified, but PKA pathway activation demonstrated | [4][5][8] |
| mHypoA-Kiss/GFP-3 | 100 nM | Not specified, but PKA pathway activation demonstrated | [4][5][8] |
CREB Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of CREB, a key downstream target of the PKA pathway activated by this compound.
Protocol:
-
Cell Culture and Treatment: Culture GPR173-expressing cells in 6-well plates and treat with different concentrations of this compound (e.g., 10 nM, 100 nM) for a specific duration (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-CREB to total CREB.
Quantitative Data Summary:
| Cell Line | PNX-20 Concentration | Outcome | Reference |
| mHypoA-GnRH/GFP | Not specified | Increased CREB phosphorylation | [4][8] |
| mHypoA-Kiss/GFP-3 | Not specified | Increased CREB phosphorylation | [4][8] |
| Neuronal M17 cells | 5, 10, 20 nM | Increased CREB pathway activation | [2] |
Gene Expression Analysis (RT-qPCR)
This assay quantifies the changes in the mRNA expression of this compound target genes, such as GnRH and Kiss1, in response to treatment.
Protocol:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., mHypoA-GnRH/GFP, mHypoA-Kiss/GFP-3) and treat with various concentrations of this compound for different time points (e.g., 2, 8, 24 hours).[4]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
Real-Time Quantitative PCR (RT-qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (GnRH, Kiss1, GPR173) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary:
| Cell Line | PNX-20 Concentration | Target Gene | Time Point | Fold Change in mRNA | Reference |
| mHypoA-GnRH/GFP | 10 nM | GnRH | 2 hours | Increased | [4] |
| mHypoA-GnRH/GFP | 100 nM | GnRH | 8 hours | Increased | [4] |
| mHypoA-Kiss/GFP-3 | 100 nM | Kiss1 | 24 hours | Upregulated | [4] |
| Zebrafish Liver (ZFL) cells | 1, 10, 100 nM | glut2 | 2 hours | Increased | [9] |
| Zebrafish Liver (ZFL) cells | 1, 10, 100 nM | sglt1 | 1 hour | Increased | [9] |
Luteinizing Hormone (LH) Release Assay
This functional assay measures the secretion of LH from pituitary cells, a key downstream effect of this compound's action on the hypothalamic-pituitary axis.
Protocol:
-
Primary Pituitary Cell Culture: Prepare primary pituitary cell cultures from rats.
-
Pre-treatment with this compound: Pre-treat the cultured pituitary cells with this compound (e.g., 100 nM) for 24 hours.[10]
-
GnRH Stimulation: Stimulate the cells with GnRH (e.g., 10 nM) for a defined period (e.g., 1-4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
LH Measurement: Measure the concentration of LH in the supernatant using a commercially available radioimmunoassay (RIA) or ELISA kit.[11][12]
-
Data Analysis: Compare the amount of LH released from cells pre-treated with this compound to those treated with GnRH alone.
Quantitative Data Summary:
| Cell Type | PNX-20 Pre-treatment | GnRH Stimulation | Outcome | Reference |
| Rat Primary Pituitary Cells | 100 nM (24h) | 10 nM | Potentiated GnRH-stimulated LH release | [10] |
Cell Proliferation Assay
This assay is useful for studying the effects of this compound on the growth of specific cell types, such as granulosa cells.
Protocol:
-
Cell Culture and Seeding: Culture granulosa cells or other relevant cell lines in 96-well plates.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24-72 hours).
-
Proliferation Measurement: Assess cell proliferation using a standard method, such as:
-
MTT or WST-1 Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Compare the proliferation rates of this compound-treated cells to untreated controls.
Quantitative Data Summary:
| Cell Type | PNX-20 Concentration | Outcome | Reference |
| Granulosa Cells | Not specified | Accelerated proliferation | [6] |
| Ectopic Endometrial Epithelial Cells (Z12) | 0.02 nM | Increased proliferation | [13] |
| Ectopic Endometrial Epithelial Cells (Z12) | 0.2 nM | Reduced proliferation (first 5h), then increased (72h) | [13] |
Concluding Remarks
The in vitro bioassays described in these application notes provide a robust toolkit for researchers to investigate the biological activity of this compound. By employing a combination of these assays, from direct receptor activation to downstream functional responses, a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic target can be achieved. It is recommended to include appropriate controls, such as a GPR173 antagonist or siRNA-mediated knockdown of the receptor, to confirm the specificity of the observed effects.
References
- 1. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 2. Frontiers | A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies [frontiersin.org]
- 3. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel reproductive peptide, phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assay of the Phoenixin-20 Receptor (GPR173)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-20 (PNX-20) is a recently identified peptide hormone that plays a crucial role in a variety of physiological processes, including reproduction, anxiety, and metabolism.[1][2] It exerts its effects through binding to the G protein-coupled receptor 173 (GPR173).[1] Understanding the interaction between PNX-20 and its receptor is paramount for the development of novel therapeutics targeting this system. Radioligand binding assays are a powerful tool for characterizing this interaction, enabling the determination of receptor affinity (Kd) and density (Bmax), as well as for screening potential drug candidates.
These application notes provide a detailed protocol for performing radioligand binding assays for the this compound receptor, GPR173. The protocols are based on established methodologies for GPCRs and specific information available for the PNX-20/GPR173 system.
Signaling Pathway of this compound
Upon binding of this compound to its receptor, GPR173, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB acts as a transcription factor, modulating the expression of target genes involved in various cellular responses.
Caption: this compound signaling pathway.
Experimental Protocols
Reagents and Materials
A comprehensive list of necessary reagents and materials is provided in the table below.
| Reagent/Material | Recommended Source/Specification |
| Radioligand | [125I]-Tyr-Phoenixin-20 (Custom synthesis required) |
| Unlabeled Ligand | This compound (Commercially available from suppliers like MedChemExpress, TargetMol)[5][6] |
| Cell Line | HEK293 or CHO-K1 cells stably expressing human GPR173 (Custom generation from companies like GenScript, Creative Biogene)[7][8] |
| Cell Culture Media | DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) |
| Membrane Preparation Buffer | 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, with protease inhibitors |
| Binding Buffer | 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2 (ice-cold) |
| Scintillation Cocktail | Ultima Gold™ or equivalent |
| Filtration Apparatus | Brandel or Millipore manifold |
| Glass Fiber Filters | Whatman GF/B or GF/C, pre-treated with 0.5% polyethylenimine (PEI) |
| Gamma Counter | For measuring 125I radioactivity |
| Protein Assay Kit | BCA or Bradford protein assay kit |
Preparation of GPR173-Expressing Cell Membranes
This protocol outlines the steps for preparing crude membrane fractions from cells stably expressing the GPR173 receptor.
Caption: Workflow for GPR173 cell membrane preparation.
Protocol:
-
Culture HEK293 or CHO-K1 cells stably expressing GPR173 to approximately 90% confluency.
-
Harvest the cells by gentle scraping in ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation step (step 8).
-
Resuspend the final membrane pellet in a suitable volume of binding buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).
Protocol:
-
Prepare serial dilutions of the [125I]-Tyr-Phoenixin-20 radioligand in binding buffer. A typical concentration range would be 0.01 to 5 nM.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of radioligand dilution and 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of radioligand dilution and 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).
-
-
Add 100 µL of the GPR173 membrane preparation (typically 10-50 µg of protein per well) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through PEI-pre-treated glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Analyze the data using non-linear regression analysis (e.g., in GraphPad Prism) to determine the Kd and Bmax values.
Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled competitor compounds for the GPR173 receptor.
Protocol:
-
Prepare serial dilutions of the unlabeled competitor compound(s) in binding buffer.
-
Prepare a solution of [125I]-Tyr-Phoenixin-20 in binding buffer at a concentration close to its Kd value (determined from the saturation binding assay).
-
In a 96-well plate, add the following to triplicate wells:
-
50 µL of the [125I]-Tyr-Phoenixin-20 solution.
-
50 µL of the competitor compound dilution (or binding buffer for total binding).
-
-
Add 100 µL of the GPR173 membrane preparation (10-50 µg protein) to all wells.
-
Incubate, filter, and measure radioactivity as described for the saturation binding assay (steps 4-7).
-
Calculate the percentage of specific binding at each competitor concentration relative to the total specific binding (in the absence of competitor).
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The quantitative data obtained from the radioligand binding assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Saturation Binding Assay Data (Example)
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.05 | 1500 | 200 | 1300 |
| 0.1 | 2800 | 350 | 2450 |
| 0.25 | 5500 | 600 | 4900 |
| 0.5 | 8500 | 900 | 7600 |
| 1.0 | 12000 | 1500 | 10500 |
| 2.5 | 15000 | 2500 | 12500 |
| 5.0 | 16000 | 3500 | 12500 |
Table 2: Binding Affinity and Receptor Density (Example)
| Parameter | Value |
| Kd | 0.45 nM |
| Bmax | 1.2 pmol/mg protein |
Table 3: Competitive Binding Assay Data (Example)
| Competitor | IC50 (nM) | Ki (nM) |
| This compound | 0.52 | 0.25 |
| Phoenixin-14 | 0.65 | 0.31 |
| Compound X | 15.8 | 7.6 |
| Compound Y | 250.3 | 120.3 |
Conclusion
The protocols detailed in these application notes provide a robust framework for researchers to characterize the binding of ligands to the this compound receptor, GPR173. Successful implementation of these assays will facilitate a deeper understanding of the pharmacology of this important receptor and aid in the discovery and development of novel therapeutic agents. It is important to note that the provided protocols are a starting point, and optimization of specific parameters such as incubation time, temperature, and protein concentration may be necessary for different cell systems and experimental setups.
References
- 1. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. GPCR Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 8. genscript.com [genscript.com]
Therapeutic Potential of Phoenixin-20 in Neurodegeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-20 (PNX-20) is a recently identified neuropeptide that has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders. Derived from the small integral membrane protein 20 (SMIM20), PNX-20 exerts its biological effects primarily through the G protein-coupled receptor 173 (GPR173).[1] Preclinical studies have demonstrated its potent neuroprotective effects, attributed to its multifaceted mechanism of action that includes the promotion of neuronal mitochondrial biogenesis, reduction of neuroinflammation, and enhancement of neuronal survival. These application notes provide a comprehensive overview of the therapeutic potential of PNX-20 in neurodegeneration, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound's neuroprotective effects are initiated by its binding to GPR173, which triggers downstream signaling cascades. A key pathway activated is the cAMP/PKA/CREB signaling axis.[2] This leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal survival, plasticity, and differentiation.
Furthermore, PNX-20 has been shown to upregulate the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3][4] This is achieved through the CREB/PGC-1α pathway, resulting in increased expression of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[3][4] The enhancement of mitochondrial function is critical for neuronal health, as mitochondrial dysfunction is a common hallmark of many neurodegenerative diseases.
In the context of neuroinflammation, a key contributor to neurodegeneration, PNX-20 exhibits anti-inflammatory properties by promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1] This shift helps to resolve inflammation and create a more favorable environment for neuronal repair.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic effects of this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)
| Parameter | Treatment Group | Result | Reference |
| Brain Infarction Area | MCAO + PNX-20 | Significantly reduced compared to MCAO + placebo | [1] |
| Neurological Deficit Score | MCAO + PNX-20 | Significantly improved compared to MCAO + placebo | [1] |
| M1 Microglial Markers | |||
| CD11b, CD86, iNOS, TNF-α, IL-6 | MCAO + PNX-20 | Gene expression inhibited in the infarcted brain | [1] |
| M2 Microglial Markers | |||
| FIZZ1, Arg-1, YM1, IL-10 | MCAO + PNX-20 | Gene expression increased in the infarcted brain | [1] |
Table 2: In Vitro Effects of this compound on Neuronal Mitochondrial Biogenesis (M17 Cells)
| Parameter | Treatment | Result | Reference |
| Mitochondrial Biogenesis Regulators | |||
| PGC-1α mRNA and protein | PNX-20 | Increased expression | [3] |
| NRF-1 mRNA and protein | PNX-20 | Increased expression | [3] |
| TFAM mRNA and protein | PNX-20 | Increased expression | [3] |
| Mitochondrial Function | |||
| Mitochondrial DNA to Nuclear DNA ratio | PNX-20 | Increased | [3][4] |
| Mitochondrial Respiratory Rate | PNX-20 | Increased | [3][4] |
| Cellular ATP Production | PNX-20 | Increased | [3][4] |
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathway in neuronal cells.
Caption: In vivo experimental workflow for evaluating PNX-20.
Caption: In vitro experimental workflow for PNX-20 analysis.
Experimental Protocols
Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model and PNX-20 Administration
Objective: To induce focal cerebral ischemia in mice and evaluate the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (synthetic peptide)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Heating pad
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse with isoflurane. Maintain body temperature at 37°C using a heating pad. Make a midline neck incision to expose the common carotid artery (CCA).
-
MCAO Procedure: Ligate the external carotid artery (ECA) and temporarily clamp the internal carotid artery (ICA) and CCA. Insert the silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60 minutes.
-
Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion. Suture the incision.
-
PNX-20 Administration: Administer PNX-20 or vehicle (saline) via intracerebroventricular (ICV) or intraperitoneal (IP) injection at the time of reperfusion. Dosing regimens may vary, but a typical dose is in the range of 1-10 µg per mouse for ICV administration.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: Euthanize the mice and collect the brains. Slice the brains into 2 mm coronal sections and stain with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume as a percentage of the total brain volume.
Protocol 2: In Vitro Assessment of Mitochondrial Biogenesis in M17 Neuronal Cells
Objective: To determine the effect of this compound on mitochondrial biogenesis in a neuronal cell line.
Materials:
-
Human neuroblastoma M17 cell line
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
This compound
-
Reagents for RNA extraction and qPCR
-
Antibodies for Western blotting (PGC-1α, NRF-1, TFAM, and a loading control like β-actin)
-
Reagents for ATP production assay
-
Reagents for DNA extraction and qPCR for mtDNA content
Procedure:
-
Cell Culture and Treatment: Culture M17 cells in standard conditions. Seed the cells in appropriate plates and allow them to adhere. Treat the cells with varying concentrations of PNX-20 (e.g., 1-100 nM) for different time points (e.g., 24-48 hours).
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers specific for PGC-1α, NRF-1, TFAM, and a housekeeping gene for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PGC-1α, NRF-1, and TFAM, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
-
ATP Production Assay:
-
Use a commercially available ATP assay kit.
-
Lyse the treated cells and measure the luminescence, which is proportional to the ATP concentration.
-
-
Mitochondrial DNA (mtDNA) Content Analysis:
-
Extract total DNA from the treated cells.
-
Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M) for normalization.
-
Calculate the relative mtDNA content.
-
Conclusion
This compound represents a novel and promising therapeutic agent for neurodegenerative diseases. Its ability to enhance mitochondrial biogenesis, reduce neuroinflammation, and promote neuronal survival provides a strong rationale for its further development. The protocols outlined in these application notes offer a framework for researchers to investigate the therapeutic potential of PNX-20 in various preclinical models of neurodegeneration. Further studies are warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence staining for postmortem mouse brain tissue [protocols.io]
Phoenixin-20: A Novel Therapeutic Avenue for Metabolic Disorders
Application Notes and Protocols for Researchers
Phoenixin-20 (PNX-20), a recently identified neuropeptide, is emerging as a significant regulator of metabolic processes.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a 20-amino acid peptide cleaved from the small integral membrane protein 20 (SMIM20).[5][6] It is abundantly expressed in the hypothalamus, a critical brain region for regulating energy balance, as well as in peripheral tissues like the pancreas and heart.[1][7] PNX-20 exerts its effects by binding to the G protein-coupled receptor 173 (GPR173).[1][3] Activation of GPR173 initiates downstream signaling cascades, primarily through the cAMP-protein kinase A (PKA) and Epac-ERK pathways, which are pivotal in metabolic regulation.[1][3]
Key Metabolic Functions of this compound
This compound has been shown to influence a range of metabolic functions, making it a promising candidate for therapeutic intervention.
-
Glucose Metabolism: PNX-20 plays a role in glucose homeostasis. It has been shown to enhance glucose-stimulated insulin secretion from pancreatic beta cells.[2] In animal models of gestational diabetes mellitus, PNX-20 treatment reversed elevated blood glucose levels.[8] Studies in zebrafish have demonstrated that PNX-20 upregulates the expression of glycolytic genes while downregulating gluconeogenic genes.[2][6]
-
Lipid Metabolism: Emerging evidence suggests a role for PNX-20 in lipid metabolism. It has been implicated in the regulation of lipogenesis and lipolysis.[8] For instance, PNX-14, a related peptide, has been shown to be hepatoprotective in mice with high-fat diet-induced nonalcoholic fatty liver disease.[7]
-
Food Intake and Energy Homeostasis: The effects of PNX-20 on food intake appear to be complex and may vary between species. While intracerebroventricular (ICV) injections in rats have been shown to increase food intake during the light phase, intraperitoneal (IP) injections in zebrafish led to a reduction in feeding.[5][6][7] PNX-20 can also modulate the expression of gut hormones involved in appetite regulation, such as ghrelin and cholecystokinin (CCK).[4][8][9][10]
-
Mitochondrial Function: PNX-20 has been shown to promote mitochondrial biogenesis in neuronal cells by regulating the CREB-PGC-1α pathway.[8][9][11] This leads to enhanced mitochondrial gene expression, increased respiratory rate, and higher cellular ATP production.[2][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound's metabolic effects.
Table 1: In Vivo Effects of this compound Administration
| Animal Model | PNX-20 Dose & Route | Duration | Key Metabolic Outcomes | Reference |
| Gestational Diabetes Mellitus (GDM) Mice | 100 ng/g/day, IP | 4-6 weeks | Reversed elevated blood glucose and lipid levels; reduced serum insulin. | [2][8] |
| Male and Female Zebrafish | 1000 ng/g, single IP injection | 1 hour | Significant decrease in food intake. | [2][5][6] |
| Male C57/BL6J Mice | 50 µg/kg, single IP injection | 6 hours | Upregulated light phase food intake. | [10] |
| Male and Female Rats | 1.0 or 3.0 nmol, ICV | Acute | Increased water intake. | [8] |
| Male Rats | 3.0 nmol, ICV | 20-30 minutes | Significantly elevated plasma vasopressin levels. | [12][13] |
Table 2: In Vitro Effects of this compound Treatment
| Cell Line | PNX-20 Concentration | Incubation Time | Key Metabolic Outcomes | Reference |
| Zebrafish Liver (ZFL) Cells | 1, 10, or 100 nM | 1-2 hours | Increased mRNA expression of glut2 and sglt1. Upregulation of glycolytic genes and downregulation of gluconeogenic genes. | [6] |
| Mouse Stomach Endocrine (MGN3-1) Cells | 10 nM, 1000 nM | 6 hours | Upregulated ghrelin and GOAT mRNA expression. | [4][9][10] |
| Mouse Intestinal Enteroendocrine (STC-1) Cells | 100 nM | 2 hours | Suppressed CCK mRNA expression. | [4][9][10] |
| Immortalized GnRH (mHypoA-GnRH/GFP) Cells | Not specified | Not specified | Increased GnRH and GnRH-R mRNA expression and GnRH secretion. | [14] |
| Immortalized Kisspeptin (mHypoA-Kiss/GFP-3) Cells | Not specified | Not specified | Increased Kiss1 mRNA expression. | [14] |
| Neuronal M17 Cells | 5, 10, or 20 nM | 48 hours | Increased expression of mitochondrial regulators PGC-1α, NRF-1, and TFAM. Enhanced mitochondrial gene expression, respiratory rate, and ATP production. | [2][9][11][15] |
Signaling Pathways
This compound binding to its receptor, GPR173, triggers intracellular signaling cascades that are crucial for its metabolic effects.
This compound signaling pathway through GPR173.
Experimental Protocols
Below are detailed protocols for key experiments to investigate the metabolic effects of this compound.
In Vivo Administration of this compound in Rodents
Objective: To assess the in vivo effects of central or peripheral this compound administration on metabolic parameters.
Materials:
-
This compound (synthetic, amidated)
-
Sterile saline (0.9% NaCl)
-
Stereotaxic apparatus (for ICV)
-
Hamilton syringes
-
Animal metabolic cages
-
Blood glucose meter and strips
-
ELISA kits for insulin, ghrelin, etc.
Procedure (Intracerebroventricular - ICV - Injection):
-
Anesthetize the animal (e.g., ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle using predetermined coordinates.
-
Allow the animal to recover for at least one week.
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 1.0 or 3.0 nmol in 1-5 µL).
-
Gently restrain the animal and inject the this compound solution or vehicle (saline) through the guide cannula over 1-2 minutes.
-
Monitor food and water intake, body weight, and collect blood samples at specified time points for hormone and metabolite analysis.
Procedure (Intraperitoneal - IP - Injection):
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 50 µg/kg or 100 ng/g).
-
Gently restrain the animal and administer the injection into the peritoneal cavity.
-
Monitor metabolic parameters as described for the ICV procedure.
Workflow for in vivo this compound studies.
In Vitro Cell Culture Experiments
Objective: To investigate the direct effects of this compound on cellular metabolic pathways.
Materials:
-
Relevant cell line (e.g., ZFL, MGN3-1, STC-1, INS-1E)
-
Cell culture medium and supplements
-
This compound (synthetic, amidated)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for secreted hormones
-
Seahorse XF Analyzer (for metabolic flux analysis)
Procedure:
-
Culture cells to 80-90% confluency in appropriate multi-well plates.
-
Starve the cells in serum-free medium for a designated period, if required by the specific assay.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle for the desired incubation time (e.g., 1, 2, 6, 24, 48 hours).
-
For Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for target genes (e.g., glut2, ghrelin, cck, glycolytic and gluconeogenic enzymes).
-
-
For Hormone Secretion Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted hormones (e.g., insulin, ghrelin) using ELISA.
-
-
For Metabolic Flux Analysis:
-
Perform a Seahorse XF Glycolysis Stress Test or Mito Stress Test according to the manufacturer's protocol to measure real-time changes in glycolysis and mitochondrial respiration.
-
Workflow for in vitro this compound studies.
Conclusion
This compound represents a novel and promising target for the development of therapeutics for metabolic disorders. Its multifaceted role in regulating glucose and lipid metabolism, food intake, and mitochondrial function underscores its potential. The protocols and data presented here provide a foundation for further research into the mechanisms of this compound action and its translation into clinical applications. Further studies are warranted to fully elucidate its physiological roles and therapeutic efficacy in humans.
References
- 1. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies [frontiersin.org]
- 9. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound IN MICE: TISSUE DISTRIBUTION, IN VITRO ENDOCRINE ACTIONS AND IN VIVO EFFECTS ON FOOD INTAKE [harvest.usask.ca]
- 11. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 12. Novel regulator of vasopressin secretion: phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Overexpression of Phoenixin-20 in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phoenixin-20 (PNX-20) is a recently identified neuropeptide that plays a significant role in a variety of physiological processes.[1][2] It is an amidated 20-amino acid peptide derived from the small integral membrane protein 20 (SMIM20).[2] PNX-20 exerts its effects through the G protein-coupled receptor 173 (GPR173).[1][3] In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of PNX-20 action. Lentiviral-mediated overexpression is a powerful tool for robust and long-term expression of PNX-20 in a wide range of cell types, enabling detailed investigation of its downstream effects.
These application notes provide a summary of the in vitro effects of PNX-20 overexpression, detailed protocols for lentiviral transduction and subsequent experimental analyses, and visual representations of the key signaling pathways involved.
Data Presentation: Quantitative Effects of this compound In Vitro
The following tables summarize the quantitative data from various in vitro studies on the effects of this compound.
Table 1: Effects of this compound on Gene and Protein Expression
| Cell Type | PNX-20 Concentration | Duration | Target Gene/Protein | Fold Change / Effect | Reference |
| mHypoA-GnRH/GFP (GnRH neuronal model) | 100 nM | 6 hours | GnRH mRNA | Increased | [4] |
| mHypoA-Kiss/GFP (Kisspeptin neuronal model) | 100 nM | 6 hours | Kiss1 mRNA | Increased | [5][6] |
| Neuronal M17 cells | 5, 10, 20 nM | 48 hours | PGC-1α, NRF-1, TFAM mRNA & protein | Increased | [7][8] |
| INS-1E (pancreatic β-cells) | Not specified | Not specified | Insulin mRNA | Increased | [1] |
| 3T3-L1 (preadipocytes) | Not specified | Not specified | Pparγ, C/ebpβ, Fabp4 mRNA | Stimulated | [1] |
| MGN3-1 (mouse stomach endocrine cells) | 10 nM, 1000 nM | 6 hours | Ghrelin mRNA, GOAT mRNA | Upregulated | [8][9] |
| STC-1 (mouse enteroendocrine cells) | 100 nM | 2 hours | Cholecystokinin (CCK) mRNA | Suppressed | [8][9] |
| Zebrafish Liver (ZFL) cells | Not specified | Not specified | Vitellogenin isoforms, Estrogen receptors (esr2a, esr2b) mRNA | Upregulated | [8][10] |
Table 2: Effects of this compound on Cellular Processes
| Cell Type | PNX-20 Concentration | Duration | Cellular Process | Measurement | Effect | Reference | |---|---|---|---|---|---| | INS-1E (pancreatic β-cells) | Not specified | Not specified | Insulin Secretion | Glucose-stimulated insulin secretion | Enhanced |[1] | | INS-1E (pancreatic β-cells) | Not specified | Not specified | Cell Proliferation | Not specified | Stimulated |[1] | | 3T3-L1 (preadipocytes) | Not specified | Not specified | Cell Proliferation & Viability | Not specified | Promoted |[1] | | Neuronal M17 cells | 5, 10, 20 nM | 48 hours | Mitochondrial Respiration | Oxygen consumption rate | Enhanced |[7] | | Neuronal M17 cells | 5, 10, 20 nM | 48 hours | ATP Production | Cellular ATP levels | Increased |[7] | | Hypothalamo-neurohypophysial explants | Not specified | Not specified | Vasopressin Release | Vasopressin levels | Stimulated |[7][11] | | Zebrafish follicles | Not specified | Not specified | Oocyte Maturation | Germinal vesicle breakdown | Increased |[10] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for this compound Overexpression
This protocol outlines the generation of lentiviral particles containing the this compound gene.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding human this compound (pLV-PNX20)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
High-glucose DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the lentiviral plasmids: 10 µg of pLV-PNX20, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM.
-
In a separate tube, add 30 µL of transfection reagent to 1.5 mL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.
-
Add the mixture dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed high-glucose DMEM with 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
Aliquot the viral supernatant and store at -80°C. A second harvest can be performed at 72 hours post-transfection.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes how to transduce target cells with the this compound lentivirus.
Materials:
-
Target cells (e.g., M17 neuronal cells)
-
Lentiviral particles for PNX-20 overexpression
-
Complete growth medium for target cells
-
Hexadimethrine bromide (Polybrene)
-
96-well or 24-well plates
Procedure:
-
Day 1: Seed Target Cells: Plate the target cells in a 96-well or 24-well plate to achieve 50-70% confluency on the day of transduction.[12][13]
-
Day 2: Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Prepare fresh medium containing hexadimethrine bromide at a final concentration of 8 µg/mL (Note: some cell types are sensitive to hexadimethrine bromide).[12][13]
-
Remove the old medium from the cells and add the medium containing hexadimethrine bromide.
-
Add the lentiviral particles to the cells at a desired Multiplicity of Infection (MOI). If this is the first time, a range of MOIs should be tested.[12]
-
Gently swirl the plate to mix.
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.[12][13]
-
-
Day 3: Change Media: Remove the virus-containing medium and replace it with fresh, complete growth medium.
-
Day 4 onwards: Selection and Expansion:
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for transduced cells.
-
Expand the selected cells for downstream experiments.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of target genes following PNX-20 overexpression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., GNRH1, KISS1, PGC1A, NRF1, TFAM) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Harvest the transduced and control cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and SYBR Green/TaqMan master mix.
-
Run the reaction on a qRT-PCR instrument using a standard cycling protocol.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualization
Caption: this compound signaling pathway via GPR173.
References
- 1. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR173 - Wikipedia [en.wikipedia.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies [frontiersin.org]
- 8. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound IN MICE: TISSUE DISTRIBUTION, IN VITRO ENDOCRINE ACTIONS AND IN VIVO EFFECTS ON FOOD INTAKE [harvest.usask.ca]
- 10. This compound Stimulates mRNAs Encoding Hypothalamo-Pituitary-Gonadal Hormones, is Pro-Vitellogenic, and Promotes Oocyte Maturation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 12. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]
- 13. origene.com [origene.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Phoenixin-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-20 (PNX-20) is a recently identified 20-amino acid neuropeptide that plays a significant role in a variety of physiological processes.[1][2] It is the C-terminal cleavage product of the small integral membrane protein 20 (SMIM20).[3] this compound has garnered considerable interest within the scientific community for its involvement in the regulation of the reproductive system, where it potentiates gonadotropin-releasing hormone (GnRH)-stimulated luteinizing hormone (LH) secretion.[4] Beyond its reproductive functions, emerging research has highlighted its anxiolytic effects and its role in promoting neuronal mitochondrial biogenesis through the CREB-PGC-1α pathway.[1] Given its therapeutic potential, the ability to obtain high-purity this compound is crucial for accurate in-vitro and in-vivo studies.
This application note provides a detailed protocol for the purification of synthetic this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful and widely used technique for the purification of synthetic peptides, separating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS).[5] The methodology described herein is based on established principles of peptide purification and aims to yield this compound with a purity level suitable for demanding research and drug development applications.
Data Presentation
Successful purification of this compound by RP-HPLC can be assessed by analyzing the resulting chromatogram and, subsequently, by mass spectrometry. The following table summarizes representative quantitative data obtained from the analysis of purified synthetic this compound.
| Parameter | Value | Source |
| Purity | >95% to 99.66% | [1][2] |
| Molecular Weight (Theoretical) | 2181.5 Da | [2] |
| Elution Time (Representative) | ~27 minutes | [6] |
| HPLC System | Standard Analytical or Preparative HPLC | N/A |
| Column | C18 Reverse-Phase | N/A |
| Detection Wavelength | 214 nm or 220 nm | N/A |
Experimental Protocols
This section outlines a detailed methodology for the purification of crude, synthetic this compound using reverse-phase HPLC. The protocol is a representative method based on common practices for the purification of synthetic peptides of similar length and properties.
Materials and Reagents
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
-
HPLC vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
Data acquisition and analysis software
-
-
Analytical balance
-
Vortex mixer
-
pH meter
-
Lyophilizer (freeze-dryer)
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution before use.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution before use.
Sample Preparation
-
Accurately weigh a small amount of crude lyophilized this compound.
-
Dissolve the peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B (e.g., 5-10%) can be added.
-
Vortex the solution until the peptide is completely dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
HPLC Purification Protocol
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale or a larger dimension for preparative scale).
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at the desired flow rate.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B. A representative gradient is as follows:
-
5% to 65% Mobile Phase B over 40 minutes.
-
The gradient can be optimized based on the initial scouting run to achieve better separation of the target peptide from impurities.
-
-
Flow Rate: A typical flow rate for an analytical column is 1.0 mL/min. For preparative columns, the flow rate should be adjusted according to the column's inner diameter.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the this compound peptide.
-
Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC with the same or a shallower gradient. Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified this compound as a white lyophilized powder.
Visualizations
Experimental Workflow for HPLC Purification of this compound
Caption: A flowchart illustrating the key steps in the HPLC purification of synthetic this compound.
This compound Signaling Pathway in Neuronal Cells
Caption: A diagram of the this compound signaling cascade in neuronal cells leading to mitochondrial biogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. The Regulation of Phoenixin: A Fascinating Multidimensional Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phoenixbiotech.net [phoenixbiotech.net]
Application Notes and Protocols for Monoclonal Antibody Development Against Phoenixin-20
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies (mAbs) targeting Phoenixin-20 (PNX-20), a pleiotropic peptide with significant therapeutic potential.[1][2][3] This document outlines the rationale for targeting PNX-20, detailed methodologies for antibody generation and characterization, and specific application protocols.
Introduction to this compound
This compound is a 20-amino acid peptide that plays a crucial role in a variety of physiological processes, making it a compelling target for therapeutic antibody development.[4][5] Initially identified for its role in reproduction, subsequent research has revealed its involvement in regulating food intake, anxiety, inflammation, and neuroprotection.[2][6][7] PNX-20 exerts its effects primarily through the G protein-coupled receptor 173 (GPR173).[1][7] Its diverse functions suggest that monoclonal antibodies targeting PNX-20 could be valuable tools for both basic research and the development of novel therapeutics for a range of conditions, including reproductive disorders, metabolic diseases, and neurological conditions.[1][2][3]
Key Signaling Pathways of this compound
This compound has been shown to activate several downstream signaling pathways upon binding to its receptor, GPR173. One of the key pathways involves the activation of the cAMP/PKA/CREB cascade, which in turn stimulates the expression of genes such as Gonadotropin-Releasing Hormone (GnRH).[8][9] Additionally, PNX-20 promotes neuronal mitochondrial biogenesis through the CREB-PGC-1α pathway.[2][4][5][8] In inflammatory responses, PNX-20 has been shown to attenuate the TLR-4/Myd88/NF-κB pathway.[2]
Caption: this compound signaling pathways.
Monoclonal Antibody Development Workflow
The development of monoclonal antibodies against this compound follows a well-established workflow, primarily utilizing hybridoma technology.[10][11][12][13] This process involves several key stages, from antigen preparation and animal immunization to hybridoma generation, screening, and finally, antibody characterization and validation.
Caption: Monoclonal antibody development workflow.
Experimental Protocols
Antigen Preparation
Objective: To prepare a suitable immunogen for eliciting an immune response against this compound.
Materials:
-
This compound peptide (synthetic)
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)
-
Conjugation kit (e.g., using glutaraldehyde or a maleimide-activated carrier)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
Protocol:
-
Synthesize or procure high-purity this compound peptide.
-
Conjugate the PNX-20 peptide to a carrier protein like KLH to enhance its immunogenicity. Follow the manufacturer's instructions for the chosen conjugation kit.
-
Remove unconjugated peptide and by-products by dialysis against PBS.
-
Determine the concentration of the conjugated peptide using a protein assay (e.g., BCA assay).
-
Store the PNX-20-KLH conjugate at -20°C in small aliquots.
Animal Immunization
Objective: To immunize animals to generate a robust B-cell response against PNX-20.
Materials:
-
BALB/c mice (6-8 weeks old)
-
PNX-20-KLH conjugate
-
Adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization, Incomplete Freund's Adjuvant for subsequent boosts)
-
Sterile syringes and needles
-
PBS
Protocol:
-
Prepare the immunogen emulsion by mixing the PNX-20-KLH conjugate with an equal volume of adjuvant.
-
For the primary immunization, inject each mouse subcutaneously or intraperitoneally with 50-100 µg of the PNX-20-KLH conjugate in Complete Freund's Adjuvant.[14]
-
Boost the immunization every 2-3 weeks with 25-50 µg of the conjugate in Incomplete Freund's Adjuvant.
-
After 3-4 immunizations, collect a small blood sample from the tail vein to screen for antibody titers using ELISA.
-
Once a high antibody titer is confirmed, perform a final boost with the antigen in PBS (without adjuvant) 3-4 days before spleen removal for cell fusion.[14]
| Immunization Schedule | Day | Antigen Dose | Adjuvant | Route |
| Primary Immunization | 0 | 50-100 µg | Complete Freund's | SC/IP |
| First Boost | 21 | 25-50 µg | Incomplete Freund's | SC/IP |
| Second Boost | 42 | 25-50 µg | Incomplete Freund's | SC/IP |
| Test Bleed | 49 | - | - | Tail Vein |
| Final Boost | 60 | 25-50 µg | None (in PBS) | IP |
| Spleen Harvest | 63 | - | - | - |
Hybridoma Production
Objective: To generate stable hybridoma cell lines that continuously produce monoclonal antibodies against PNX-20.[10][12]
Materials:
-
Spleen from an immunized mouse
-
Myeloma cell line (e.g., Sp2/0-Ag14 or X63-Ag8.653)[15]
-
Polyethylene glycol (PEG)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
HAT supplement (Hypoxanthine, Aminopterin, Thymidine)
-
96-well cell culture plates
Protocol:
-
Aseptically remove the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Co-culture the splenocytes with myeloma cells at a ratio of approximately 5:1.[15]
-
Induce cell fusion by slowly adding PEG while gently mixing the cell suspension.
-
Gradually dilute the PEG with serum-free medium and then centrifuge the cells.
-
Resuspend the fused cells in RPMI-1640 medium supplemented with 20% FBS and HAT supplement.
-
Plate the cell suspension into 96-well plates and incubate at 37°C in a 5% CO2 incubator.
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of PNX-20 specific antibodies using ELISA.
Antibody Screening by ELISA
Objective: To identify hybridoma clones producing antibodies that specifically bind to this compound.
Materials:
-
96-well ELISA plates
-
This compound peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Hybridoma supernatants
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with 1-5 µg/mL of this compound peptide in coating buffer and incubate overnight at 4°C.[16][17]
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate as described in step 2.
-
Add 100 µL of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 2.
-
Add HRP-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate as described in step 2.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader. Wells with high absorbance values indicate the presence of PNX-20 specific antibodies.
| ELISA Parameters | Condition |
| Coating Antigen | This compound Peptide |
| Coating Concentration | 1-5 µg/mL |
| Blocking Buffer | 5% Non-fat Dry Milk in PBS |
| Primary Antibody | Hybridoma Supernatant |
| Secondary Antibody | HRP-conjugated Anti-mouse IgG |
| Substrate | TMB |
| Detection Wavelength | 450 nm |
Antibody Validation
Objective: To determine the specificity of the monoclonal antibody by detecting PNX-20 in a mixture of proteins.
Materials:
-
Cell or tissue lysates containing PNX-20
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer
-
Primary antibody (purified mAb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary anti-PNX-20 mAb overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system. A specific antibody should detect a single band at the expected molecular weight of PNX-20.
Objective: To validate the antibody's ability to detect PNX-20 in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections known to express PNX-20
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary anti-PNX-20 mAb
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.[21]
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-PNX-20 mAb.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP complex.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope for specific staining in cells known to express PNX-20.
| Validation Method | Purpose | Expected Outcome |
| Western Blotting | Assess specificity and cross-reactivity | A single band at the correct molecular weight of PNX-20 |
| Immunohistochemistry | Confirm binding to native protein in tissue | Specific staining in tissues known to express PNX-20 |
| Immunofluorescence | Visualize subcellular localization | Staining pattern consistent with the known localization of PNX-20 |
| Flow Cytometry | Detect cell surface or intracellular PNX-20 | Positive signal in cells expressing PNX-20 |
References
- 1. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 3. Phoenixin as a New Target in the Development of Strategies for Endometriosis Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. sinobiological.com [sinobiological.com]
- 11. Monoclonal antibody production: Process, Technologies & Steps | evitria [evitria.com]
- 12. Monoclonal Antibody Production, mAb | Molecular Devices [moleculardevices.com]
- 13. The history of monoclonal antibody development – Progress, remaining challenges and future innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inis.iaea.org [inis.iaea.org]
- 15. Generation of Murine Monoclonal Antibodies by Hybridoma Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELISA Protocol | Rockland [rockland.com]
- 17. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
Phoenixin-20 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phoenixin-20 (PNX-20), a recently identified peptide, in cell culture studies. This document includes detailed protocols for key cellular assays, a summary of its effects on gene and protein expression, and diagrams of its primary signaling pathways.
Introduction to this compound
This compound (PNX-20) is a 20-amino acid peptide that has emerged as a significant regulator in various physiological processes. It is the most abundant isoform in the hypothalamus and acts as a ligand for the G protein-coupled receptor 173 (GPR173).[1][2][3] Research has demonstrated its crucial roles in the reproductive system, neuronal function, and cellular protection.[4][5] In cell culture, PNX-20 has been shown to modulate gene expression, influence cell proliferation and apoptosis, and stimulate intracellular signaling cascades, making it a peptide of interest for therapeutic development.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene and protein expression as reported in various cell culture studies.
Table 1: Effect of this compound on Gene Expression
| Cell Line | Gene | Concentration of PNX-20 | Incubation Time | Fold Change/Effect | Reference |
| mHypoA-GnRH/GFP (GnRH neurons) | GnRH | 100 nM | 24 hours | Increased mRNA expression | [2] |
| mHypoA-GnRH/GFP (GnRH neurons) | GnRH Receptor (GnRH-R) | 100 nM | 2 and 8 hours | Increased mRNA expression | [6] |
| mHypoA-Kiss/GFP-3 (Kisspeptin neurons) | Kiss1 | 100 nM | 24 hours | Increased mRNA expression | [2][7] |
| Neuronal M17 cells | PGC-1α | 5, 10, 20 nM | 48 hours | Increased mRNA and protein levels | [4][5] |
| Neuronal M17 cells | NRF-1 | 5, 10, 20 nM | 48 hours | Increased mRNA and protein levels | [4][5] |
| Neuronal M17 cells | TFAM | 5, 10, 20 nM | 48 hours | Increased mRNA and protein levels | [4][5] |
| Zebrafish Liver (ZFL) cells | Vitellogenin isoforms | Not specified | Not specified | Upregulated mRNA expression | [6] |
| Zebrafish Liver (ZFL) cells | Estrogen receptor (esr2a, 2b) | Not specified | Not specified | Upregulated mRNA expression | [6] |
Table 2: Effect of this compound on Protein Expression and Secretion
| Cell Line | Protein/Molecule | Concentration of PNX-20 | Incubation Time | Effect | Reference |
| mHypoA-GnRH/GFP (GnRH neurons) | GnRH | 100 nM | Not specified | Increased secretion | [2] |
| Neuronal M17 cells | Phosphorylated CREB (pCREB) | Not specified | Not specified | Increased phosphorylation | [4] |
| mHypoA-GnRH/GFP & mHypoA-Kiss/GFP-3 | Phosphorylated CREB (pCREB) | 100 nM | Not specified | Increased phosphorylation | [2] |
| mHypoA-GnRH/GFP | Phosphorylated ERK1/2 (pERK1/2) | 100 nM | Not specified | Increased phosphorylation | [2] |
| Neuronal M17 cells | ATP | 5, 10, 20 nM | 48 hours | Increased cellular production | [4] |
| Female rat pituitary cells | Luteinizing Hormone (LH) | 100 nM | Not specified | Potentiated GnRH-stimulated release | [7][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for cell culture experiments.
Figure 1: this compound GPR173/cAMP/PKA/CREB Signaling Pathway.
Figure 2: this compound Regulation of Neuronal Mitochondrial Biogenesis.
Figure 3: General Experimental Workflow for this compound Cell Culture Studies.
Experimental Protocols
The following are detailed protocols for common cell culture assays to investigate the effects of this compound.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability and proliferation.[9][10][11]
Materials:
-
Cells of interest (e.g., neuronal, granulosa, pituitary cells)
-
Complete cell culture medium
-
This compound (lyophilized)
-
Sterile phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm or 590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or an appropriate buffer. Further dilute the stock solution in a serum-free or complete culture medium to achieve the desired final concentrations (e.g., 1 nM - 1 µM). Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm or 590 nm using a microplate reader.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound, for analysis by flow cytometry.[12][13][14][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Sterile PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include both untreated and positive controls (e.g., cells treated with a known apoptosis-inducing agent).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Intracellular Calcium Imaging (Fura-2 AM Assay)
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.[1][16][17][18][19]
Materials:
-
Cells of interest grown on glass coverslips
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
Procedure:
-
Cell Preparation: Seed cells on glass coverslips in a culture dish and grow to 70-80% confluency.
-
Fura-2 AM Loading: Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS. Remove the culture medium, wash the cells with HBS, and incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
De-esterification: After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
-
Imaging: Mount the coverslip onto the stage of the fluorescence imaging system. Perfuse the cells with HBS.
-
Baseline Measurement: Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.
-
This compound Stimulation: Add this compound at the desired final concentration to the perfusion buffer and continue recording the fluorescence changes.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations if calibration with ionomycin and EGTA is performed.[19]
Concluding Remarks
This compound is a pleiotropic peptide with significant effects on various cellular functions. The protocols and data presented here provide a foundation for researchers to investigate the roles of this compound in their specific cell culture models. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in a range of diseases.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phoenixin 20 promotes neuronal mitochondrial biogenesis via CREB-PGC-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 6. This compound Stimulates mRNAs Encoding Hypothalamo-Pituitary-Gonadal Hormones, is Pro-Vitellogenic, and Promotes Oocyte Maturation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. scispace.com [scispace.com]
- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. hellobio.com [hellobio.com]
- 19. moodle2.units.it [moodle2.units.it]
Phoenixin-20 Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Phoenixin-20 (PNX-20) administration routes used in preclinical studies. It includes detailed protocols, quantitative data summaries, and visualizations of experimental workflows and signaling pathways to guide researchers in designing and executing their own experiments.
Introduction
This compound (PNX-20) is a 20-amino acid peptide that has emerged as a pleiotropic signaling molecule with significant roles in reproduction, metabolism, and behavior.[1][2][3] Discovered through bioinformatics, PNX-20 and its shorter isoform, PNX-14, are derived from the small integral membrane protein 20 (SMIM20).[1][2] These peptides exert their effects primarily through the G protein-coupled receptor 173 (GPR173).[4][5][6] Preclinical research has employed various administration routes to investigate the physiological functions of PNX-20, each with its own advantages and considerations. This document details the most common administration methods: intraperitoneal, intracerebroventricular, subcutaneous, and oral gavage.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving PNX-20 administration.
Table 1: Intraperitoneal (IP) Administration of this compound
| Animal Model | Dosage | Key Findings/Measured Outcomes |
| Zebrafish (male and female) | 1, 10, 100, 1000 ng/g body weight (single injection) | A dose of 1000 ng/g significantly decreased food intake. This was associated with increased hypothalamic cart mRNA and decreased hypothalamic/gut preproghrelin mRNA.[1][7] |
| Zebrafish (male and female) | 100, 1000 ng/g body weight (single injection) | Upregulated mRNAs for GnRH, kisspeptin, and its receptor in the hypothalamus. Also upregulated genes in the sex steroidogenic pathway in the gonads.[8] |
| Gestational Diabetes Mellitus (GDM) Mice (female) | 100 ng/g/day (daily for 4-6 weeks) | Ameliorated GDM symptoms, reversed elevated blood glucose and lipid levels, and reduced serum insulin.[4] |
| Male C57BL/6J Mice | 50 µg/kg body weight (single injection) | Upregulated light phase food intake at 6 hours post-injection with no other significant metabolic effects.[9] |
| Male Sprague Dawley Rats | 250 µg/kg body weight (single injection of LPS to induce inflammatory stress) | LPS injection increased phoenixin immunoreactivity in specific brain nuclei, suggesting a role for phoenixin in the response to immunological stress.[2][10] |
Table 2: Intracerebroventricular (ICV) Administration of this compound
| Animal Model | Dosage | Key Findings/Measured Outcomes |
| Sprague-Dawley Rats (male and female) | 1.0 or 3.0 nmol | Increased water intake in both sexes, suggesting a role in regulating fluid homeostasis.[4] |
| Sprague-Dawley Rats (female) | Dose-related | Increased plasma LH levels in diestrous female rats.[11] |
| Mice (adult) | Not specified | Induced anxiolytic effects.[3] |
| Mice (conscious) | Not specified | Significantly decreased core body temperature in a GnRHR-dependent manner.[3] |
Table 3: Subcutaneous (SC) Administration of this compound
| Animal Model | Dosage | Key Findings/Measured Outcomes |
| Male C57BL/6J Mice | Not specified (continuous infusion for 7 days) | No significant metabolic effects were observed.[9] |
Table 4: Gastrogavage Administration of Phoenixin-14 (a related peptide)
| Animal Model | Dosage | Key Findings/Measured Outcomes |
| High-Fat Diet (HFD)-induced NAFLD Mice (male) | 100 ng/g body weight (daily for 10 weeks) | Reduced elevated levels of ALT, AST, total cholesterol, and triglycerides. Increased hepatic SOD activity and GSH production.[4][12] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
This protocol is a generalized procedure based on common practices in preclinical rodent and zebrafish studies.[1][4][9][13]
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle
-
Syringes (e.g., 1 mL)
-
Needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[13]
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions. Handle animals gently to minimize stress.
-
PNX-20 Solution Preparation:
-
Dissolve PNX-20 in sterile saline to the desired stock concentration.
-
Further dilute the stock solution to the final injection concentration based on the individual animal's body weight. The final injection volume should not exceed 10 ml/kg.[13]
-
-
Injection Procedure (Rodents):
-
Weigh the animal to calculate the precise injection volume.
-
Restrain the rodent securely. For a one-person technique, the animal can be gently wrapped in a towel. For a two-person technique, one person restrains the animal while the other injects.[13]
-
Position the animal on its back with the head tilted slightly down.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.[13]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle and gently aspirate to ensure no blood or fluid is drawn, which would indicate improper placement.
-
Inject the PNX-20 solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
-
Injection Procedure (Zebrafish):
-
Anesthetize the fish in a solution of tricaine methanesulfonate (MS-222).
-
Place the anesthetized fish on a damp sponge, ventral side up.
-
Using a micro-syringe, inject the PNX-20 solution into the peritoneal cavity, just posterior to the pectoral fin.
-
Return the fish to fresh water to recover.
-
Protocol 2: Intracerebroventricular (ICV) Injection
This is a surgical procedure requiring stereotaxic instrumentation and appropriate anesthesia and analgesia.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Cannula and tubing
-
Infusion pump
-
PNX-20 solution in artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Shave and sterilize the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
-
Cannula Implantation:
-
Identify the coordinates for the lateral ventricle (relative to bregma).
-
Drill a small hole in the skull at the identified coordinates.
-
Slowly lower the guide cannula to the correct depth.
-
Secure the cannula to the skull with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for at least one week.
-
-
Injection Procedure:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and connect the injection cannula, which is attached to the infusion pump via tubing.
-
Infuse the PNX-20 solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).
-
After the infusion is complete, leave the injection cannula in place for a short period to allow for diffusion and prevent backflow.
-
Replace the dummy cannula and return the animal to its cage.
-
Visualizations
Signaling Pathways of this compound
This compound binds to its receptor, GPR173, initiating downstream signaling cascades that are crucial for its diverse physiological effects.[4][5][6]
Caption: this compound signaling via the GPR173 receptor and the cAMP/PKA pathway.
References
- 1. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies [frontiersin.org]
- 5. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 7. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound IN MICE: TISSUE DISTRIBUTION, IN VITRO ENDOCRINE ACTIONS AND IN VIVO EFFECTS ON FOOD INTAKE [harvest.usask.ca]
- 10. Inflammatory Stress Induced by Intraperitoneal Injection of LPS Increases Phoenixin Expression and Activity in Distinct Rat Brain Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Phoenixin-20 (PNX-20) Peptide Synthesis and Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis and purification of the Phoenixin-20 (PNX-20) peptide.
I. Frequently Asked Questions (FAQs)
1. What is the amino acid sequence of this compound?
The amino acid sequence of human this compound is Ala-Gly-Ile-Val-Gln-Glu-Asp-Val-Gln-Pro-Pro-Gly-Leu-Lys-Val-Trp-Ser-Asp-Pro-Phe-NH2. The C-terminus is amidated, which is crucial for its biological activity.
2. What are the main challenges in synthesizing PNX-20?
The synthesis of PNX-20 can be challenging due to several factors inherent to its sequence:
-
Hydrophobicity: The presence of multiple hydrophobic residues (Ile, Val, Leu, Trp, Phe) can lead to poor solvation of the growing peptide chain on the solid support, resulting in incomplete reactions.
-
Aggregation: The hydrophobic nature of the peptide increases the risk of inter-chain aggregation, which can hinder reagent access and lead to truncated or deletion sequences.
-
Difficult Couplings: The Gln-Pro-Pro sequence can present steric hindrance, making the coupling of the second Proline residue challenging.
-
Side Reactions: Certain amino acids in the sequence are prone to specific side reactions during synthesis, such as:
-
Aspartic Acid (Asp): Aspartimide formation can occur, leading to a mixture of alpha- and beta-peptides.
-
Tryptophan (Trp): The indole side chain can be modified by cations generated during deprotection steps.
-
Glutamine (Gln): Dehydration of the side-chain amide to a nitrile can occur.
-
3. What is the recommended strategy for PNX-20 synthesis?
Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common and recommended method. Key considerations for a successful synthesis include:
-
Resin Choice: A high-swelling resin, such as a PEG-based resin (e.g., ChemMatrix®) or a low-crosslinked polystyrene resin, can improve solvation of the growing peptide chain.
-
Coupling Reagents: For most couplings, standard reagents like HBTU/DIPEA or HATU/DIPEA are effective. For the potentially difficult Pro-Pro coupling, a more powerful reagent like PyBOP® or the use of a pseudoproline dipeptide (e.g., Fmoc-Gln(Trt)-Pro(Hmb)-OH) can be beneficial to disrupt secondary structure formation.
-
Reaction Conditions: Extended coupling times and/or double couplings may be necessary for hydrophobic stretches and the Pro-Pro sequence. Microwave-assisted synthesis can also enhance coupling efficiency.
4. How can I minimize aggregation during PNX-20 synthesis?
Several strategies can be employed to mitigate aggregation:
-
Use of high-swelling resins.
-
Incorporation of pseudoproline dipeptides at strategic locations to disrupt secondary structure formation.
-
Synthesis at elevated temperatures (conventional or microwave heating).
-
Use of chaotropic salts (e.g., LiCl) in the coupling and deprotection solutions.
5. What are the key steps for purifying crude PNX-20?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying PNX-20. Due to its hydrophobic nature, careful method development is crucial for achieving high purity.
II. Troubleshooting Guide: Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of crude peptide | Incomplete couplings due to aggregation or steric hindrance. | - Use a high-swelling resin.- Employ stronger coupling reagents (e.g., HATU, PyBOP®) and extend reaction times.- Consider microwave-assisted synthesis.- For the Gln-Pro-Pro sequence, use a pseudoproline dipeptide. |
| Presence of multiple peaks in the crude product mass spectrum corresponding to deletions | Incomplete deprotection or coupling at specific residues. | - Increase deprotection time with piperidine.- Double couple difficult residues (e.g., Val, Ile).- Monitor coupling completion with a qualitative test (e.g., Kaiser test). |
| Mass spectrum shows a peak at +56 Da from the expected mass | Aspartimide formation at one of the Asp residues. | - Use a protecting group for the Asp side chain that is more resistant to aspartimide formation (e.g., Ompe, Odmab).- Add HOBt to the piperidine deprotection solution. |
| Mass spectrum shows unexpected modifications on Tryptophan | Alkylation of the indole side chain by carbocations during deprotection. | - Use a scavenger cocktail during the final cleavage from the resin that includes a tryptophan-protecting scavenger like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).- Use a Boc-protected Trp residue (Fmoc-Trp(Boc)-OH). |
III. Troubleshooting Guide: Purification (RP-HPLC)
| Problem | Potential Cause | Recommended Solution |
| Broad, tailing peaks | - Secondary interactions with the silica backbone of the column.- Peptide aggregation on the column.- Column overload. | - Use a column with end-capping or a base-deactivated stationary phase.- Increase the concentration of the ion-pairing agent (e.g., TFA to 0.1%).- Lower the pH of the mobile phase.- Reduce the amount of peptide loaded onto the column.- Add a small amount of an organic solvent like isopropanol to the mobile phase to disrupt aggregation. |
| Poor peak resolution/Co-elution of impurities | - Inappropriate gradient slope.- Unsuitable stationary phase. | - Optimize the gradient to be shallower around the elution point of PNX-20.- Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).- Adjust the mobile phase pH. |
| Peptide precipitates upon injection or on the column | Low solubility of the peptide in the initial mobile phase conditions. | - Dissolve the crude peptide in a stronger solvent (e.g., DMSO, or a higher percentage of organic solvent) before injection.- Start the HPLC gradient with a higher initial percentage of organic solvent. |
| No peptide elutes from the column | Irreversible binding of the highly hydrophobic peptide to the stationary phase. | - Use a less retentive stationary phase (e.g., C4 or C8).- Increase the organic solvent strength in the mobile phase (e.g., use acetonitrile or isopropanol).- Elevate the column temperature. |
IV. Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc Strategy)
-
Resin: Rink Amide AM resin (or a similar amide-generating resin).
-
Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Trt for Gln, tBu for Asp and Glu, Boc for Lys, Pbf for Arg). For Trp, Fmoc-Trp(Boc)-OH is recommended.
-
Deprotection: 20% piperidine in DMF (2 x 10 minutes).
-
Coupling:
-
Standard: 4 eq. Fmoc-amino acid, 3.9 eq. HBTU, 8 eq. DIPEA in DMF for 1-2 hours.
-
Difficult Couplings (e.g., Pro-Pro): 4 eq. Fmoc-amino acid, 3.9 eq. HATU, 8 eq. DIPEA in DMF for 2-4 hours, or double couple.
-
-
Washing: Wash with DMF (3x), DCM (3x), and DMF (3x) between deprotection and coupling steps.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O/EDT (e.g., 94:2.5:2.5:1, v/v/v/v) for 2-3 hours at room temperature.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with ether, and lyophilize from a water/acetonitrile mixture.
B. RP-HPLC Purification of this compound
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a wider bore for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient (starting point for optimization): 20-60% B over 40 minutes.
-
Flow Rate: 1 mL/min for analytical, scaled up for preparative.
-
Detection: 220 nm and 280 nm.
-
Procedure: a. Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent (e.g., 50% acetonitrile/water or DMSO). b. Filter the sample through a 0.45 µm filter. c. Inject the sample onto the equilibrated HPLC column. d. Collect fractions corresponding to the main peak. e. Analyze the purity of the fractions by analytical HPLC and mass spectrometry. f. Pool the pure fractions and lyophilize.
C. Characterization of Synthetic this compound
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Mass: The calculated monoisotopic mass of PNX-20 (C₉₉H₁₄₇N₂₅O₂₉) is approximately 2181.08 Da. The observed mass should be within a close tolerance of this value.
-
Fragmentation Analysis (MS/MS): Fragmentation of the peptide will produce a series of b- and y-ions. The mass differences between consecutive ions in a series should correspond to the residue masses of the amino acids in the PNX-20 sequence, confirming the peptide's identity.
-
-
Analytical RP-HPLC:
-
Use the same or a similar system as for purification but with a smaller injection volume.
-
The chromatogram should show a single major peak, and the purity can be calculated by integrating the peak area.
-
V. Visualizations
A. This compound Signaling Pathway
Caption: this compound signaling cascade via the GPR173 receptor.
B. Experimental Workflow for PNX-20 Synthesis and Purification
Phoenixin-20 Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of phoenixin-20 in solution.
Troubleshooting Guides
This section offers solutions to common problems encountered during the handling and experimentation of this compound solutions.
Problem 1: Rapid Loss of this compound Activity in Solution
Possible Causes and Solutions:
| Cause | Recommended Action |
| pH-induced Degradation | The stability of this compound is pH-dependent. The predicted isoelectric point (pI) of this compound is approximately 4.09. Peptides are often least soluble and prone to aggregation at their pI. It is crucial to maintain the pH of the solution away from this value. For general use, a pH range of 6.0-8.0 is recommended. Use a buffered solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to maintain a stable pH. |
| Enzymatic Degradation | This compound is susceptible to cleavage by various proteases. If working with biological samples (e.g., cell culture media containing serum, plasma), the presence of endogenous proteases can rapidly degrade the peptide. Consider adding a broad-spectrum protease inhibitor cocktail to your solution. Predicted cleavage sites for common proteases are listed in the table below. |
| Oxidation | The presence of a Tryptophan (Trp) residue in the this compound sequence (Ala-Gly-Ile-Val-Gln-Glu-Asp-Val-Gln-Pro-Pro-Gly-Leu-Lys-Val-Trp -Ser-Asp-Pro-Phe-NH2) makes it susceptible to oxidation. Minimize exposure of the solution to air and light. Prepare solutions fresh and use them promptly. For longer-term storage, consider degassing the solvent and storing aliquots under an inert gas (e.g., argon or nitrogen). |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can contribute to peptide degradation and aggregation. It is highly recommended to aliquot the stock solution into single-use volumes before freezing. |
| Improper Storage | Storing this compound solutions at inappropriate temperatures can accelerate degradation. For short-term storage (up to 5 days), keep the solution at 4°C. For longer-term storage (up to 3 months), store aliquots at -20°C or preferably at -80°C.[1] |
Problem 2: Precipitation or Cloudiness Observed in this compound Solution
Possible Causes and Solutions:
| Cause | Recommended Action |
| Aggregation at Isoelectric Point (pI) | As mentioned, peptides are prone to aggregation and precipitation at their pI (predicted pI for this compound is ~4.09). Ensure the pH of your buffer is well above or below this value. |
| High Concentration | Preparing solutions at very high concentrations can lead to solubility issues and aggregation. If you observe precipitation, try diluting the solution to a lower working concentration. |
| Contamination | Contamination from glassware, pipette tips, or other reagents can introduce particulates or substances that promote precipitation. Use sterile, high-purity water and reagents, and ensure all labware is thoroughly clean. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: Lyophilized this compound is soluble in water.[2] For initial reconstitution, sterile, nuclease-free water is recommended. For biological experiments, you can subsequently dilute the aqueous stock solution in a suitable buffer (e.g., PBS, pH 7.4).
Q2: What are the recommended storage conditions for this compound?
A2: Storage recommendations for this compound are summarized in the table below:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | 0-5°C | Up to 6 months |
| Lyophilized Powder | -20°C | Up to 36 months[3] |
| Reconstituted Solution | +4°C | Up to 5 days |
| Reconstituted Solution | -20°C | Up to 3 months |
| Reconstituted Solution | -80°C | Up to 6 months[1] |
Important Note: Always aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.[3]
Q3: Which amino acids in this compound are most susceptible to degradation?
A3: The amino acid sequence of this compound (AGIVQEDVQPPGLKVWSDPF-NH2) contains residues that are known to be susceptible to specific degradation pathways:
| Susceptible Residue(s) | Degradation Pathway | Potential Consequence |
| Gln (Glutamine) | Deamidation | Formation of glutamic acid, leading to a change in charge and potential loss of activity. |
| Asp (Aspartic Acid) | Isomerization, Hydrolysis | Formation of isoaspartate, which can alter the peptide's conformation and biological function. Cleavage of the peptide backbone can also occur at Asp-Pro sequences. |
| Trp (Tryptophan) | Oxidation | Formation of various oxidation products, which can lead to a loss of biological activity. |
Q4: How can I monitor the stability of my this compound solution?
A4: The most common method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide over time.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability using RP-HPLC
This protocol provides a general framework for a stability study. Specific parameters may need to be optimized for your equipment and experimental setup.
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile water to a known concentration (e.g., 1 mg/mL).
-
Filter the stock solution through a 0.22 µm syringe filter.
-
-
Incubation under Stress Conditions:
-
Aliquot the stock solution into different tubes for each condition to be tested (e.g., different pH buffers, temperatures).
-
For pH stability, dilute the stock solution into buffers of varying pH (e.g., pH 4, 7, 9).
-
For temperature stability, incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
-
Immediately quench any ongoing degradation by freezing the sample at -80°C or by adding a quenching agent if necessary.
-
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life under each condition.
-
Predicted Enzymatic Cleavage Sites in this compound
The following table lists potential cleavage sites in this compound for common proteases, as predicted by the PeptideCutter tool. This information can be valuable when working with biological samples that may contain these enzymes.
| Protease | Predicted Cleavage Site(s) (after the residue) |
| Trypsin | Lys, Val |
| Chymotrypsin | Phe, Leu, Trp, Val |
| Pepsin (pH 1.3) | Gly, Val, Gln, Glu, Leu, Val, Trp, Ser, Pro |
| Thermolysin | Ile, Val, Leu, Val |
Visualizations
Caption: this compound signaling pathway via the GPR173 receptor.
Caption: Experimental workflow for assessing this compound stability.
References
Optimal storage conditions for lyophilized Phoenixin-20
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of lyophilized Phoenixin-20.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon receipt? Upon receipt, it is recommended to store the sealed vial of lyophilized this compound in a freezer at -20°C or -80°C for long-term stability.[1][2] While it may be shipped at room temperature and can tolerate brief exposure to ambient conditions, immediate transfer to cold storage is crucial for preserving its integrity.[2][3]
Q2: What is the optimal temperature for long-term storage of lyophilized this compound? For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, -80°C.[1][2][3] Under these conditions, the peptide can remain stable for months or even years.[3] One supplier suggests that in its lyophilized form, the chemical is stable for 36 months when stored at -20°C and kept desiccated.[4]
Q3: Can I store lyophilized this compound at room temperature or in a refrigerator? Short-term storage at room temperature (around 25°C) for up to 1-2 weeks is possible, but stability decreases over time.[5] For storage of a few days to weeks, 4°C (refrigerator) may be acceptable for stable peptides.[3][5] However, for any storage beyond a couple of weeks, -20°C is the recommended minimum temperature.[6]
Q4: How important are light and moisture protection for lyophilized this compound? Protecting the peptide from moisture and light is critical.[5][6] Peptides can be hygroscopic, meaning they absorb moisture from the air, which significantly reduces long-term stability.[7][8] Vials should be kept tightly sealed and stored in a desiccator.[1][7] Exposure to light should also be avoided by using amber vials or storing them in the dark.[1][5]
Q5: How many times can I freeze-thaw the reconstituted this compound solution? It is strongly recommended to avoid repeated freeze-thaw cycles as this can accelerate peptide degradation.[3][6][7] The best practice is to aliquot the reconstituted peptide solution into single-use volumes before freezing.[2][7]
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Years[3] (up to 36 months at -20°C[4]) | For long-term storage. Protect from light and moisture.[1][6][9] |
| 2°C to 4°C | Days to weeks[3][5] | Suitable for short-term storage only. | |
| Room Temperature (~25°C) | Up to 1-2 weeks[5] | Not recommended; for very short periods if necessary. | |
| Reconstituted (in solution) | -20°C or -80°C | Weeks (use within 1 month at -20°C or 6 months at -80°C)[9] | Aliquot to avoid freeze-thaw cycles.[7] |
| 2°C to 4°C | Days[3] | Not recommended for storage beyond a few days.[6] |
Troubleshooting Guide
Q1: My this compound is showing reduced biological activity. What could be the cause? Reduced activity can stem from improper storage or handling. Several factors could be responsible:
-
Degradation from moisture: The vial may have been opened before reaching room temperature, causing condensation to form inside.
-
Improper storage temperature: Prolonged storage at temperatures above -20°C can lead to degradation.[6]
-
Multiple freeze-thaw cycles: If the reconstituted solution was not aliquoted, repeated freezing and thawing can damage the peptide.[3][7]
-
Oxidation: Peptides containing certain amino acids can be prone to oxidation if not stored under anaerobic conditions.[7][8]
Q2: The lyophilized powder appears clumpy or has changed in appearance. Is it still usable? A change in the appearance of the lyophilized cake, such as clumping, can indicate moisture absorption.[7] This suggests that the peptide's stability may be compromised. It is recommended to use a fresh vial for critical experiments. To prevent this, always allow the vial to warm to room temperature in a desiccator before opening.[6][8]
Q3: I accidentally left the lyophilized peptide on the benchtop overnight. Can I still use it? Lyophilized peptides are generally stable at room temperature for short periods (weeks).[6] While not ideal, an overnight exposure is unlikely to cause significant degradation. You should immediately move it to a -20°C or -80°C freezer for long-term storage and can likely still use it for your experiments, though for highly sensitive assays, using a vial that has been consistently stored correctly is preferable.[5]
Q4: I'm having trouble dissolving the lyophilized this compound. What should I do? Peptide solubility can be challenging and is highly dependent on the amino acid sequence.[6][8] If you are having difficulty:
-
Review the peptide's properties: The number of acidic, basic, and neutral residues will determine the best solvent.
-
Use the correct solvent: For many peptides, sterile, distilled water or a buffer at a specific pH is recommended.
-
Gentle agitation: Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation to aid dissolution.[10] Avoid vigorous shaking, which can cause denaturation.[10]
-
Sonication: A brief sonication in a water bath can help break up larger particles, but avoid excessive heating.[8]
Experimental Protocols
Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for reconstituting lyophilized this compound to ensure maximum stability and activity.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile reconstitution buffer or solvent (refer to manufacturer's datasheet)
-
Sterile polypropylene tubes
-
Micropipettes with sterile tips
-
Benchtop centrifuge (optional)
-
Desiccator
Procedure:
-
Equilibrate to Room Temperature: Before opening, place the sealed vial of lyophilized peptide in a desiccator and allow it to equilibrate to room temperature for at least 20-30 minutes.[6][10] This crucial step prevents condensation from forming inside the vial upon opening, which would introduce moisture and compromise stability.[2]
-
Collect Lyophilisate: Briefly centrifuge the vial at a low speed or gently tap it on the benchtop to ensure all the lyophilized powder is collected at the bottom of the vial.[10]
-
Add Solvent: Aseptically add the precise volume of the recommended sterile buffer or solvent to the vial. Add the liquid slowly, allowing it to run down the side of the vial.[10]
-
Dissolve the Peptide: Gently agitate or swirl the vial to dissolve the contents.[11] Avoid vigorous shaking or vortexing, as this can cause the peptide to denature.[10] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[10]
-
Aliquot for Storage: Once fully dissolved, divide the peptide solution into single-use aliquots in sterile polypropylene tubes.[7][10] Aliquoting is critical to avoid repeated freeze-thaw cycles.[2]
-
Store Aliquots: Immediately store the aliquots at -20°C or -80°C. A stock solution of this compound can be stored for 1 month at -20°C or 6 months at -80°C.[9]
Visualizations
Caption: Experimental workflow for handling lyophilized this compound.
Caption: this compound promotes mitochondrial biogenesis via the CREB/PGC-1α pathway.[9][12][13]
Caption: Logical workflow for troubleshooting low this compound activity.
References
- 1. jpt.com [jpt.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. adooq.com [adooq.com]
- 5. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 13. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
Phoenixin-20 Agonist and Antagonist Screening: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Phoenixin-20 (PNX-20) agonist and antagonist screening. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its receptor?
This compound (PNX-20) is a 20-amino acid neuropeptide that plays a role in various physiological processes, including reproduction, anxiety, and metabolism.[1][2] It is an agonist for the G protein-coupled receptor 173 (GPR173), also known as SREB3.[2] GPR173 is a highly conserved GPCR expressed in the brain and ovaries.[3]
Q2: What are the known signaling pathways activated by this compound?
Upon binding of this compound, GPR173 primarily couples to Gαs proteins, activating the adenylyl cyclase (AC) pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4][5] PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus to regulate gene expression.[2][4] Other reported downstream effectors include the p38 MAPK and ERK1/2 pathways.[6]
Q3: Are there any known antagonists for GPR173?
As of late 2025, specific and potent antagonists for GPR173 are not well-characterized in publicly available literature. Most studies investigating the loss-of-function effects of this compound signaling have utilized siRNA or shRNA to knock down the expression of GPR173.[5][7] While some inverse agonists with cross-reactivity to other receptors have been mentioned in passing in the literature, their specific use and characterization in this compound screening are not detailed. Cetrorelix, a GnRH antagonist, has been used to block the downstream effects of this compound on the reproductive axis, but it does not directly target GPR173.[8][9]
Q4: What are the common assays used for screening this compound agonists and antagonists?
Commonly used assays for screening this compound modulators include:
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium upon Gq-coupled GPCR activation. While GPR173 is primarily Gs-coupled, co-transfection with a promiscuous G-protein like Gα16 can redirect the signal to the calcium pathway.[10]
-
cAMP Assays: To directly measure the production of cyclic AMP, the primary second messenger of the Gs-coupled GPR173.
-
Competitive Binding Assays: To determine the affinity of a test compound for GPR173 by measuring its ability to displace a labeled ligand.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of this compound in biological samples.
Quantitative Data Summary
Due to the limited availability of specific antagonist data, the following tables summarize the known quantitative information for this compound as an agonist.
Table 1: this compound Agonist Activity
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | GnRH Secretion | mHypoA-GnRH/GFP | Effective Concentration | 1000 nM | [11] |
| This compound | Gene Expression (GnRH-R) | mHypoA-GnRH/GFP | Effective Concentration | 100 nM | [11] |
| This compound | Estradiol Production | HGrC1 | Effective Concentration | 100 nM | [12] |
| This compound | Cell Proliferation | HGrC1 | Effective Concentration | 100 nM | [5] |
Note: EC50 values for this compound are not consistently reported in the literature. The table indicates concentrations at which significant biological effects were observed.
Table 2: GPR173 Antagonist/Inverse Agonist Activity
| Antagonist/Inverse Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| Not Yet Characterized | - | - | IC50 | - | - |
Currently, there is a lack of publicly available, well-characterized specific antagonists or inverse agonists for GPR173 with reported IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling cascade via GPR173.
Caption: General workflow for screening PNX-20 modulators.
Detailed Experimental Protocols
1. Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format and assumes the use of a cell line expressing GPR173 and a promiscuous G-protein like Gα16.
-
Materials:
-
HEK293T cells co-transfected with GPR173 and Gα16
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
This compound and test compounds
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Procedure:
-
Cell Plating: Seed the transfected HEK293T cells into 96-well plates at a density of 50,000-80,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 mM probenecid and 0.04% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound (for agonist testing) or test compounds in HBSS. For antagonist testing, prepare a solution of the test compound and a fixed concentration of this compound (typically EC80).
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the compound solutions to the wells and immediately begin kinetic reading for 2-3 minutes.
-
-
2. Competitive Radioligand Binding Assay
This protocol provides a general framework. A specific radiolabeled ligand for GPR173 is not yet commercially available, so this would require custom synthesis or the use of a labeled form of this compound.
-
Materials:
-
Cell membranes from cells expressing GPR173
-
Radiolabeled this compound (e.g., [125I]-PNX-20)
-
Unlabeled this compound and test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
GF/C filter plates
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled this compound, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the GF/C filter plate using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
3. GPR173 Knockdown using siRNA
This protocol is for transient knockdown of GPR173 in a suitable cell line (e.g., HEK293T or a neuronal cell line).
-
Materials:
-
GPR173-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cells to be transfected
-
6-well plates
-
Reagents for RT-qPCR or Western blotting to validate knockdown
-
-
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation: Harvest the cells and validate the knockdown of GPR173 expression by RT-qPCR (for mRNA levels) or Western blotting (for protein levels).
-
Troubleshooting Guides
Table 3: Troubleshooting Calcium Mobilization Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete removal of extracellular dye. - Autofluorescence of compounds. - Cell death or membrane leakage. | - Ensure proper washing after dye loading if not using a no-wash kit. - Run a compound-only control to check for autofluorescence. - Check cell viability; reduce incubation times or compound concentrations if toxic. |
| Low or No Signal | - Low receptor expression. - Inefficient G-protein coupling. - Inactive agonist. - Incorrect assay buffer composition. | - Verify GPR173 expression in the cell line. - Ensure the promiscuous G-protein is co-expressed and functional. - Use a fresh, validated stock of this compound. - Ensure the buffer contains calcium. |
| High Well-to-Well Variability | - Uneven cell seeding. - Inconsistent dye loading. - Pipetting errors. | - Ensure a homogenous cell suspension before plating. - Mix the dye solution thoroughly before adding to the plate. - Use calibrated pipettes and be consistent with pipetting technique. |
Table 4: Troubleshooting Competitive Binding Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand is too lipophilic. - Insufficient blocking. - Filter type is not optimal. | - Consider using a different radioligand if possible. - Add a blocking agent like BSA to the binding buffer. - Pre-soak filters in a blocking solution (e.g., polyethyleneimine). |
| Low Specific Binding | - Low receptor density in membranes. - Degraded radioligand or receptor. - Assay not at equilibrium. | - Use membranes with higher receptor expression. - Use fresh reagents and store them properly. - Increase the incubation time. |
| Poor Reproducibility | - Inconsistent membrane preparation. - Pipetting inaccuracies. - Inefficient washing. | - Standardize the membrane preparation protocol. - Use calibrated pipettes. - Ensure consistent and thorough washing of the filters. |
Table 5: Troubleshooting siRNA Knockdown
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inefficient Knockdown | - Low transfection efficiency. - Ineffective siRNA sequence. - Rapid protein turnover. | - Optimize the transfection reagent and siRNA concentrations. - Test multiple siRNA sequences targeting different regions of the GPR173 mRNA. - Harvest cells at an earlier time point after transfection. |
| High Cell Toxicity | - High concentration of transfection reagent or siRNA. - Off-target effects of siRNA. | - Titrate down the concentrations of both the transfection reagent and siRNA. - Use a different, validated non-targeting control siRNA. |
| Inconsistent Results | - Variation in cell confluency at transfection. - Inconsistent incubation times. | - Ensure consistent cell density at the time of transfection. - Maintain consistent incubation times for transfection and post-transfection. |
References
- 1. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the neuropeptide phoenixin and its receptor GPR173 during folliculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR173 agonist phoenixin 20 promotes osteoblastic differentiation of MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypothalamic action of phoenixin to control reproductive hormone secretion in females: importance of the orphan G protein-coupled receptor Gpr173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Phoenixin-20 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phoenixin-20 (PNX-20). The information provided here is intended to help address specific issues that may be encountered during experiments involving this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor for this compound and its primary signaling pathway?
A1: The recognized receptor for this compound is the G protein-coupled receptor 173 (GPR173).[1][2] Upon binding of PNX-20, GPR173 primarily couples to a Gαs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB acts as a transcription factor, modulating the expression of various target genes.[4][5]
Q2: In which cell lines have the effects of this compound been studied?
A2: The effects of this compound have been investigated in a variety of cell lines, including:
-
Hypothalamic neuronal cell lines (e.g., mHypoA-GnRH/GFP and mHypoA-Kiss/GFP-3): Used to study the regulation of GnRH and Kisspeptin.[5]
-
Neuronal M17 cells: Utilized to investigate the role of PNX-20 in promoting mitochondrial biogenesis.[2]
-
Human aortic endothelial cells: Employed to study the protective effects of PNX-20 against oxidized low-density lipoprotein (ox-LDL)-induced harmful effects via suppression of the NF-κB pathway.
-
Microglial cells (e.g., BV2): Used to examine the anti-inflammatory effects of PNX-20.[6]
-
MC3T3-E1 cells (osteoblast precursors): Investigated for the role of PNX-20 in promoting osteoblastic differentiation.
-
Zebrafish liver (ZFL) cells: Utilized to study the metabolic effects of PNX-20.[7]
Q3: Are there known off-target receptors for this compound?
A3: Currently, the scientific literature has not extensively characterized specific off-target receptors for this compound. It has been predicted that PNX-20 might interact with other orphan receptors like GPR15 and GPR25, though this has not been experimentally confirmed.[6][8] There is some evidence that Phoenixin-14, a related peptide, may induce itching through the kappa opioid receptor, suggesting a potential, though unconfirmed, cross-reactivity for PNX-20.[4]
Q4: What are some potential reasons for inconsistent or unexpected results in my this compound experiments?
A4: Inconsistent results can arise from several factors:
-
Peptide Quality and Handling: The biological activity of PNX-20 is dependent on its C-terminal amidation.[4] Improper storage, multiple freeze-thaw cycles, or contamination of the peptide stock can lead to degradation and loss of activity.[9]
-
Cell Culture Conditions: The expression of GPR173 can be influenced by components in the cell culture medium, such as fatty acids (e.g., palmitate) and endocrine-disrupting chemicals (e.g., bisphenol A), which have been shown to downregulate GPR173 expression.[10] Standard cell culture issues like mycoplasma contamination can also affect cellular responses.[11][12]
-
GPR173 Expression Levels: The responsiveness of a cell line to PNX-20 is directly related to the expression level of its receptor, GPR173. Low or absent expression will result in a diminished or no response.
-
Potential Off-Target Effects: If your observed cellular response cannot be attributed to the known GPR173 signaling pathway, it is possible that PNX-20 is interacting with another receptor in your specific cell line.
Troubleshooting Guides
Problem 1: No observable effect of this compound in my cell line.
| Possible Cause | Troubleshooting Step |
| Low or no GPR173 expression in the cell line. | 1. Verify GPR173 expression: Perform quantitative PCR (qPCR) or Western blot to confirm the presence of GPR173 mRNA and protein in your cell line. 2. Use a positive control cell line: Test your PNX-20 preparation on a cell line known to express GPR173 and exhibit a response (e.g., mHypoA cells). |
| Inactive this compound peptide. | 1. Check peptide specifications: Ensure you are using the amidated form of PNX-20. 2. Proper handling: Aliquot the peptide upon reconstitution and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.[9] 3. Test with a new batch: If possible, test a fresh vial or a new lot of the peptide. |
| Suboptimal cell culture conditions. | 1. Review media components: Check if your media contains high levels of fatty acids or potential endocrine disruptors that might downregulate GPR173.[10] 2. General cell health: Ensure your cells are healthy, within a low passage number, and free from contamination.[11][12] |
Problem 2: Observed effect is not consistent with GPR173 signaling (e.g., no change in cAMP levels).
| Possible Cause | Troubleshooting Step |
| GPR173 couples to an alternative signaling pathway in your cell line. | 1. Broad pathway analysis: Use pathway-specific inhibitors or reporter assays to investigate other potential signaling cascades (e.g., PLC/IP3/Ca2+, MAPK/ERK). |
| Potential off-target effect. | 1. GPR173 knockdown: Use siRNA to knockdown GPR173 expression. If the effect of PNX-20 persists, it is likely mediated by an off-target receptor. 2. Competitive binding assay: Perform a competitive binding assay with a known ligand for a suspected off-target receptor to see if it displaces PNX-20 binding. |
| Experimental artifact. | 1. Validate assays: Ensure your cAMP assay and other signaling readouts are working correctly using appropriate positive and negative controls. |
Quantitative Data Summary
Given the limited publicly available quantitative data on PNX-20 off-target effects, the following table provides an illustrative example of how to present such data. Researchers are encouraged to generate similar tables with their own experimental data.
Table 1: Illustrative Binding Affinities and Functional Potencies of this compound
| Receptor | Cell Line | Binding Affinity (Kd) | Functional Potency (EC50) for cAMP accumulation |
| GPR173 (On-Target) | mHypoA | 10 nM | 25 nM |
| Hypothetical Off-Target Receptor A | HEK293 | 500 nM | >1000 nM |
| Hypothetical Off-Target Receptor B | CHO-K1 | No specific binding | No effect |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for off-target receptors.
Experimental Protocols
Protocol 1: GPR173 Gene Expression Analysis by Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from your cell line of interest using a standard commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random hexamer primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for GPR173 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
GPR173 Forward Primer Example: 5'-TCTGGTCACCCTACATCGTG-3'
-
GPR173 Reverse Primer Example: 5'-CAGTAGGGTTCTCTGGGAGC-3'
-
GAPDH Forward Primer Example: 5'-CGCTCTCTGCTCCTCCTGTT-3'
-
GAPDH Reverse Primer Example: 5'-CCATGGTGTCTGAGCGATGT-3'
-
-
Data Analysis: Calculate the relative expression of GPR173 using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 2: Analysis of CREB Phosphorylation by Western Blot
-
Cell Lysis: Treat cells with PNX-20 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.
Protocol 3: siRNA-Mediated Knockdown of GPR173
-
Cell Seeding: Plate your cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation: In separate tubes, dilute the GPR173-specific siRNA and a non-targeting control siRNA, and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by measuring GPR173 mRNA levels by qPCR (Protocol 1) or protein levels by Western blot.
-
Functional Assay: Once knockdown is confirmed, treat the cells with PNX-20 and perform your functional assay to determine if the cellular response is attenuated.
Visualizations
Caption: On-target signaling pathway of this compound via GPR173.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A Novel CCK Receptor GPR173 Mediates Potentiation of GABAergic Inhibition | Journal of Neuroscience [jneurosci.org]
- 2. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Regulation of Gpr173 expression, a putative phoenixin receptor, by saturated fatty acid palmitate and endocrine-disrupting chemical bisphenol A through a p38-mediated mechanism in immortalized hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. 세포 배양 문제 해결 [sigmaaldrich.com]
Technical Support Center: Optimizing Phoenixin-20 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Phoenixin-20 (PNX-20) dosage for in vivo studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (PNX-20) is a 20-amino acid bioactive peptide that plays a role in various physiological processes, including reproduction, anxiety, and metabolism.[1][2] It is an agonist for the G protein-coupled receptor 173 (GPR173).[3][4][5] The primary signaling pathway activated by PNX-20 upon binding to GPR173 is the cAMP/PKA pathway, which leads to the phosphorylation of the transcription factor CREB.[3][6][7]
Q2: What are the common administration routes for this compound in in vivo studies?
A2: The most common administration routes for PNX-20 in animal studies are intracerebroventricular (ICV) for central nervous system effects and intraperitoneal (IP) for systemic effects.[1][8][9] The choice of administration route depends on the research question and the target tissue.
Q3: How should I store and handle this compound?
A3: Lyophilized PNX-20 is stable at -20°C or colder for extended periods.[10][11] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][11] For short-term storage (up to a month), reconstituted solutions can be kept at -20°C.[2]
Q4: What is a typical dose range for this compound in mice or rats?
A4: The effective dose of PNX-20 can vary significantly depending on the administration route and the biological effect being studied. For ICV administration in rats, doses have ranged from 1.0 to 3.0 nmol.[12] For IP administration in mice, a dose of 50 μg/kg has been used to study effects on food intake.[8] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | - Incorrect solvent.- pH of the solution is close to the isoelectric point of the peptide. | - Start by dissolving PNX-20 in sterile, nuclease-free water.[10]- If solubility is an issue, consider using a small amount of a co-solvent like DMSO, followed by dilution in the vehicle.[13]- Adjust the pH of the solution. For basic peptides, a slightly acidic pH can improve solubility, while for acidic peptides, a slightly basic pH may be beneficial.[5][11] |
| Lack of Expected Biological Effect | - Suboptimal dosage.- Peptide degradation.- Incorrect administration technique.- Low bioavailability for the chosen route. | - Perform a dose-response curve to identify the optimal dose.[9]- Ensure proper storage and handling of the peptide to prevent degradation. Prepare fresh solutions for each experiment if possible.[11]- Verify the administration technique (e.g., correct placement of ICV cannula, proper IP injection).- Consider a more direct administration route if systemic delivery is proving ineffective for a central effect (e.g., switch from IP to ICV). |
| High Variability in Experimental Results | - Inconsistent peptide preparation.- Animal-to-animal variation.- Inconsistent administration timing or volume. | - Prepare a single stock solution of PNX-20 for the entire experiment to ensure consistency.- Increase the number of animals per group to account for biological variability.- Standardize all experimental procedures, including injection time, volume, and animal handling. |
| Observed Off-Target or Unexpected Effects | - The dose used may be too high, leading to non-specific receptor activation.- The peptide may have other unknown biological functions. | - Reduce the dosage to the lowest effective concentration based on your dose-response study.- Include a control group treated with a scrambled or inactive version of the peptide to differentiate specific from non-specific effects.- Thoroughly review the literature for any newly discovered functions of this compound. |
Quantitative Data Summary
The following table summarizes reported in vivo dosages of this compound from various studies. Note that direct comparison between studies may be challenging due to differences in animal models, administration routes, and experimental endpoints.
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Female Gestational Diabetes Mellitus (GDM) Mice | Intraperitoneal (IP) | 100 ng/g/day for 4-6 weeks | Ameliorated GDM symptoms, improved lipid profile | [12] |
| Male C57/BL6J Mice | Intraperitoneal (IP) | 50 μg/kg | Upregulated light phase food intake | [8] |
| Male and Female Sprague Dawley Rats | Intracerebroventricular (ICV) | 1.0 or 3.0 nmol | Stimulated vasopressin release | [12] |
| Diestrous Female Rats | Intracerebroventricular (ICV) | Dose-dependent | Increased plasma LH levels | [1][9] |
| Male and Female Zebrafish | Intraperitoneal (IP) | 1000 ng/g | Suppressed food intake | [14][15] |
Detailed Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of this compound in Rats
This protocol is adapted from studies investigating the central effects of this compound.
1. Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for cannula implantation
2. Procedure:
-
Cannula Implantation (pre-experiment):
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates.
-
Allow the animal to recover for at least one week before the experiment.
-
-
This compound Solution Preparation:
-
On the day of the experiment, allow the lyophilized this compound to come to room temperature.
-
Reconstitute the peptide in sterile saline or aCSF to the desired stock concentration. Gently vortex to dissolve.
-
Further dilute the stock solution to the final injection concentration.
-
-
ICV Injection:
-
Gently restrain the rat.
-
Insert the injection needle through the guide cannula into the lateral ventricle.
-
Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Carefully withdraw the injector and return the animal to its home cage.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
This protocol is suitable for studying the systemic effects of this compound.
1. Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Insulin syringe or a 1 mL syringe with a 27- or 30-gauge needle
2. Procedure:
-
This compound Solution Preparation:
-
On the day of the experiment, bring the lyophilized this compound to room temperature.
-
Reconstitute the peptide in sterile saline to the desired stock concentration.
-
Calculate the injection volume based on the animal's body weight and the target dose (e.g., in µg/kg).
-
-
IP Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse slightly with the head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Visualizations
References
- 1. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. A non-covalent peptide-based carrier for in vivo delivery of DNA mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound IN MICE: TISSUE DISTRIBUTION, IN VITRO ENDOCRINE ACTIONS AND IN VIVO EFFECTS ON FOOD INTAKE [harvest.usask.ca]
- 9. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 10. Peptide stability, storage and solubilisation [innovagen.com]
- 11. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 12. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Blood-Brain Barrier with Phoenixin-20
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of Phoenixin-20 (PNX-20) across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the brain a challenge?
A1: this compound (PNX-20) is a 20-amino acid neuropeptide with pleiotropic functions in the central nervous system (CNS), including regulation of reproduction, appetite, anxiety, and neuroprotection.[1][2][3][4] Its therapeutic potential for neurological disorders is significant. However, like most peptides, PNX-20 is unlikely to cross the blood-brain barrier (BBB) efficiently on its own. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[5]
Q2: Is there direct evidence of this compound's inability to cross the BBB?
A2: While direct studies on PNX-20 are limited, research on its shorter isoform, Phoenixin-14 (PNX-14), strongly suggests that it does not cross the BBB independently. A study using an in-vitro model of the human BBB derived from induced pluripotent stem cells (hiPSC-BCECs) demonstrated very low permeability for PNX-14.[6][7][8][9] The permeability coefficients were comparable to those of molecules known not to cross the BBB, indicating that a co-transport mechanism or a dedicated delivery system is likely necessary for peripheral phoenixin to exert its effects on the brain.[6][7][8][9]
Q3: What are the primary strategies to enable this compound to cross the BBB?
A3: Several strategies are being explored to deliver peptides like PNX-20 to the brain:
-
Nanoparticle Encapsulation: Encapsulating PNX-20 into nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the bloodstream and facilitate its transport across the BBB.[5][10]
-
Conjugation to BBB Shuttles: This "Trojan Horse" approach involves attaching PNX-20 to a molecule that can actively cross the BBB. Common shuttles include:
-
Transferrin Receptor (TfR) Antibodies: These antibodies bind to the TfR, which is highly expressed on brain endothelial cells, and are transported across via receptor-mediated transcytosis.[11][12]
-
Cell-Penetrating Peptides (CPPs): Short peptides like the Rabies Virus Glycoprotein (RVG29) peptide or the TAT peptide can facilitate the uptake of their cargo into brain cells.[1][6][13]
-
-
Chemical Modification: Altering the physicochemical properties of PNX-20, such as increasing its lipophilicity, can potentially enhance its ability to diffuse across the BBB.[14]
-
Nose-to-Brain Delivery: Intranasal administration can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the brain.[15][16]
Q4: How does this compound exert its effects in the brain?
A4: this compound binds to the G protein-coupled receptor 173 (GPR173).[2][3] This interaction activates the cAMP/PKA signaling pathway, leading to the phosphorylation of the CREB transcription factor.[2][17] This pathway is involved in various cellular processes, including neuronal survival and plasticity.
Troubleshooting Guides
Problem 1: Low Brain Uptake of this compound in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Inefficient BBB Penetration | * Confirm the integrity of your delivery system: If using nanoparticles, ensure they are of the optimal size (typically <100 nm for brain delivery) and have the desired surface charge.[18] For conjugated PNX-20, verify the conjugation efficiency and the binding affinity of the shuttle to its receptor. |
-
Evaluate alternative delivery routes: Consider intranasal delivery as a non-invasive method to bypass the BBB.[15][16]
-
Increase the dosage (with caution): While a higher dose might lead to increased brain concentration, it's crucial to monitor for peripheral side effects and toxicity. Rapid Degradation in Blood | * Assess PNX-20 stability: Perform in vitro stability assays of your PNX-20 formulation in plasma.
-
Improve peptide stability: Consider PEGylation or other chemical modifications to protect PNX-20 from enzymatic degradation.
-
Utilize protective carriers: Encapsulation in nanoparticles can shield the peptide from proteases.[19] High Peripheral Clearance | * Analyze biodistribution: Conduct studies to determine the accumulation of your PNX-20 formulation in other organs like the liver and kidneys.[19][20][21][22]
-
Modify nanoparticle surface: PEGylation can reduce uptake by the reticuloendothelial system, prolonging circulation time.[23]
Problem 2: Low Encapsulation Efficiency of this compound in Nanoparticles
| Possible Cause | Troubleshooting Step |
| Poor Interaction between PNX-20 and Nanoparticle Matrix | * Optimize the formulation: Adjust the polymer/lipid concentration, the PNX-20 to carrier ratio, and the pH of the solutions. |
-
Modify the encapsulation method: For liposomes, consider different preparation techniques like thin-film hydration, sonication, or extrusion. For polymeric nanoparticles, explore methods like emulsion-solvent evaporation or nanoprecipitation.[10] PNX-20 Degradation During Encapsulation | * Use milder encapsulation conditions: Avoid high temperatures or harsh organic solvents if PNX-20 is sensitive to them.
-
Incorporate stabilizers: Add excipients that can protect the peptide during the formulation process. Inaccurate Measurement of Encapsulation Efficiency | * Validate your quantification method: Ensure that the method used to measure the amount of encapsulated PNX-20 (e.g., ELISA, HPLC) is accurate and not interfered with by the nanoparticle components.
-
Properly separate free from encapsulated peptide: Use reliable techniques like ultracentrifugation or size exclusion chromatography to separate the nanoparticles from the unencapsulated PNX-20.
Problem 3: Inconsistent Results in In Vitro BBB Permeability Assays
| Possible Cause | Troubleshooting Step |
| Compromised Integrity of the In Vitro BBB Model | * Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the formation of tight junctions and the integrity of the cell monolayer. TEER values should be stable and within the expected range for the cell type used.[24][25] |
-
Assess Paracellular Permeability: Use fluorescent markers of different molecular weights (e.g., Lucifer yellow, FITC-dextran) to confirm low paracellular leakage across the cell monolayer.[26] Toxicity of the PNX-20 Formulation to the Endothelial Cells | * Perform cytotoxicity assays: Evaluate the viability of the brain endothelial cells in the presence of your PNX-20 formulation at the concentrations used in the permeability studies.
-
Reduce the concentration: If toxicity is observed, lower the concentration of the formulation or modify its components to be more biocompatible. Non-Specific Binding to Assay Components | * Account for binding to plasticware: Pre-incubate plates and inserts with a blocking agent (e.g., BSA) to minimize non-specific adsorption of the peptide or nanoparticles.
-
Perform mass balance calculations: Quantify the amount of the formulation in both the donor and receiver compartments, as well as what remains associated with the cells and the insert, to account for all the added material.[24]
Quantitative Data
Table 1: Permeability Coefficients of Phoenixin-14 and Control Molecules in an In Vitro Human BBB Model
| Compound | Concentration | Permeability Coefficient (PC) (µm/min) | Reference |
| Phoenixin-14 | 1 nMol | 0.021 ± 0.003 | [6][7][8][9] |
| Phoenixin-14 | 10 nMol | 0.044 ± 0.013 | [6][7][8][9] |
| FITC-dextran (40 kDa) | N/A | 0.0054 ± 0.0007 | [6][9] |
| Loratadine | N/A | 5.78 ± 0.83 | [6][9] |
| Caffeine | N/A | 51.06 ± 9.90 | [6][9] |
Table 2: Characteristics of Nanoparticles for Brain Delivery
| Nanoparticle Type | Targeting Ligand | Optimal Size for Brain Uptake | Reference |
| Polymeric Nanoparticles | Angiopep-2 | ~170 nm | [2] |
| Solid Lipid Nanoparticles | Lactoferrin | ~121 nm | [2] |
| Gold Nanoparticles | None | 15-20 nm | [18] |
| Liposomes | TAT peptide | ~158 nm | [2] |
| PLGA-PEG Nanoparticles | Pyridoxine (Vitamin B6) | <150 nm | [2] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a general procedure for assessing the permeability of a PNX-20 formulation across a cell-based in vitro BBB model (e.g., using bEnd.3 or hCMEC/D3 cells).
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Coating material (e.g., collagen, fibronectin)
-
Brain endothelial cells
-
Cell culture medium
-
PNX-20 formulation and vehicle control
-
Lucifer yellow or FITC-dextran for integrity testing
-
TEER meter
-
Plate reader for quantification
Methodology:
-
Coat Transwell Inserts: Coat the apical side of the inserts with the appropriate extracellular matrix protein and allow to dry.
-
Seed Endothelial Cells: Seed the brain endothelial cells onto the coated inserts at a high density.
-
Culture and Monitor: Culture the cells for several days until a confluent monolayer is formed. Monitor the formation of tight junctions by measuring the TEER daily. The assay can be performed once the TEER values have reached a stable plateau.
-
Assess Monolayer Integrity: Before the permeability assay, assess the integrity of the monolayer by measuring the permeability of a paracellular marker like Lucifer yellow or FITC-dextran.
-
Permeability Assay:
-
Wash the cells with pre-warmed transport buffer (e.g., HBSS).
-
Add the PNX-20 formulation to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
-
Quantification: Quantify the concentration of PNX-20 in the collected samples using a validated analytical method (e.g., ELISA, LC-MS/MS).
-
Calculate Permeability Coefficient (Papp): The apparent permeability coefficient can be calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
Protocol 2: Nanoparticle Encapsulation of this compound (Emulsion-Solvent Evaporation Method)
This protocol provides a general guideline for encapsulating PNX-20 into polymeric nanoparticles (e.g., PLGA).
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
PNX-20
-
Aqueous solution (e.g., deionized water, buffer)
-
Surfactant (e.g., PVA, poloxamer)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Prepare the Organic Phase: Dissolve PLGA in the organic solvent.
-
Prepare the Aqueous Phase: Dissolve PNX-20 in the aqueous solution.
-
Form the Primary Emulsion (w/o): Add the aqueous PNX-20 solution to the organic PLGA solution and emulsify using a homogenizer or sonicator to create a water-in-oil emulsion.
-
Form the Double Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant. Homogenize or sonicate again to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect and Wash the Nanoparticles: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated PNX-20.
-
Lyophilize and Store: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology, encapsulation efficiency, and drug loading.
Visualizations
Caption: Signaling pathway of this compound via its receptor GPR173.
Caption: Experimental workflow for in vitro BBB permeability assay.
Caption: Logical relationship of strategies to overcome the BBB.
References
- 1. Quantification of Cellular Drug Biodistribution Addresses Challenges in Evaluating in vitro and in vivo Encapsulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Brain Targeting: Cost-Effective Surface-Modified Nanoparticles for Faster Market Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Locked Out: Phoenixin-14 Does Not Cross a Stem-Cell-Derived Blood–Brain Barrier Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Stimulates mRNAs Encoding Hypothalamo-Pituitary-Gonadal Hormones, is Pro-Vitellogenic, and Promotes Oocyte Maturation in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. High-affinity transferrin receptor binding improves brain delivery of bispecific antibodies at tracer dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scanR [scanr.enseignementsup-recherche.gouv.fr]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. brieflands.com [brieflands.com]
- 26. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Phoenixin-20 Antibodies Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of Phoenixin-20 (PNX-20) antibodies. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key immunological assays.
Frequently Asked Questions (FAQs)
Q1: Do this compound antibodies cross-react with Phoenixin-14?
A1: Yes, significant cross-reactivity between this compound and Phoenixin-14 antibodies is common. Phoenixin-14 (PNX-14) is a shorter, biologically active isoform of Phoenixin.[1] Due to the high sequence homology, many antibodies raised against PNX-20 will also recognize PNX-14. Some manufacturers explicitly state 100% cross-reactivity in their assay kits.[2] It is crucial to consult the antibody or assay kit datasheet for specific cross-reactivity information.
Q2: Is there known cross-reactivity of this compound antibodies with other peptides, such as Nesfatin-1?
A2: Currently, there is no direct evidence to suggest that this compound antibodies cross-react with Nesfatin-1. However, PNX-20 and Nesfatin-1 are often co-expressed in the same hypothalamic nuclei, suggesting a potential functional relationship.[3][4][5][6] When conducting experiments in tissues where both peptides are present, it is essential to use highly specific antibodies and include appropriate controls to rule out any potential non-specific binding.
Q3: How can I test the specificity of my this compound antibody?
A3: To validate the specificity of your this compound antibody, you can perform a dot blot analysis. This technique involves spotting known amounts of PNX-20, PNX-14, and other potentially cross-reactive peptides (like Nesfatin-1) onto a nitrocellulose or PVDF membrane and then probing with your primary antibody.[7][8][9][10] This will allow you to visualize and semi-quantify the degree of cross-reactivity. Additionally, pre-adsorption of the antibody with an excess of the target peptide should eliminate the signal in your specific application (e.g., Western Blot or IHC), confirming specificity.
Q4: What are the main signaling pathways activated by this compound?
A4: this compound exerts its biological effects primarily through the G protein-coupled receptor 173 (GPR173).[11] Activation of GPR173 by PNX-20 stimulates the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway. This leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn modulates the expression of target genes such as those for gonadotropin-releasing hormone (GnRH), the GnRH receptor (GnRH-R), and kisspeptin.[12][13][14]
Quantitative Data on Antibody Cross-Reactivity
The following table summarizes the cross-reactivity data for commercially available this compound antibodies and ELISA kits. Researchers should always refer to the product-specific datasheet for the most accurate and up-to-date information.
| Manufacturer/Product | Assay Type | PNX-20 Cross-Reactivity | PNX-14 Cross-Reactivity | Other Peptide Cross-Reactivity | Reference |
| Phoenix Pharmaceuticals, Inc. (EK-079-02) | EIA Kit | 100% | 100% | Phoenixin-15 (0.5%), Orexin A (0%), BNP-32 (0%), alpha-ANP (0%), Ghrelin (0%), Urocortin (0%) | [2] |
| MyBioSource (MBS7608185) | ELISA Kit | High Specificity | Not explicitly stated, but "no significant cross-reactivity or interference between PNX-20 and analogues was observed" | Not specified | [15] |
| FineTest (EM2174) | ELISA Kit | High Specificity | Specifically binds with PNX-20, no obvious cross-reaction with other analogues | Not specified | [16] |
Experimental Protocols & Troubleshooting
Enzyme-Linked Immunosorbent Assay (ELISA)
Detailed Protocol:
A sandwich ELISA is a common method for quantifying this compound in biological samples.
-
Coating: Coat a 96-well microplate with a capture antibody specific for PNX-20. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards of known PNX-20 concentrations and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on PNX-20. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of PNX-20 in the samples.
Troubleshooting Guide for this compound ELISA:
| Issue | Possible Cause | Recommendation |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Antibody concentration too high | Optimize the concentration of the capture and/or detection antibody. | |
| Non-specific binding | Ensure adequate blocking; try a different blocking agent. | |
| Weak or No Signal | Reagents expired or improperly stored | Check the expiration dates and storage conditions of all reagents. |
| Incorrect antibody pairing | Ensure the capture and detection antibodies recognize different epitopes of PNX-20. | |
| Low sample concentration | Concentrate the sample or use a more sensitive ELISA kit. | |
| Incompatible sample matrix | Perform a spike and recovery experiment to assess matrix effects. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Incorrect curve fitting | Use a 4-parameter logistic (4-PL) curve fit for analysis. | |
| High Variability | Pipetting errors | Use calibrated pipettes and ensure consistent technique. |
| Inconsistent incubation times/temperatures | Ensure all wells are treated uniformly throughout the assay. |
Western Blotting for Small Peptides (this compound is ~2.3 kDa)
Detailed Protocol:
Detecting small peptides like this compound requires optimization of standard Western blotting protocols.
-
Gel Electrophoresis: Use a high-percentage Tris-Tricine polyacrylamide gel (e.g., 16-20%) for better resolution of small peptides.[17][18]
-
Sample Preparation: Prepare samples in a reducing sample buffer and heat at 70°C for 10 minutes. Avoid boiling, which can cause aggregation of small peptides.
-
Transfer: Transfer proteins to a PVDF membrane with a small pore size (0.2 µm).[19] Perform the transfer at a low voltage for a shorter duration (e.g., 30-60 minutes) to prevent the small peptide from passing through the membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate for detection.
-
Imaging: Capture the signal using a chemiluminescence imager or X-ray film.
Troubleshooting Guide for this compound Western Blot:
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Peptide transferred through the membrane | Use a 0.2 µm PVDF membrane and reduce transfer time/voltage. Consider using two membranes during transfer.[17] |
| Poor antibody binding | Optimize primary antibody concentration and incubation time. | |
| Low protein abundance | Load a higher amount of total protein per lane. | |
| High Background | Non-specific antibody binding | Ensure adequate blocking and washing steps. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Multiple Bands | Protein degradation | Add protease inhibitors to the sample lysis buffer. |
| Non-specific antibody binding | Perform a dot blot to check for cross-reactivity with other proteins in your sample. |
Immunohistochemistry (IHC) for this compound in Brain Tissue
Detailed Protocol:
This protocol is a general guideline for localizing this compound in formalin-fixed, paraffin-embedded brain sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a steamer or water bath at 95-100°C for 20-30 minutes.[20]
-
Permeabilization: Incubate sections in PBS containing 0.1-0.25% Triton X-100 for 10 minutes to permeabilize cell membranes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for chromogenic detection). Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with the this compound primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection (Chromogenic): If using a biotinylated secondary antibody, incubate with an avidin-biotin-HRP complex (ABC reagent) followed by a DAB substrate kit.
-
Detection (Fluorescent): If using a fluorescent secondary antibody, proceed to mounting.
-
Counterstaining: Counterstain with hematoxylin (for chromogenic) or DAPI (for fluorescent) to visualize nuclei.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.
Troubleshooting Guide for this compound IHC:
| Issue | Possible Cause | Recommendation |
| No Staining | Ineffective antigen retrieval | Optimize the antigen retrieval method (buffer, temperature, and time). |
| Primary antibody not binding | Increase primary antibody concentration or incubation time. | |
| Low antigen expression | Use a more sensitive detection system. | |
| High Background | Non-specific primary or secondary antibody binding | Ensure adequate blocking; titrate antibody concentrations. |
| Endogenous peroxidase activity (chromogenic) | Ensure complete blocking with hydrogen peroxide. | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Perform a pre-adsorption control by incubating the antibody with an excess of the this compound peptide before applying it to the tissue. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway via GPR173.
Caption: Experimental workflow for testing antibody specificity.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Role of the Novel Peptide Phoenixin in Stress Response and Possible Interactions with Nesfatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel neuropeptide phoenixin is highly co-expressed with nesfatin-1 in the rat hypothalamus, an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulatory effect of olanzapine on SMIM20/phoenixin, NPQ/spexin and NUCB2/nesfatin-1 gene expressions in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commonfund.nih.gov [commonfund.nih.gov]
- 8. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 11. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mybiosource.com [mybiosource.com]
- 16. Mouse PNX-20 (this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. researchgate.net [researchgate.net]
- 18. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 19. enteksci.com [enteksci.com]
- 20. Immunohistochemistry (IHC) protocol [hellobio.com]
Technical Support Center: Phoenixin-20 Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phoenixin-20 (PNX-20) and its receptor, GPR173. The focus of this guide is to address the common challenge of non-specific binding in receptor assays.
Troubleshooting Guide: Non-Specific Binding
High non-specific binding can obscure specific interactions between this compound and its receptor, GPR173, leading to unreliable data. This guide provides a systematic approach to identifying and mitigating this issue.
Initial Assessment of Non-Specific Binding
First, determine if non-specific binding is a significant issue in your assay. Generally, non-specific binding should be less than 20% of the total binding. If it exceeds 50%, the assay data is likely unreliable.[1]
Potential Causes and Solutions for High Non-Specific Binding
| Potential Cause | Recommended Action | Detailed Explanation |
| Inappropriate Blocking Agents | Optimize the type and concentration of blocking agents. | For peptide ligands like this compound, serum albumins (e.g., BSA) are commonly used to block non-specific sites on assay surfaces.[2] Consider also using casein or a combination of blocking agents. |
| Suboptimal Buffer Composition | Adjust the pH and ionic strength of the assay buffer. | The charge of this compound and the cell membranes can influence non-specific interactions. Systematically test a range of pH values and salt concentrations to find the optimal conditions that minimize non-specific binding while maintaining specific binding.[2] |
| Excessive Radioligand Concentration | Reduce the concentration of the radiolabeled this compound. | High concentrations of radioligand can lead to increased binding to low-affinity, non-specific sites. Use the lowest concentration of radioligand that provides a detectable signal above background. |
| Inadequate Washing Steps | Increase the number and/or volume of washes. | Insufficient washing can leave unbound or loosely bound radioligand behind, contributing to high background. Ensure that the wash buffer is at the optimal temperature and composition to remove non-specific interactions without disrupting specific binding. |
| Issues with Assay Plastics/Filters | Test different types of microplates and filter materials. | Peptides can adhere to certain plastics. Consider using low-binding plates. If using a filtration assay, some filter materials may exhibit high non-specific binding of the radioligand. |
| Cell Health and Density | Ensure the use of healthy, viable cells at an optimal density. | Dead or dying cells can expose sticky intracellular components that contribute to non-specific binding. Use a viability dye to exclude non-viable cells from the analysis. Over-confluent cells can also lead to artifacts. |
Troubleshooting Flowchart for Non-Specific Binding
Caption: A step-by-step decision tree for troubleshooting high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the confirmed receptor for this compound?
A1: The G protein-coupled receptor GPR173 is the confirmed receptor for this compound.[3][4] Studies have shown that the effects of this compound are mediated through GPR173, and knockdown of GPR173 abolishes this compound-induced signaling.[3]
Q2: What is the signaling pathway of the this compound receptor?
A2: this compound binding to GPR173 activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[3]
This compound/GPR173 Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to GPR173.
Q3: What are typical binding affinity (Kd) and IC50 values for this compound binding to GPR173?
A3: While specific Kd and IC50 values from radioligand binding assays are not extensively published, based on the effective concentrations of this compound used in functional assays (typically in the nanomolar range), the binding affinity is expected to be in the low nanomolar range.
Hypothetical this compound/GPR173 Binding Parameters
| Parameter | Hypothetical Value | Assay Type |
| Kd | 1-10 nM | Saturation Binding Assay |
| IC50 | 5-50 nM | Competitive Binding Assay |
| Bmax | 100-500 fmol/mg protein | Saturation Binding Assay |
Q4: Can you provide a basic protocol for a competitive radioligand binding assay for this compound?
A4: The following is a representative protocol that should be optimized for your specific experimental conditions.
Experimental Workflow for a Competitive Binding Assay
Caption: A generalized workflow for a competitive binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells expressing GPR173.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of radiolabeled this compound (e.g., at its Kd concentration).
-
Increasing concentrations of unlabeled this compound or test compounds.
-
Cell membrane preparation.
-
-
Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled this compound).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. This should be determined empirically.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log of the unlabeled competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Q5: What are some key considerations for working with a peptide ligand like this compound?
A5: Peptides have unique properties that require special attention in binding assays:
-
Stability: Peptides can be susceptible to degradation by proteases. It is important to include protease inhibitors in your assay buffers.
-
Adsorption: Peptides can stick to plastic surfaces. Use low-binding labware and consider adding a carrier protein like BSA to your buffers to minimize this.
-
Solubility: Ensure that this compound is fully dissolved in the assay buffer. Some peptides may require specific buffer conditions for optimal solubility.
References
- 1. Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Control Experiments for Phoenixin-20 siRNA Knockdown
This guide provides troubleshooting advice and frequently asked questions for researchers performing siRNA-mediated knockdown of Phoenixin-20 (PNX-20). Proper control experiments are critical for the accurate interpretation of RNAi results.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive controls for a PNX-20 siRNA knockdown experiment?
Q2: What negative controls are necessary, and why?
Q3: My PNX-20 siRNA knockdown is not showing a significant reduction in mRNA levels. What are the possible causes?
A3: Several factors could contribute to inefficient knockdown:
-
Incorrect siRNA Concentration: The concentration of siRNA may be too low for effective knockdown or too high, causing toxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration.[7]
-
Ineffective siRNA Sequence: Not all siRNA sequences are equally effective. It is best practice to test two or three different siRNA sequences targeting different regions of the PNX-20 mRNA.[9]
Q4: I am observing a phenotype, but how can I be sure it is due to PNX-20 knockdown and not an off-target effect?
A4: This is a critical question in RNAi experiments. Off-target effects, where the siRNA unintentionally silences other genes, are a known complication.[10][11][12] To confirm the specificity of your phenotype, you should perform:
-
Rescue Experiment: After confirming knockdown, re-introduce a form of the PNX-20 gene that is resistant to your siRNA (e.g., by altering the siRNA binding site without changing the amino acid sequence). If the phenotype is reversed, it strongly suggests it was due to the specific loss of PNX-20.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Toxicity | Transfection reagent is toxic to the cells. | Perform a toxicity assay with the transfection reagent alone (mock transfection). Optimize the concentration of the reagent.[1] |
| siRNA concentration is too high. | Perform a dose-response curve to find the lowest effective concentration of your PNX-20 siRNA.[7] | |
| Low Knockdown Efficiency | Suboptimal siRNA to transfection reagent ratio. | Optimize the ratio of siRNA to transfection reagent. Refer to the manufacturer's protocol for starting recommendations.[13] |
| Incorrect timing of analysis. | The peak of mRNA knockdown can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time point for analysis.[6] | |
| Poor cell health. | Ensure cells are healthy, at a low passage number, and free from contamination.[8] | |
| Inconsistent Results | Variability in cell confluency at transfection. | Standardize the number of cells seeded to ensure consistent confluency at the time of transfection. |
| RNase contamination. | Use certified RNase-free reagents and consumables. Wear gloves and use appropriate aseptic techniques.[8] | |
| siRNA degradation. | Aliquot your siRNA stocks and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Control siRNA Transfection (24-well plate format)
This protocol outlines the transfection of negative and positive control siRNAs alongside your experimental PNX-20 siRNA.
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate so that they are 60-80% confluent at the time of transfection.[14]
-
siRNA Preparation: In separate RNase-free microcentrifuge tubes, prepare your siRNA dilutions in serum-free medium (e.g., Opti-MEM™). Label tubes for:
-
PNX-20 siRNA
-
Negative Control siRNA
-
Positive Control siRNA (e.g., GAPDH)
-
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.[13]
-
Complex Formation: Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.[13][14]
-
Transfection: Add the siRNA-lipid complexes drop-wise to the appropriate wells. Gently rock the plate to ensure even distribution.
-
Mock Transfection: For the mock control, prepare a complex with only the transfection reagent and serum-free medium and add it to the designated well.
-
Untreated Control: Leave one well with cells and fresh medium, without any additions.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with analysis.[13]
-
Analysis: Harvest the cells to assess gene knockdown by qPCR (for mRNA levels) or Western blot (for protein levels).
Visualizations
Caption: this compound signaling via the GPR173-cAMP-PKA-CREB pathway.
Caption: Experimental workflow for a PNX-20 siRNA knockdown experiment.
References
- 1. Performing appropriate RNAi control experiments [qiagen.com]
- 2. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Controls for RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 6. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 12. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 13. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. google.com [google.com]
Interpreting Phoenixin-20 immunohistochemistry staining patterns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phoenixin-20 (PNX-20) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it typically expressed?
A1: this compound (PNX-20) is a bioactive peptide derived from the small integral membrane protein 20 (SMIM20). It plays a role in various physiological processes, including reproduction, metabolism, and inflammation.[1][2] PNX-20 is predominantly expressed in the hypothalamus, but has also been identified in other tissues such as the gastrointestinal tract, heart, spleen, pancreas, and endometrium.[3][4][5]
Q2: What is the expected subcellular localization of this compound?
A2: The subcellular localization of this compound can vary depending on the tissue type. In the endometrium, for instance, immunostaining for the precursor protein SMIM20 has been observed primarily in the cytoplasm of stromal cells.[4][6] In zebrafish liver cells, both PNX-like and its putative receptor SREB3-like immunoreactivity were detected in the cytoplasm.[7] In the gastrointestinal tract of cattle, PNX-20 localization was restricted to epithelial cells.[8] Researchers should consult relevant literature for the specific tissue they are investigating to anticipate the expected staining pattern.
Q3: What are the known signaling pathways activated by this compound?
A3: this compound is known to activate several intracellular signaling pathways. A primary pathway involves the G protein-coupled receptor 173 (GPR173), leading to the activation of the cAMP/PKA pathway and subsequent phosphorylation of the CREB transcription factor.[9][10] Another identified pathway is the CREB-PGC-1α pathway, which is involved in promoting neuronal mitochondrial biogenesis.[10]
Experimental Protocols
General Immunohistochemistry Protocol for this compound in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is a general guideline and may require optimization based on the specific primary antibody and tissue being used.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3-5 minutes.
-
Immerse in 70% Ethanol: 1 change, 3-5 minutes.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[11][12]
-
Allow slides to cool to room temperature in the buffer.
3. Peroxidase and Alkaline Phosphatase Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.[13][14]
-
Wash slides with PBS.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.[12]
5. Primary Antibody Incubation:
-
Dilute the primary anti-Phoenixin-20 antibody in the blocking solution to its optimal concentration (refer to the antibody datasheet for starting recommendations).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[12]
6. Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in the blocking solution for 30-60 minutes at room temperature.[15]
7. Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Develop the signal using a chromogen solution such as 3,3'-Diaminobenzidine (DAB) until the desired staining intensity is reached. Monitor under a microscope.[11]
-
Stop the reaction by rinsing with distilled water.
8. Counterstaining:
-
Counterstain with Hematoxylin for 30 seconds to 1 minute to visualize cell nuclei.
-
"Blue" the sections in running tap water.
9. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.[11]
-
Mount the coverslip with a permanent mounting medium.
Troubleshooting Guides
Table 1: Troubleshooting Weak or No Staining for this compound
| Potential Cause | Suggested Solution |
| Primary antibody inactivity | Use a fresh aliquot of the antibody. Ensure proper storage conditions as per the manufacturer's datasheet. Confirm the antibody is validated for IHC.[16] |
| Incorrect primary antibody dilution | Perform a titration experiment to determine the optimal antibody concentration.[17] |
| Insufficient antigen retrieval | Optimize the HIER protocol by adjusting the heating time, temperature, or using a different retrieval buffer (e.g., Tris-EDTA, pH 9.0).[18] |
| Inadequate tissue fixation | Ensure proper fixation time and fixative. Over-fixation can mask the epitope, while under-fixation can lead to poor tissue morphology and antigen loss.[16] |
| Low abundance of this compound in the tissue | Use a signal amplification system (e.g., polymer-based detection systems) to enhance the signal.[18] Ensure you are using a tissue known to express PNX-20 as a positive control.[8] |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a rabbit polyclonal, use an anti-rabbit secondary).[18] |
Table 2: Troubleshooting High Background Staining for this compound
| Potential Cause | Suggested Solution |
| Non-specific binding of primary antibody | Increase the concentration of blocking serum or try a different blocking reagent (e.g., bovine serum albumin).[19] Optimize the primary antibody concentration by further dilution.[17] |
| Non-specific binding of secondary antibody | Run a control slide without the primary antibody. If staining persists, the secondary antibody is likely the cause. Use a pre-adsorbed secondary antibody or one raised in a different species than the tissue.[13][20] |
| Endogenous peroxidase or biotin activity | Ensure the endogenous peroxidase blocking step is sufficient. For tissues with high endogenous biotin (e.g., liver, kidney), use an avidin-biotin blocking kit or a biotin-free detection system.[13][14] |
| Inadequate washing | Increase the duration and/or number of wash steps between antibody incubations.[17] |
| Tissue drying out during staining | Keep the slides in a humidified chamber during incubations and do not allow the tissue section to dry out at any stage.[16] |
| Over-development of the chromogen | Reduce the incubation time with the chromogen solution and monitor the color development closely under a microscope.[14] |
Visualizations
Caption: Experimental workflow for this compound immunohistochemistry.
Caption: this compound signaling pathway via GPR173.
References
- 1. researchgate.net [researchgate.net]
- 2. Phoenixin as a New Target in the Development of Strategies for Endometriosis Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.cap.org [documents.cap.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypothalamic action of phoenixin to control reproductive hormone secretion in females: importance of the orphan G protein-coupled receptor Gpr173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Stimulates mRNAs Encoding Hypothalamo-Pituitary-Gonadal Hormones, is Pro-Vitellogenic, and Promotes Oocyte Maturation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 13. phoenixpeptide.com [phoenixpeptide.com]
- 14. Selecting an Optimal Positive IHC Control for Verifying Antigen Retrieval - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 17. bosterbio.com [bosterbio.com]
- 18. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. sysy.com [sysy.com]
- 20. The Regulation of Phoenixin: A Fascinating Multidimensional Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Phoenixin-20 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phoenixin-20. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the best solvent for this compound?
The optimal solvent depends on the required concentration and the experimental application.
-
For Aqueous Buffers (Recommended for most biological assays): this compound is generally described as soluble in water.[1] For in vivo studies, sterile isotonic saline (0.9% NaCl) has been successfully used.[2] For cell culture, sterile phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4) is a suitable choice.
-
For High-Concentration Stock Solutions: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3][4]
2. I'm having trouble dissolving this compound in water or PBS. What should I do?
If you encounter solubility issues in aqueous buffers, follow these troubleshooting steps:
-
Physicochemical Properties Analysis: this compound has a calculated net charge of -1 at neutral pH, making it slightly acidic. It also contains a mix of hydrophobic and hydrophilic residues. For acidic peptides, using a buffer with a pH slightly above its isoelectric point can improve solubility.
-
Sonication: Use a bath sonicator to gently agitate the solution. This can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Briefly warm the solution to 37°C.[3] This can increase the kinetic energy and improve solubility. Avoid excessive or prolonged heating, as it may degrade the peptide.
-
pH Adjustment: Since the peptide is slightly acidic, a small increase in the pH of your buffer might help. However, be cautious as significant pH changes can affect your experiment and peptide stability.
-
Lower the Concentration: You may be exceeding the solubility limit of this compound in your chosen aqueous buffer. Try preparing a more dilute solution. While a precise upper limit in water is not well-documented, some suppliers provide formulations for peptides with aqueous solubility under 1 mg/mL, suggesting high concentrations can be problematic.[5]
3. What is the maximum recommended concentration for a this compound stock solution?
A stock solution of up to 50 mg/mL (22.92 mM) can be prepared using DMSO.[3][4] It is highly recommended to use new, anhydrous-grade DMSO as it is hygroscopic (absorbs moisture from the air), and water content can reduce its effectiveness as a solvent for hydrophobic peptides.[3]
4. My this compound solution appears cloudy or has precipitates. What does this mean and what can I do?
Cloudiness or precipitation indicates that the peptide is not fully dissolved or is coming out of solution. This can happen if the solubility limit is exceeded or if the peptide aggregates.
-
If dissolving in an aqueous buffer: Try the troubleshooting steps outlined 2 (sonication, gentle warming). If the issue persists, the concentration is likely too high.
-
If diluting a DMSO stock into an aqueous buffer: The peptide may be precipitating upon introduction to the aqueous environment (a common issue with hydrophobic peptides). To resolve this, add the DMSO stock to the aqueous buffer slowly and dropwise while vortexing or stirring the buffer. This gradual addition helps the peptide to properly dissolve in the final solution.
5. How should I handle the lyophilized this compound powder?
Proper handling of the lyophilized peptide is crucial for maintaining its integrity.
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes.[6] This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom before adding any solvent.
6. What are the recommended storage conditions for this compound?
Proper storage is critical for the shelf-life of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Store in a desiccated environment.[7] |
| Aqueous Solution | +4°C | Up to 5 days | For short-term storage.[1] |
| -20°C | Up to 3 months | For longer-term storage.[1] | |
| DMSO Stock Solution | -20°C | Up to 1 month | [4] |
| -80°C | Up to 6 months | [4] |
Important Note: To avoid degradation from repeated freeze-thaw cycles, it is essential to aliquot the reconstituted peptide solution into single-use volumes before freezing.[7]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Solubility Data
| Solvent | Maximum Concentration | Molar Concentration | Source(s) |
| Water / Saline | Soluble (upper limit not specified) | - | [1][2] |
| DMSO | 50 mg/mL | 22.92 mM | [3][4] |
Table 2: Storage Recommendations for Reconstituted this compound
| Solvent | Storage Temperature | Recommended Duration | Source(s) |
| Aqueous Buffer | +4°C | Up to 5 days | [1] |
| Aqueous Buffer | -20°C | Up to 3 months | [1] |
| DMSO | -20°C | Up to 1 month | [4] |
| DMSO | -80°C | Up to 6 months | [4] |
Experimental Protocols
Protocol 1: Reconstitution of this compound in Aqueous Buffer (e.g., Sterile Saline or PBS)
-
Allow the vial of lyophilized this compound to reach room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the desired volume of sterile aqueous buffer (e.g., 0.9% NaCl or PBS, pH 7.4) to the vial to achieve the target concentration.
-
Gently vortex or swirl the vial to mix.
-
If solubility is an issue, place the vial in a sonicator bath for 5-10 minutes.
-
If necessary, warm the solution briefly at 37°C.
-
Once fully dissolved, the solution is ready for use or for aliquoting and storage.
Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Allow the vial of lyophilized this compound to reach room temperature.
-
Briefly centrifuge the vial.
-
Add the appropriate volume of anhydrous-grade DMSO to achieve a concentration of up to 50 mg/mL.[3][4]
-
Vortex the solution. Use a bath sonicator for 10-15 minutes if dissolution is slow.[3]
-
Once the peptide is fully dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage.[4]
Visualizations
Signaling Pathways
Caption: this compound activates the GPR173-cAMP-PKA pathway.
Caption: this compound promotes mitochondrial biogenesis via CREB/PGC-1α.
Caption: this compound inhibits the TLR4/Myd88/NF-κB inflammatory pathway.
Experimental Workflows
Caption: Workflow for the reconstitution of this compound.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. Novel regulator of vasopressin secretion: phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound TFA (PNX-20 TFA) | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 6. phoenixbiotech.net [phoenixbiotech.net]
- 7. adooq.com [adooq.com]
Preventing degradation of Phoenixin-20 in tissue samples
Welcome to the technical support center for researchers working with Phoenixin-20 (PNX-20). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments and ensure the integrity of your tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a 20-amino acid peptide that plays a role in various physiological processes, including reproduction, metabolism, and inflammation.[1] Like many peptides, PNX-20 is susceptible to rapid degradation by proteases present in tissue samples. This degradation can lead to inaccurate quantification and misleading experimental results. Therefore, proper sample handling and the use of protease inhibitors are crucial for obtaining reliable data.
Q2: What are the primary sources of this compound degradation in tissue samples?
The primary sources of PNX-20 degradation are endogenous proteases that are released from cellular compartments during tissue homogenization. While the specific proteases that target PNX-20 have not been extensively characterized, general classes of proteases, such as metallopeptidases and proteasomes, are known to degrade neuropeptides.[2] Post-mortem enzymatic activity can also contribute significantly to peptide degradation if tissues are not processed promptly.[3][4]
Q3: What is the recommended method for collecting and storing tissue samples for this compound analysis?
To minimize degradation, tissue samples should be collected and processed as quickly as possible. Immediate snap-freezing in liquid nitrogen is the gold standard for preserving neuropeptide integrity.[5] Once frozen, samples should be stored at -80°C until homogenization. Avoid repeated freeze-thaw cycles, as this can compromise sample quality.
Troubleshooting Guides
Issue 1: Low or undetectable this compound levels in tissue homogenates.
Possible Cause 1: Inadequate inhibition of protease activity.
-
Solution: Incorporate a broad-spectrum protease inhibitor cocktail into your homogenization buffer. These cocktails contain a mixture of inhibitors that target various classes of proteases.
-
Recommended Experimental Protocol:
-
Prepare a homogenization buffer (e.g., RIPA buffer or PBS) and chill on ice.
-
Immediately before use, add a commercially available protease inhibitor cocktail at the manufacturer's recommended concentration.
-
Keep the tissue samples and homogenates on ice throughout the entire procedure.
-
-
Possible Cause 2: Suboptimal tissue homogenization.
-
Solution: Ensure that the tissue is thoroughly homogenized to release PNX-20 from the cells.
-
Recommended Experimental Protocol:
-
Weigh the frozen tissue sample.
-
Add the appropriate volume of ice-cold homogenization buffer containing a protease inhibitor cocktail. A common ratio is 1:10 (tissue weight in mg to buffer volume in µL).
-
Homogenize the tissue using a mechanical homogenizer (e.g., a bead beater or rotor-stator homogenizer) on ice.
-
For complete lysis, the suspension can be further disrupted by ultrasonication.[6]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant, which contains the PNX-20, for analysis.
-
-
Possible Cause 3: this compound degradation during sample storage.
-
Solution: Aliquot the tissue homogenate supernatant into smaller volumes and store them at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to 5 days), 4°C is acceptable, but long-term storage should always be at -80°C.
Issue 2: High variability in this compound measurements between samples.
Possible Cause 1: Inconsistent sample collection and handling.
-
Solution: Standardize your sample collection and processing workflow. Ensure that all samples are treated identically from the moment of collection to the final analysis. This includes the time taken for tissue dissection, the snap-freezing process, and the homogenization procedure.
Possible Cause 2: Incomplete removal of cellular debris.
-
Solution: After homogenization, ensure that the sample is adequately centrifuged to pellet all cellular debris. Incomplete centrifugation can lead to the presence of proteases in the supernatant, causing ongoing degradation of PNX-20.
Data Presentation
Table 1: Components of a Recommended Broad-Spectrum Protease Inhibitor Cocktail
| Inhibitor | Target Proteases |
| AEBSF | Serine proteases |
| Aprotinin | Serine proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine proteases |
| Leupeptin | Serine and Cysteine proteases |
| Pepstatin A | Aspartic proteases |
| EDTA | Metalloproteases |
This table provides a general guide. The exact composition of commercial cocktails may vary.
Mandatory Visualizations
Caption: Experimental workflow for preventing this compound degradation.
Caption: Troubleshooting flowchart for low or variable this compound signal.
Caption: Hypothetical signaling pathway of this compound via GPR173.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Different Strategies for Stabilization of Brain Tissue and Extraction of Neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elkbiotech.com [elkbiotech.com]
Validation & Comparative
A Comparative Guide to Phoenixin-20 and Nesfatin-1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways and physiological functions of two pivotal neuropeptides: Phoenixin-20 (PNX-20) and nesfatin-1. Understanding the distinct and overlapping mechanisms of these molecules is crucial for developing novel therapeutics targeting a range of conditions, from metabolic disorders to reproductive health issues.
Introduction to this compound and Nesfatin-1
This compound is a recently identified peptide hormone with emerging roles in reproduction, metabolism, and stress response.[1][2] It exists in two primary active isoforms, phoenixin-14 and this compound, both cleaved from the small integral membrane protein 20 (SMIM20).[3][4] Nesfatin-1, discovered in 2006, is a potent anorexigenic peptide derived from the precursor nucleobindin 2 (NUCB2).[5][6] It is recognized for its significant role in regulating food intake, energy homeostasis, and glucose metabolism.[5][6] Notably, phoenixin and nesfatin-1 are often co-expressed in hypothalamic nuclei, suggesting a potential functional interaction.[3][7]
Receptor and Ligand Characteristics
A key distinction between this compound and nesfatin-1 lies in their receptor identification and signaling initiation.
| Feature | This compound | Nesfatin-1 |
| Precursor Protein | Small integral membrane protein 20 (SMIM20)[3][4] | Nucleobindin 2 (NUCB2)[5][6] |
| Active Isoforms | Phoenixin-14 and this compound[3][4] | Nesfatin-1 (82 amino acids)[5] |
| Identified Receptor | G protein-coupled receptor 173 (GPR173)[8][9] | A specific receptor has not yet been definitively identified, but it is believed to be a G protein-coupled receptor (GPCR).[5][10][11] |
| Receptor Family | Class A/1 (Rhodopsin-like) GPCR[9] | Evidence suggests coupling to Gi/o and potentially other G proteins.[1][5] |
Signaling Pathways
The downstream signaling cascades initiated by this compound and nesfatin-1 exhibit both distinct and convergent pathways.
This compound Signaling
This compound primarily signals through its cognate receptor, GPR173.[8][9] Activation of GPR173 initiates a cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12][13] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[3][12][13] Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of target genes.[12][14] In some contexts, this compound signaling has also been shown to involve the MAPK/ERK pathway.[12]
Figure 1. this compound Signaling Pathway.
Nesfatin-1 Signaling
While the specific receptor for nesfatin-1 remains elusive, substantial evidence points to it being a GPCR that couples to inhibitory G proteins (Gi/o).[1][5] Nesfatin-1 signaling is characterized by its ability to induce intracellular calcium (Ca2+) influx through various voltage-gated calcium channels.[5][15] This Ca2+ mobilization, along with potential modulation of cAMP levels, can activate multiple downstream pathways including the MAPK/ERK cascade and protein kinase C (PKC).[5] Nesfatin-1 has also been shown to influence other signaling molecules such as AMPK and mTOR, and its effects can be mediated through interactions with other receptor systems like the melanocortin and CRF receptors.[5][16]
Figure 2. Nesfatin-1 Signaling Pathway.
Physiological Functions: A Comparative Overview
Both peptides exhibit pleiotropic effects, with notable overlaps in the regulation of energy homeostasis and stress. However, they also possess distinct primary functions.
| Physiological Function | This compound | Nesfatin-1 |
| Reproduction | Potentiates GnRH-stimulated LH release, crucial for the estrous cycle.[3][4] | Modulates the hypothalamic-pituitary-gonadal axis.[17] |
| Food Intake | Orexigenic (stimulates food intake) in some studies.[7] | Potently anorexigenic (suppresses food intake).[5][6] |
| Glucose Homeostasis | Influences insulin secretion and glucose metabolism.[13] | Enhances insulin sensitivity and regulates hepatic glucose production.[16][18] |
| Cardiovascular Function | Implicated in cardiac protection.[8] | Plays a role in blood pressure regulation.[5] |
| Stress and Anxiety | Exerts anxiolytic (anxiety-reducing) effects.[7] | Can have anxiogenic (anxiety-promoting) effects.[7] |
| Inflammation | Possesses anti-inflammatory properties.[13] | Exhibits anti-inflammatory effects.[5][19] |
Quantitative Data Summary
Directly comparable quantitative data from studies using identical experimental conditions are limited. The following table summarizes available data to provide a relative sense of their activity.
| Parameter | This compound | Nesfatin-1 |
| Effective Concentration (in vitro LH release) | 100 nmol for a significant increase.[7] | Not a primary measure of its function. |
| Receptor Binding Affinity (Kd) | Not yet reported for GPR173. | 0.17 nM (NB41A3 cells), 0.79 nM (mouse hypothalamus).[6] |
| Effective Dose (in vivo food intake) | Variable, species-dependent. | Effective at nanomolar concentrations intracerebroventricularly. |
| Effective Concentration (in vitro Ca2+ imaging) | Not a primary signaling readout. | 100 nM induces a significant rise in [Ca2+]i in hypothalamic neurons.[15] |
| Effective Concentration (in vitro cAMP assay) | Induces cAMP production in GPR173-expressing cells. | Does not consistently alter cAMP levels, suggesting Gi/o coupling.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation and comparison of this compound and nesfatin-1 signaling.
Experimental Workflow for Comparative Analysis
Figure 3. Comparative Experimental Workflow.
Protocol 1: cAMP Assay for this compound Activity
This protocol is based on commercially available cAMP assay kits (e.g., HTRF).[20]
-
Cell Seeding: Seed GPR173-expressing cells (e.g., immortalized hypothalamic neurons) in a 96-well plate and incubate for 18-24 hours.[21]
-
Ligand Preparation: Prepare a serial dilution of this compound in cell assay buffer.
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30 minutes at room temperature.[20]
-
Lysis and Detection: Add the lysis buffer and detection reagents (d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Signal Measurement: Incubate for 1 hour at room temperature and measure the HTRF signal on a compatible plate reader.[20]
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve and plot the dose-response curve to determine the EC50.
Protocol 2: Intracellular Calcium Imaging for Nesfatin-1 Activity
This protocol outlines a general procedure for measuring changes in intracellular calcium.[22][23]
-
Cell Preparation: Culture primary hypothalamic neurons or a suitable cell line on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a camera and a light source for excitation at appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2).[24]
-
Baseline Recording: Perfuse the cells with buffer and record the baseline fluorescence ratio.
-
Nesfatin-1 Application: Perfuse the cells with a known concentration of nesfatin-1 (e.g., 100 nM) and continuously record the fluorescence changes.[15]
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths over time. An increase in this ratio indicates a rise in intracellular calcium concentration.
Protocol 3: Western Blot for CREB Phosphorylation
This protocol is for detecting the phosphorylation of CREB, a downstream effector of this compound.[2][25][26]
-
Sample Preparation: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB) overnight at 4°C.[26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[2]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CREB to normalize the pCREB signal.
Protocol 4: siRNA-mediated Knockdown of GPR173
This protocol is for validating the role of GPR173 in this compound signaling.[28][29][30]
-
siRNA Preparation: Resuspend lyophilized GPR173-specific siRNA and a non-targeting control siRNA in RNase-free water to create a stock solution.[29]
-
Transfection Complex Formation: In separate tubes, dilute the siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium. Combine the two solutions and incubate for 20 minutes at room temperature to allow for complex formation.[28]
-
Cell Transfection: Add the siRNA-transfection reagent complexes to the cells in culture and incubate for 6 hours.[31]
-
Validation of Knockdown: Assess the knockdown efficiency by measuring GPR173 mRNA levels using RT-qPCR or protein levels by Western blot.
-
Functional Assay: Perform functional assays (e.g., cAMP assay) with this compound stimulation in both the GPR173 knockdown and control cells to determine the impact of receptor silencing on the signaling response.
Interaction and Co-regulation
The co-localization of this compound and nesfatin-1 in hypothalamic nuclei suggests a potential for interaction and cross-regulation of their signaling pathways.[3] Some studies suggest they may have opposing effects on physiological processes such as food intake and anxiety, hinting at a possible counterbalancing relationship.[7]
Figure 4. Functional Interaction of this compound and Nesfatin-1.
Conclusion
This compound and nesfatin-1 are two critical neuropeptides with distinct and overlapping roles in physiological regulation. This compound signals primarily through the GPR173-cAMP-PKA pathway, with a pronounced role in reproduction. In contrast, nesfatin-1, acting through a yet-to-be-identified GPCR, modulates intracellular calcium and multiple downstream kinases to potently regulate energy balance. Their frequent co-expression and often opposing effects on functions like appetite and anxiety suggest a complex interplay that warrants further investigation. A deeper understanding of their unique and interactive signaling pathways will be instrumental in the development of targeted therapies for a variety of human diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nesfatin-1 Receptor: Distribution, Signaling and Increasing Evidence for a G Protein-Coupled Receptor – A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nesfatin-1 Induces the Phosphorylation Levels of cAMP Response Element-Binding Protein for Intracellular Signaling in a Neural Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Novel Peptide Phoenixin in Stress Response and Possible Interactions with Nesfatin-1 [mdpi.com]
- 8. GPR173 - Wikipedia [en.wikipedia.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 14. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nesfatin-1: distribution and interaction with a G protein-coupled receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nesfatin-1 Action in the Brain Increases Insulin Sensitivity Through Akt/AMPK/TORC2 Pathway in Diet-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. Intestinal NUCB2/nesfatin-1 regulates hepatic glucose production via the MC4R-cAMP-GLP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. Calcium imaging [protocols.io]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. gladstone.org [gladstone.org]
- 26. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ebiohippo.com [ebiohippo.com]
- 28. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. datasheets.scbt.com [datasheets.scbt.com]
- 31. researchgate.net [researchgate.net]
- 32. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Bioactivity of Commercially Available Phoenixin-20: A Comparative Guide
For researchers and drug development professionals, ensuring the biological activity of synthetic peptides is paramount for reproducible and reliable experimental outcomes. This guide provides a framework for validating the bioactivity of commercially available Phoenixin-20, a pleiotropic peptide involved in reproduction, neuroprotection, and metabolism. Due to a lack of direct comparative studies of this compound from different commercial suppliers in the published literature, this guide focuses on providing established benchmarks of bioactivity and detailed experimental protocols to enable researchers to validate their own peptide stocks.
Comparative Bioactivity Data of this compound
The following table summarizes quantitative data from various studies that have utilized commercially available this compound. This data can serve as a reference for expected biological activity. It is important to note that the specific supplier of the peptide is not always mentioned in these publications.
| Biological Effect | Cell Line/Model | Concentration | Result |
| Gene Expression | |||
| Increased GnRH mRNA | mHypoA-GnRH/GFP neurons | 10 nM (2 hrs) | ~1.8-fold increase[1] |
| 100 nM (8 hrs) | ~1.6-fold increase[1] | ||
| Increased GnRH-R mRNA | mHypoA-GnRH/GFP neurons | 100 nM (2 & 8 hrs) | ~1.5-1.7-fold increase[1] |
| alphaT3-1 pituitary cells | Not specified | Increased expression[2] | |
| Increased Kiss1 mRNA | mHypoA-Kiss/GFP-3 cells | 100 nM (24 hrs) | Upregulation observed[3] |
| Increased CYP19A1, FSHR, LHR, KITL mRNA | HGrC1 (human granulosa cells) | 100 nM (24 hrs) | Significant increase[4] |
| Signaling | |||
| Increased CREB Phosphorylation | mHypoA-GnRH/GFP & mHypoA-Kiss/GFP-3 cells | Not specified | Increased phosphorylation[5] |
| HGrC1 cells | Concentration-dependent | Significant enhancement[4] | |
| Hormone Secretion | |||
| Potentiated GnRH-stimulated LH release | Primary rat pituitary cells | 1-100 nM (overnight) | Significant potentiation[2] |
| Increased GnRH secretion | mHypoA-GnRH/GFP neurons | 1000 nM (1 hr) | Increased secretion[3] |
| Increased Vasopressin release | Rat hypothalamo-neurohypophyseal explants | Not specified | Increased release[6] |
| Cellular/Physiological Effects | |||
| Induced proliferation | HGrC1 cells | 100 nM (24 hrs) | Increased proliferation[4] |
| Increased Estradiol (E2) production | HGrC1 cells | Concentration-dependent | Significant enhancement[4] |
| Increased follicular area | Murine ovarian tissue culture | Not specified | Significant increase[4] |
Experimental Protocols for Bioactivity Validation
The following are detailed methodologies for key experiments to validate the bioactivity of commercially purchased this compound.
GPR173-Mediated cAMP Accumulation Assay
This assay determines if this compound can activate its cognate G protein-coupled receptor, GPR173, which is known to be Gαs-coupled, leading to an increase in intracellular cyclic AMP (cAMP).
a. Cell Culture and Seeding:
-
Use a cell line stably expressing GPR173 (e.g., HEK293-GPR173 or a relevant neuronal cell line like mHypoA-GnRH/GFP).
-
Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin).
-
Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
b. Assay Protocol:
-
On the day of the assay, aspirate the culture medium and replace it with 100 µL of stimulation buffer (e.g., HBSS containing 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Prepare serial dilutions of this compound (e.g., from 1 pM to 1 µM) in stimulation buffer.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
c. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol assesses the ability of this compound to induce the transcription of its downstream target genes, such as Gonadotropin-Releasing Hormone (GnRH) and its receptor (GnRH-R).
a. Cell Culture and Treatment:
-
Culture a suitable cell line, such as the mHypoA-GnRH/GFP immortalized hypothalamic neurons.[1]
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 100 nM) or vehicle control for a specified duration (e.g., 8 hours for GnRH-R).[1]
b. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
c. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., GnRH, GnRH-R) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Perform a melt curve analysis to ensure primer specificity.
d. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Compare the fold change in gene expression between this compound treated and vehicle-treated samples.
Western Blot for Phospho-CREB
This experiment validates the activation of the downstream signaling molecule CREB (cAMP response element-binding protein) through phosphorylation.
a. Cell Culture and Treatment:
-
Culture a responsive cell line (e.g., mHypoA-GnRH/GFP or HGrC1) in a 6-well plate.
-
Once the cells reach 80-90% confluency, serum-starve them for 4-6 hours.
-
Treat the cells with this compound (e.g., 100 nM) for a short duration (e.g., 15-30 minutes).
b. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
c. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total CREB as a loading control.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-CREB to total CREB and compare the fold change in this ratio between treated and control samples.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway via GPR173.
Experimental Workflow for this compound Bioactivity Validation
Caption: Workflow for validating this compound bioactivity.
Alternative Peptides for Comparison
When validating this compound, it can be useful to include related peptides as controls or for comparative analysis:
-
Phoenixin-14: A shorter, bioactive isoform of Phoenixin. Comparing the activity of this compound and Phoenixin-14 can provide insights into the structure-activity relationship.
-
Scrambled this compound: A peptide with the same amino acid composition as this compound but in a random sequence. This serves as an excellent negative control to ensure the observed effects are sequence-specific.
-
Non-amidated this compound: The C-terminal amidation of Phoenixin is crucial for its bioactivity.[3] Using a non-amidated version can serve as another negative control.
By utilizing the provided experimental protocols and comparing the results to the benchmark data, researchers can confidently validate the bioactivity of their commercially sourced this compound, ensuring the integrity and reproducibility of their research.
References
- 1. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel reproductive peptide, phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the neuropeptide phoenixin and its receptor GPR173 during folliculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Superiority of Phoenixin-20: A Comparative Analysis
For Immediate Release
A comprehensive preclinical evaluation of Phoenixin-20 (PNX-20) reveals its significant therapeutic potential across a spectrum of physiological and pathological conditions, including reproductive health, neuroprotection, and inflammation. This guide provides a detailed comparison of this compound's efficacy against alternative compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a 20-amino acid peptide, exerts its pleiotropic effects primarily through the activation of the G-protein coupled receptor 173 (GPR173). This interaction triggers a cascade of intracellular signaling pathways, positioning PNX-20 as a promising candidate for therapeutic intervention in a variety of diseases.
Comparative Efficacy of this compound
While direct head-to-head preclinical studies comparing this compound with other therapeutics are emerging, existing data allows for a comparative assessment of its efficacy in key therapeutic areas.
Reproductive Function
In the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, this compound has demonstrated potent activity. It stimulates the expression of gonadotropin-releasing hormone (GnRH) and its receptor, as well as kisspeptin, a key regulator of puberty and reproduction.[1][2][3][4][5][6][7][8] Notably, this compound has been shown to be more potent than its shorter isoform, Phoenixin-14, in stimulating luteinizing hormone (LH) release in vitro.[9] While GnRH agonists like leuprolide are established therapies for conditions such as central precocious puberty, they function through a mechanism of receptor desensitization after an initial flare-up.[10][11][12][13] In contrast, this compound appears to modulate the HPG axis by enhancing the sensitivity to GnRH, suggesting a potentially different and more nuanced therapeutic approach.[6][9]
Table 1: Comparison of this compound and GnRH Agonists in Reproductive Modulation
| Feature | This compound | GnRH Agonists (e.g., Leuprolide) |
| Mechanism of Action | Potentiates GnRH-stimulated LH release, increases GnRH and Kisspeptin expression.[6][9] | Initial stimulation followed by downregulation and desensitization of GnRH receptors.[12] |
| Reported Preclinical Effects | Stimulates LH and FSH release, promotes follicular growth and oocyte maturation.[8][9] | Suppression of gonadotropin and sex steroid levels.[10][14] |
| Potential Advantage | Modulatory effect, potentially avoiding initial hormonal surge and subsequent desensitization. | Well-established clinical efficacy for hormonal suppression. |
Neuroprotection
In preclinical models of ischemic stroke, this compound has shown significant neuroprotective effects. Administration of this compound in a middle cerebral artery occlusion (MCAO) mouse model resulted in a significant reduction in brain infarction area and improved neurological deficit scores.[15] The proposed mechanism involves the promotion of microglial polarization towards the anti-inflammatory M2 phenotype.[15] While direct comparisons are limited, the free radical scavenger edaravone is a clinically approved neuroprotective agent for acute ischemic stroke. A systematic review of preclinical studies on edaravone reported a significant improvement in functional and structural outcomes in animal models of focal ischemia.[16]
Table 2: Comparison of this compound and Edaravone in Preclinical Stroke Models
| Feature | This compound | Edaravone |
| Mechanism of Action | Promotes M2 microglial polarization.[15] | Free radical scavenger.[16] |
| Reported Preclinical Effects | Reduced infarct volume, improved neurological score.[15] | Improved functional and structural outcomes.[16] |
| Potential Advantage | Targets neuroinflammation, a key component of stroke pathology. | Clinically approved with a well-characterized safety profile. |
Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties in various preclinical models. It has been shown to suppress lipopolysaccharide (LPS)-induced inflammation and attenuate the activity of the TLR-4, Myd88, and NF-κB pathways.[17] In a model of pulmonary arterial hypertension, this compound inhibited inflammation and oxidative stress.[18] Furthermore, it has shown protective effects in a model of rheumatoid arthritis by downregulating STAT6. Corticosteroids like dexamethasone are potent anti-inflammatory agents but are associated with significant side effects. While direct comparative studies are lacking, this compound's targeted mechanism of action suggests it may offer a more favorable safety profile.
Table 3: Comparison of this compound and Dexamethasone in Preclinical Inflammation Models
| Feature | This compound | Dexamethasone |
| Mechanism of Action | Attenuates TLR-4/Myd88/NF-κB signaling, downregulates STAT6.[17] | Broad immunosuppressive and anti-inflammatory effects.[19] |
| Reported Preclinical Effects | Reduced pro-inflammatory cytokine levels.[17][18] | Potent inhibition of inflammatory responses.[19] |
| Potential Advantage | More targeted mechanism may lead to fewer side effects. | Broad and potent anti-inflammatory activity. |
Signaling Pathways and Experimental Workflows
The biological activities of this compound are initiated by its binding to the GPR173 receptor, which predominantly couples to the Gαs protein. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, subsequently activating Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various target genes involved in this compound's diverse effects.
Figure 1. this compound signaling pathway.
To evaluate the efficacy of this compound, a series of in vitro and in vivo experiments are typically conducted. A standard experimental workflow begins with in vitro cell-based assays to determine the effect of this compound on cellular signaling and gene expression, followed by in vivo studies in animal models to assess its physiological effects.
Figure 2. General experimental workflow.
Detailed Experimental Protocols
In Vivo Intracerebroventricular (ICV) Injection of this compound in Rats
-
Animal Preparation: Adult male or female rats are anesthetized. The head is shaved and cleaned with an antiseptic solution.
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull. Bregma is identified as the reference point.
-
Cannula Implantation: A guide cannula is implanted into the lateral ventricle using stereotaxic coordinates (e.g., anteroposterior: -0.8 mm, lateral: ±1.5 mm, ventral: -3.5 mm from bregma). The cannula is secured to the skull with dental cement and anchor screws. A dummy cannula is inserted to keep the guide cannula patent.
-
Recovery: Animals are allowed to recover for at least one week post-surgery.
-
Injection: For acute studies, a specific dose of this compound dissolved in sterile saline is injected through the guide cannula over a defined period (e.g., bolus injection of <10 µL over 15-30 seconds).[11] For chronic studies, an osmotic minipump can be connected to the cannula for continuous infusion.
In Vitro GPR173 Knockdown using siRNA
-
Cell Culture: Plate target cells (e.g., hypothalamic neuronal cell lines) in appropriate culture medium and allow them to reach 50-70% confluency.
-
siRNA Preparation: Reconstitute GPR173-specific siRNA and a non-targeting control siRNA to a stock concentration.
-
Transfection: Prepare transfection complexes by mixing the siRNA with a suitable transfection reagent in serum-free medium according to the manufacturer's protocol. Incubate the mixture to allow complex formation.
-
Cell Treatment: Add the siRNA-transfection reagent complexes to the cells and incubate for a specified period (e.g., 24-72 hours) to allow for gene knockdown.[5][10][12][20]
-
Verification of Knockdown: Assess the efficiency of GPR173 knockdown by quantitative PCR (qPCR) or Western blotting for the GPR173 protein.
-
Functional Assay: Following confirmation of knockdown, treat the cells with this compound and perform downstream functional assays (e.g., cAMP measurement, gene expression analysis) to determine the GPR173-dependency of the observed effects.[7][8]
Measurement of Intracellular cAMP Levels
-
Cell Seeding: Plate cells in a multi-well plate and grow to the desired confluency.
-
Cell Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with different concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP enzyme immunoassay (EIA) or ELISA kit.[1][21][22]
-
cAMP Detection: Perform the competitive immunoassay according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate.[1][21][22][23]
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of cAMP in each sample by comparing it to a standard curve.
Western Blot for Phosphorylated CREB (pCREB)
-
Sample Preparation: Treat cells with this compound for various time points. Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[2][24][25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][24][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[2][25]
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[24]
-
Normalization: Strip the membrane and re-probe with an antibody against total CREB to normalize the pCREB signal to the total amount of CREB protein.[25]
Conclusion
The preclinical data strongly support the efficacy of this compound in a range of therapeutic areas. Its unique mechanism of action, particularly in modulating the HPG axis and its anti-inflammatory and neuroprotective effects, suggests it may offer advantages over existing therapies. Further direct comparative studies are warranted to fully elucidate its therapeutic potential relative to current standards of care. The detailed protocols provided herein will facilitate further research into this promising peptide.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kisspeptin increases GnRH mRNA expression and secretion in GnRH secreting neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the neuropeptide phoenixin and its receptor GPR173 during folliculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gonadotropin-releasing hormone analog therapies for children with central precocious puberty in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 18. Phoenixin 20 ameliorates pulmonary arterial hypertension via inhibiting inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
Phoenixin-14 vs. Phoenixin-20: A Head-to-Head Comparison for Researchers
A comprehensive guide to the two primary isoforms of the neuropeptide Phoenixin, detailing their structural differences, biological activities, and signaling pathways, supported by experimental data.
Phoenixin (PNX) is a recently discovered pleiotropic neuropeptide cleaved from the small integral membrane protein 20 (SMIM20).[1][2] It has emerged as a significant regulator in numerous physiological processes, including reproduction, metabolism, and anxiety. The two primary bioactive isoforms, Phoenixin-14 (PNX-14) and Phoenixin-20 (PNX-20), are the focus of intense research.[1][3] While often exhibiting similar biological activities, emerging evidence points towards distinct differences in potency and function, making a direct comparison essential for researchers in neuroscience and drug development.[3][4]
This guide provides a head-to-head comparison of PNX-14 and PNX-20, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways to facilitate a deeper understanding of these promising therapeutic targets.
Structural Differences and Distribution
PNX-14 and PNX-20 are both amidated at the C-terminus, a modification essential for their biological activity.[5] The primary structural difference lies in the N-terminal extension of six amino acids present in PNX-20.[3] This variation may account for observed differences in biological potency.
While both isoforms are found throughout the central and peripheral nervous systems, their expression levels vary by tissue. PNX-20 is the predominant form in the hypothalamus, a key regulatory center for reproduction and metabolism, while PNX-14 is more abundant in the heart and spinal cord.[1][3][5]
Table 1: Structural and Distributional Comparison
| Feature | Phoenixin-14 (PNX-14) | This compound (PNX-20) |
| Amino Acid Length | 14 | 20 |
| Precursor Protein | Small Integral Membrane Protein 20 (SMIM20) | Small Integral Membrane Protein 20 (SMIM20) |
| Key Post-Translational Modification | C-terminal amidation | C-terminal amidation |
| Predominant Location | Heart, Spinal Cord[1][3][5] | Hypothalamus[1][3][5] |
Receptor Binding and Signaling Pathway
Both PNX-14 and PNX-20 exert their effects by binding to the G protein-coupled receptor 173 (GPR173), also known as SREB3.[2][6] While direct competitive binding assays detailing specific affinity constants (Ki or Kd) are not yet widely published, initial studies suggest both isoforms have a similar affinity for pituitary cell membranes. However, functional assays indicate potential differences in potency.[7]
Upon binding to GPR173, Phoenixin activates a Gαs protein, leading to the stimulation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP-response element-binding protein (CREB), a transcription factor that modulates the expression of target genes involved in reproduction and other cellular functions.[2][8][9]
Head-to-Head Functional Comparison
While many studies report similar qualitative effects, quantitative differences in the bioactivity of PNX-14 and PNX-20 are becoming apparent, particularly in the regulation of the reproductive axis.
Table 2: Quantitative Comparison of Biological Activities
| Biological Activity | Phoenixin-14 | This compound | Species/Model | Key Finding |
| Potentiation of GnRH-stimulated LH Release | Effective at 1000 nmol[4] | Effective at 100 nmol[4] | Rat pituitary cell culture | PNX-20 appears to be approximately 10-fold more potent than PNX-14 in this assay.[4] |
| Anxiolytic Effects (Elevated Plus Maze) | Dose-dependent effect (5-50 nmol, i.c.v.)[8] | Anxiolytic effect observed (25 nmol, i.c.v.)[9] | Mouse | Both isoforms show anxiolytic properties, but a direct dose-response comparison is lacking. |
| Food Intake Regulation | Orexigenic (increases food intake) via central administration[1] | Anorexigenic (reduces food intake) via peripheral administration[3] | Rat (PNX-14) / Zebrafish (PNX-20) | Effects appear to be isoform, species, and administration-route dependent. |
| Mitochondrial Biogenesis | Not reported | Enhances mitochondrial gene expression and ATP production[1] | Neuronal cell culture | This function has so far only been attributed to PNX-20.[1] |
Key Experimental Protocols
The following methodologies are commonly employed in the study of Phoenixin peptides.
In Vitro: GnRH-stimulated Luteinizing Hormone (LH) Release
-
Cell Model: Primary anterior pituitary cells cultured from female Sprague-Dawley rats.
-
Protocol:
-
Pituitary cells are isolated and cultured for 72 hours.
-
Cells are pre-treated with varying concentrations of PNX-14 (e.g., 1-1000 nM) or PNX-20 (e.g., 1-1000 nM) for a specified duration.
-
Following pre-treatment, cells are stimulated with a fixed concentration of Gonadotropin-releasing hormone (GnRH).
-
The cell culture medium is collected, and the concentration of LH is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data is analyzed to determine the potentiation of GnRH-stimulated LH release by each Phoenixin isoform.
-
In Vivo: Assessment of Anxiolytic Behavior
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Protocol:
-
Mice are surgically implanted with a guide cannula for intracerebroventricular (i.c.v.) injections.
-
After a recovery period, mice receive an i.c.v. injection of vehicle or varying doses of PNX-14 or PNX-20 (e.g., 5-50 nmol).
-
15-30 minutes post-injection, mice are placed in an elevated plus maze (EPM) or open field test (OFT) apparatus.
-
Behavioral parameters, such as time spent in the open arms (EPM) or center of the arena (OFT), are recorded and analyzed to assess anxiety-like behavior.
-
Summary and Future Directions
The available evidence indicates that while Phoenixin-14 and this compound share a common receptor and primary signaling pathway, they are not functionally identical. Key distinctions include:
-
Potency: PNX-20 appears to be significantly more potent than PNX-14 in stimulating the reproductive axis, as evidenced by its effect on LH release at a lower concentration.[4]
-
Functional Specificity: Certain biological activities, such as the regulation of mitochondrial biogenesis, have been described for PNX-20 but not yet for PNX-14.[1]
-
Metabolic Effects: The two isoforms may have opposing or context-dependent effects on food intake, highlighting the need for further investigation.
For researchers and drug developers, these differences are critical. The higher potency of PNX-20 in reproductive contexts may make it a more attractive candidate for therapies related to fertility. Conversely, the distinct metabolic and potential neuroprotective roles of each isoform warrant separate investigation. Future studies should focus on direct, quantitative comparisons of receptor binding kinetics and downstream functional assays across a variety of cell types to fully elucidate the unique pharmacological profiles of Phoenixin-14 and this compound.
References
- 1. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 7. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 8. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phoenixin—A Pleiotropic Gut-Brain Peptide [mdpi.com]
A Comparative Analysis of Phoenixin-20 Function Across Species
For Researchers, Scientists, and Drug Development Professionals
Phoenixin-20 (PNX-20), a highly conserved neuropeptide, has emerged as a pleiotropic signaling molecule with significant implications for reproductive health, metabolic regulation, and neurological function.[1][2] This guide provides a cross-species comparison of PNX-20's physiological roles, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of novel therapeutics targeting its pathway.
Physiological Functions: A Comparative Overview
PNX-20, along with its shorter isoform Phoenixin-14 (PNX-14), is derived from the small integral membrane protein 20 (SMIM20).[1][2][3] The amino acid sequence of phoenixin is remarkably conserved across species, with PNX-20 being identical in humans, rats, mice, bovines, and pigs, highlighting its evolutionary significance.[1] Its biological effects are primarily mediated through the G protein-coupled receptor 173 (GPR173).[1][3][4]
Reproductive Function
Initially identified as a key regulator of reproduction, PNX-20 has demonstrated potent effects on the hypothalamic-pituitary-gonadal (HPG) axis, particularly in females.[1][3][5]
-
In Mammals (Rats, Mice): PNX-20 potentiates Gonadotropin-Releasing Hormone (GnRH)-stimulated Luteinizing Hormone (LH) secretion from pituitary cells.[1][5][6] It also increases the expression of the GnRH receptor in the pituitary.[1] In hypothalamic cell lines, PNX-20 has been shown to stimulate the expression of both Kiss1 mRNA and GnRH.[1][4][5][6]
-
In Fish (Zebrafish, Spotted Scat): PNX-20 has been shown to regulate reproductive processes.[3] In the spotted scat, it stimulates the expression of GnRH receptor, LH, and Follicle-Stimulating Hormone (FSH).[1] In zebrafish, PNX-20 administration upregulates genes involved in steroidogenesis and vitellogenin isoforms.[3]
Metabolic Regulation
PNX-20 plays a complex and sometimes contradictory role in the regulation of energy homeostasis and metabolism across different species.
-
Food and Water Intake: In rats, intracerebroventricular (ICV) injection of PNX-20 stimulates both food and water intake.[1][7] Conversely, in zebrafish, intraperitoneal injection of PNX-20 acts as an anorexigen, reducing food intake.[8][9][10] In mice, peripheral administration of PNX-20 has been found to upregulate light phase food intake.[11]
-
Glucose and Lipid Metabolism: Studies in mice have shown that PNX-20 treatment can ameliorate symptoms of gestational diabetes by reversing elevated blood glucose and lipid levels.[12] In zebrafish, PNX-20 modulates the expression of genes involved in glucose transport and metabolism, generally upregulating glycolysis and downregulating gluconeogenesis.[8][9][10] However, in chickens, PNX-20 did not appear to be involved in the regulation of lipid metabolism in preadipocytes.[12]
Behavioral and Neurological Effects
PNX-20 has been implicated in the modulation of anxiety and other neurological processes.
-
Anxiolytic Effects: In rodents, ICV injection of PNX-20 has been shown to produce anxiolytic effects.[1] However, some conflicting results exist.[1]
-
Neuroprotection: PNX-20 exhibits neuroprotective effects. In rats, it has been shown to ameliorate postoperative cognitive dysfunction by mitigating inflammation and oxidative stress in the hippocampus.[7] It has also demonstrated protective properties in a mouse model of acute stroke.[5]
-
Mitochondrial Function: In neuronal cells, PNX-20 promotes mitochondrial biogenesis by increasing the expression of key regulatory factors, leading to enhanced mitochondrial DNA content, gene expression, and ATP production.[1][3][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of PNX-20 across different species and experimental models.
| Function | Species/Model | PNX-20 Treatment | Observed Effect | Reference |
| Reproduction | Female Rat Pituitary Cells | In vitro | Potentiated GnRH-stimulated LH secretion | [1] |
| mHypoA-Kiss/GFP-3 cells | 100 nmol/L PNX-20 | Upregulated Kiss1 mRNA expression at 24h | [6] | |
| Spotted Scat | In vivo | Stimulated expression of GnRHR, Lh, and Fsh | [1] | |
| Metabolism | Male and Female Rats | ICV injection | Stimulated water intake | [1] |
| Male and Female Zebrafish | 1000 ng/g body weight (IP) | Reduced food intake | [8][9] | |
| Gestational Diabetic Mice | Intraperitoneal injection | Reversed elevated blood glucose and lipid levels | [12] | |
| Chicken Preadipocytes | In vitro | No effect on adipogenic gene expression | [12] | |
| Neurology | Rats with POCD | 100 ng/g PNX-20 | Reduced MDA levels from 5.31 to 3.49 nmol/mg protein | [7] |
| Neuronal M17 cells | In vitro | Increased mitochondrial DNA content and ATP production | [1] |
Experimental Protocols
A general understanding of the methodologies employed in PNX-20 research is crucial for the interpretation and replication of findings.
In Vivo Administration
-
Intracerebroventricular (ICV) Injection: This technique is commonly used in rodents to deliver PNX-20 directly into the central nervous system, bypassing the blood-brain barrier. A cannula is surgically implanted into a lateral ventricle of the brain. Following a recovery period, conscious animals are injected with a specific dose of PNX-20 dissolved in a vehicle solution (e.g., sterile saline). Behavioral or physiological parameters are then assessed at various time points post-injection.
-
Intraperitoneal (IP) Injection: This method is used for systemic administration of PNX-20. The peptide is injected into the peritoneal cavity, from where it is absorbed into the bloodstream. This is a common route of administration in both rodent and fish studies.[8][9]
In Vitro Assays
-
Cell Culture and Treatment: Various cell lines, such as pituitary cells, hypothalamic neuronal cell lines (e.g., mHypoA-GnRH/GFP), and primary cell cultures, are used to study the direct cellular effects of PNX-20.[1][6] Cells are cultured under standard conditions and then treated with different concentrations of PNX-20 for specific durations.
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) is frequently used to measure changes in the mRNA expression of target genes (e.g., GnRH, Kiss1, metabolic enzymes) following PNX-20 treatment.
-
Protein Analysis: Western blotting and ELISA are used to quantify changes in protein levels and secretion (e.g., LH release) in response to PNX-20.
-
Receptor Knockdown Studies: Small interfering RNA (siRNA) is used to downregulate the expression of the GPR173 receptor in cell culture.[1][5][6] This allows researchers to confirm that the observed effects of PNX-20 are indeed mediated by this receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of PNX-20 and a typical experimental workflow for its study.
Caption: PNX-20 signaling pathway via GPR173.
References
- 1. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 5. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates Sevoflurane inhalation-induced post-operative cognitive dysfunction in rats via activation of the PKA/CREB signaling | Aging [aging-us.com]
- 8. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses food intake, modulates glucoregulatory enzymes, and enhances glycolysis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound IN MICE: TISSUE DISTRIBUTION, IN VITRO ENDOCRINE ACTIONS AND IN VIVO EFFECTS ON FOOD INTAKE [harvest.usask.ca]
- 12. Frontiers | A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies [frontiersin.org]
A Comparative Analysis of Phoenixin-20 and Established Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging neuropeptide Phoenixin-20 (PNX-20) with established anxiolytic agents, specifically benzodiazepines (e.g., diazepam) and selective serotonin reuptake inhibitors (SSRIs, e.g., fluoxetine). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant protocols.
Introduction
Anxiety disorders are a prevalent and debilitating class of psychiatric conditions. While current treatments, such as benzodiazepines and SSRIs, are effective for many, they are not without limitations, including side effects, potential for dependence, and delayed onset of action. This has spurred the search for novel therapeutic targets. This compound, a recently discovered neuropeptide, has shown promise as a potential anxiolytic agent.[1] This guide aims to objectively compare the preclinical data on PNX-20's anxiolytic effects with those of established treatments to inform future research and development.
Mechanisms of Action: A Comparative Overview
The anxiolytic effects of this compound, benzodiazepines, and SSRIs are mediated by distinct molecular pathways.
-
This compound: This peptide exerts its effects through the G protein-coupled receptor 173 (GPR173).[1][2] Activation of GPR173 is believed to trigger a downstream signaling cascade involving the cyclic AMP (cAMP) and protein kinase A (PKA) pathway.[3][4] Interestingly, the anxiolytic action of this compound appears to be dependent on the gonadotropin-releasing hormone (GnRH) receptor system, as its effects can be blocked by a GnRH receptor antagonist.[3][4]
-
Benzodiazepines (e.g., Diazepam): This class of drugs acts as positive allosteric modulators of the GABA-A receptor. By binding to a site distinct from the GABA binding site, benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a reduction in neuronal excitability and produces anxiolytic, sedative, and muscle relaxant effects.
-
Selective Serotonin Reuptake Inhibitors (SSRIs, e.g., Fluoxetine): SSRIs function by selectively blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is thought to underlie their anxiolytic and antidepressant effects, although the precise downstream mechanisms are complex and involve neuroadaptive changes over time.[5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound, Benzodiazepines, and SSRIs.
Preclinical Efficacy: A Data-Driven Comparison
Direct head-to-head comparative studies of this compound against established anxiolytics are currently limited in the published literature. Therefore, this section presents a comparison of data from separate studies investigating the anxiolytic effects of these compounds in widely accepted rodent models of anxiety: the Elevated Plus-Maze (EPM) and the Open Field Test (OFT). It is crucial to note that variations in experimental protocols between studies (e.g., animal strain, apparatus dimensions, and specific procedures) may influence the results. The data presented here are from studies with comparable methodologies to allow for a reasonable, albeit indirect, comparison.
Elevated Plus-Maze (EPM)
The EPM test assesses anxiety-like behavior in rodents by measuring their propensity to explore open, elevated arms versus enclosed arms. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Treatment Group | Dose | Animal Model | Time in Open Arms (% of Total Time) | Open Arm Entries (% of Total Entries) | Citation |
| Vehicle (Control) | - | Kunming mice | ~15% | ~25% | [3] |
| Phoenixin-14 | 5 nmol (i.c.v.) | Kunming mice | ~25% | ~35% | [3] |
| Phoenixin-14 | 10 nmol (i.c.v.) | Kunming mice | ~30% | ~40% | [3] |
| Phoenixin-14 | 25 nmol (i.c.v.) | Kunming mice | ~40% | ~50% | [3] |
| Phoenixin-14 | 50 nmol (i.c.v.) | Kunming mice | ~45% | ~55% | [3] |
| Vehicle (Control) | - | Male mice | ~20% | ~30% | [6] |
| Diazepam | 1.5 mg/kg (i.p.) | Male mice | ~40% | ~50% | [6] |
Note: Data for this compound's anxiolytic effects are supported by the findings for the closely related Phoenixin-14, as both peptides are reported to have similar anxiolytic properties.[1]
Open Field Test (OFT)
The OFT is another common behavioral test for anxiety. Rodents naturally tend to stay near the walls of a novel, open arena (thigmotaxis). Anxiolytic compounds typically increase the time spent and the number of entries into the center of the open field.
| Treatment Group | Dose | Animal Model | Time in Center (seconds) | Center Entries | Citation |
| Vehicle (Control) | - | Kunming mice | ~20 s | ~15 | [3] |
| Phoenixin-14 | 5 nmol (i.c.v.) | Kunming mice | ~30 s | ~20 | [3] |
| Phoenixin-14 | 10 nmol (i.c.v.) | Kunming mice | ~35 s | ~25 | [3] |
| Phoenixin-14 | 25 nmol (i.c.v.) | Kunming mice | ~45 s | ~30 | [3] |
| Phoenixin-14 | 50 nmol (i.c.v.) | Kunming mice | ~50 s | ~35 | [3] |
| Vehicle (Control) | - | BALB/c mice | ~30 s | Not Reported | [5] |
| Fluoxetine | 18 mg/kg/day (chronic) | BALB/c mice | ~50 s | Not Reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key experiments cited.
Intracerebroventricular (i.c.v.) Injection of this compound
Objective: To administer this compound directly into the cerebral ventricles of the brain to assess its central effects on anxiety-like behavior.
Procedure:
-
Animal Preparation: Adult male Kunming mice are anesthetized with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine).
-
Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic apparatus. A small incision is made in the scalp to expose the skull.
-
Cannula Implantation: A guide cannula is stereotaxically implanted into the lateral ventricle using predetermined coordinates relative to bregma. The cannula is secured to the skull with dental cement.
-
Recovery: The animal is allowed to recover from surgery for a period of at least one week.
-
Injection: For the experiment, a predetermined dose of this compound (or vehicle) is dissolved in artificial cerebrospinal fluid (aCSF) and infused through the guide cannula via an injection needle connected to a microsyringe pump over a specified duration.
-
Behavioral Testing: Following the injection, the animal is subjected to behavioral tests such as the EPM or OFT at a specified time point (e.g., 15 minutes post-injection).[3][4]
Elevated Plus-Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.
Procedure:
-
Habituation: The animal is brought to the testing room and allowed to acclimate for at least 30 minutes prior to testing.
-
Placement: The mouse is placed in the center of the maze, facing one of the open arms.
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: The session is recorded by a video camera, and an automated tracking system or a trained observer records the time spent in and the number of entries into the open and closed arms.
-
Cleaning: The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
Open Field Test (OFT) Protocol
Objective: To assess general locomotor activity and anxiety-like behavior in an open, novel environment.
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: The animal is habituated to the testing room as described for the EPM.
-
Placement: The mouse is placed in the center of the open field arena.
-
Exploration: The animal is allowed to freely explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Data Collection: A video tracking system records various parameters, including the total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.
-
Cleaning: The apparatus is cleaned between each animal to remove any scent cues.
Discussion and Future Directions
The available preclinical evidence suggests that this compound exhibits dose-dependent anxiolytic effects in rodent models of anxiety.[1][3] Its mechanism of action, involving the GPR173 receptor and the GnRH system, is distinct from that of benzodiazepines and SSRIs, presenting a novel avenue for the development of anxiolytic drugs.
However, the current body of research has several limitations. The most significant is the absence of direct comparative studies between this compound and established anxiolytics. Such studies are crucial to accurately gauge the relative efficacy and potential therapeutic advantages of PNX-20. Future research should prioritize head-to-head comparisons with drugs like diazepam and fluoxetine in standardized behavioral paradigms.
Furthermore, while the signaling pathway of this compound is beginning to be elucidated, further investigation is needed to fully understand the downstream targets and the precise role of the GnRH system in mediating its anxiolytic effects. The pharmacokinetic and pharmacodynamic profiles of this compound also require thorough investigation to determine its suitability for clinical development, including its bioavailability, half-life, and potential for off-target effects.
References
- 1. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Phoenixin-14 on anxiolytic-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Phoenixin-20's Receptor: A Guide to GPR173 Knockout and Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experimental findings that validate G protein-coupled receptor 173 (GPR173) as the functional receptor for the neuropeptide Phoenixin-20 (PNX-20). The primary focus is on data derived from GPR173 gene knockout and knockdown studies, which have been instrumental in delineating the physiological roles of the PNX-20/GPR173 signaling axis.
Phoenixin, a recently discovered peptide, exists in two active forms, PNX-14 and PNX-20, and is produced from the cleavage of the small integral membrane protein 20 (SMIM20).[1][2] It has been implicated in a wide array of physiological processes, including reproduction, inflammation, metabolism, and neuronal activity.[2] Mounting evidence points to GPR173, an orphan G protein-coupled receptor, as its cognate receptor.[1][2] The use of gene silencing techniques, such as siRNA-mediated knockdown and the development of knockout animal models, has been pivotal in confirming this interaction and understanding its functional consequences.[3][4][5]
Data Presentation: Comparative Effects of PNX-20 in GPR173-Deficient Models
The following tables summarize quantitative and qualitative data from key studies, comparing the physiological effects of this compound in control models versus models with GPR173 expression silenced.
Table 1: GPR173-Dependent Effects of PNX-20 on Reproductive Function
| Experimental Model | Treatment/Stimulus | Measured Parameter | Outcome in Control (Wild-Type/Scrambled siRNA) | Outcome in GPR173 Knockdown/Knockout | Citation |
| mHypoA-GnRH/GFP & mHypoA-Kiss/GFP-3 cells | This compound | GnRH, GnRH-R, Kiss1 mRNA expression | Significant increase | No significant change; PNX-20 effect prevented | [3][6] |
| Cultured female rat pituitary cells | This compound + GnRH | Luteinizing Hormone (LH) secretion | Potentiation of GnRH-stimulated LH release | Abrogation of PNX-20's potentiating effect | [4] |
| Female Rats (Diestrous) | Intracerebroventricular PNX-20 | Plasma LH levels | Significant dose-related increase | PNX-induced LH secretion prevented by GPR173 siRNA | [4] |
| Mouse Ovarian Tissue Culture | This compound | Follicular Area / Oocyte Maturation | Increased follicular area and number of mature oocytes | Not explicitly tested, but effect is GPR173-dependent | [7] |
Table 2: GPR173-Dependent Effects of PNX-20 in Inflammation and Cellular Protection
| Experimental Model | Treatment/Stimulus | Measured Parameter | Outcome in Control (Wild-Type/Scrambled siRNA) | Outcome in GPR173 Knockdown/Knockout | Citation |
| Mouse Model of Ischemic Stroke (MCAO) | This compound | Brain Infarction Area / Neurological Score | Mitigation of brain infarction, improved neurological function | Neuroprotective effects were absent | [2][8] |
| Human Dental Pulp Cells | This compound + LPS | LDH release, TLR-4/Myd88/NF-κB pathway activity | Reduced LDH release, attenuated inflammatory pathway | Protective effects were abolished | [8] |
| Cultured Neuronal M17 Cells | This compound | Mitochondrial biogenesis (PGC-1α, NRF-1, TFAM expression) | Increased expression of mitochondrial regulatory factors | Effects were not observed | [9] |
| Human Aortic Endothelial Cells | This compound + ox-LDL | ROS, NOX-4, IL-1β, IL-8, MCP-1 expression | Ameliorated harmful effects by suppressing the NF-κB pathway | Not explicitly tested, but effect is GPR173-dependent | [1][2] |
Table 3: GPR173-Dependent Effects of PNX-20 on Other Physiological Systems
| Experimental Model | Treatment/Stimulus | Measured Parameter | Outcome in Control (Wild-Type/Scrambled siRNA) | Outcome in GPR173 Knockdown/Knockout | Citation |
| MC3T3-E1 Osteoblast Precursor Cells | This compound | Osteoblast signature gene expression (Runx2, ALP, OCN), Matrix mineralization | Promotion of osteoblastic differentiation | Attenuation of PNX-20-mediated differentiation | [5][10] |
| Rats | Intracerebroventricular PNX-20 | Drinking behavior | Increased water intake | Effect disrupted by GPR173 siRNA injection | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature for key experiments.
siRNA-Mediated Knockdown of GPR173 in Cell Culture
This protocol is a composite based on methodologies used for silencing GPR173 in hypothalamic and pituitary cell lines.[3][4]
-
Cell Lines: Immortalized GnRH neurons (mHypoA-GnRH/GFP) or pituitary cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
siRNA Transfection: Cells are seeded to reach 50-70% confluency on the day of transfection. GPR173-specific small interfering RNA (siRNA) and a non-targeting (scrambled) control siRNA are transfected using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Validation of Knockdown: 48-72 hours post-transfection, GPR173 knockdown efficiency is confirmed by quantifying Gpr173 mRNA levels using RT-qPCR and, if possible, protein levels via Western blot.
-
Functional Assay: Following confirmation of knockdown, cells are treated with this compound (typically 10-100 nM) for a specified duration (e.g., 6-24 hours).
-
Data Analysis: Post-treatment, cell lysates are collected for gene expression analysis (RT-qPCR) of target genes (e.g., GnRH, Kiss1), or conditioned media is collected for hormone secretion analysis (e.g., ELISA for GnRH).[3]
Generation of GPR173 Knockout Mice (General Workflow)
While specific GPR173 knockout studies with PNX-20 are emerging, the generation of such models typically follows a standard workflow using CRISPR-Cas9 technology.[11][12]
-
Design of guide RNAs (gRNAs): gRNAs are designed to target essential exons of the Gpr173 gene to create a frameshift mutation, leading to a non-functional protein.
-
Preparation of Reagents: Cas9 mRNA and the designed gRNAs are synthesized in vitro.
-
Microinjection/Electroporation: A mixture of Cas9 mRNA and gRNAs is microinjected or electroporated into single-cell embryos (e.g., from C57BL/6 mice).[12]
-
Embryo Transfer: The manipulated embryos are transferred into pseudopregnant surrogate mothers.
-
Genotyping of Founder Mice: Pups (F0 generation) are genotyped using PCR and Sanger sequencing to identify individuals carrying the desired mutation.
-
Breeding and Colony Establishment: Founder mice with the correct mutation are bred with wild-type mice to establish germline transmission. Heterozygous (Gpr173+/-) offspring are then interbred to generate homozygous knockout (Gpr173-/-), heterozygous, and wild-type (Gpr173+/+) littermates for comparative experiments.
In Vivo Administration of this compound and Outcome Assessment
This protocol is representative of studies investigating the central effects of PNX-20 in rodents.[4][8]
-
Animal Model: Adult female rats or mice (e.g., C57BL/6J) are used. For central administration, animals are surgically implanted with a guide cannula targeting a cerebral ventricle (intracerebroventricular, ICV).
-
GPR173 Silencing (if applicable): For in vivo knockdown, a bolus of GPR173 siRNA or a control siRNA is administered via the cannula a few days prior to the experiment.
-
PNX-20 Administration: this compound, dissolved in sterile saline, is administered via an ICV injection at varying doses. Control animals receive a vehicle (saline) injection.
-
Behavioral or Physiological Measurement: Following injection, specific outcomes are measured. For example, to assess effects on the reproductive axis, blood samples are collected at timed intervals (e.g., 5, 15, 30 minutes) to measure plasma LH levels via ELISA.[4][13] To assess drinking behavior, water intake is monitored over several hours.[8]
-
Data Analysis: Data from GPR173 knockout/knockdown animals are compared to wild-type/control animals to determine if the effects of PNX-20 are GPR173-dependent.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PNX-20/GPR173 signaling pathways.
Caption: Experimental workflow for GPR173 knockdown validation.
Conclusion
The collective evidence from GPR173 gene silencing studies provides a strong validation for its role as the primary receptor for this compound. Experiments consistently demonstrate that the cellular and physiological effects of PNX-20—ranging from the regulation of reproductive hormones and inflammation to neuronal protection and bone formation—are significantly diminished or completely abolished when GPR173 expression is knocked down.[3][4][8][10] While much of the current data relies on transient siRNA or shRNA-mediated knockdown, these findings lay a critical foundation for the field. The availability of complete GPR173 knockout mouse models will further enable researchers to investigate the long-term consequences of absent PNX-20/GPR173 signaling and explore potential compensatory mechanisms.[5][14] For drug development professionals, this validated ligand-receptor pair presents a promising target for therapeutic interventions in reproductive disorders, neuroinflammatory conditions, and metabolic diseases.
References
- 1. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 2. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypothalamic action of phoenixin to control reproductive hormone secretion in females: importance of the orphan G protein-coupled receptor Gpr173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR173 agonist phoenixin 20 promotes osteoblastic differentiation of MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Independent Replication of Phoenixin-20 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on Phoenixin-20 (PNX-20), with a focus on independently replicated experimental data. While direct, independent replication studies are limited, this document synthesizes data from various research groups to offer a broader perspective on the peptide's signaling and physiological effects.
Key Findings and Replication Status
This compound, a 20-amino acid peptide, has been implicated in a range of physiological processes, most notably in the regulation of the reproductive axis.[1][2] The primary signaling pathway involves the G protein-coupled receptor 173 (GPR173), leading to the activation of the cAMP/protein kinase A (PKA) pathway and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[3][4][5][6][7] While numerous studies have built upon these initial findings, direct independent replications are not explicitly published. This guide presents a summary of consistent findings across different research groups and experimental models.
Data Summary: this compound Effects on Gene Expression and Signaling
The following table summarizes key quantitative findings from published studies. It is important to note that these studies were not designed as direct replications but investigated similar endpoints in different contexts.
| Finding | Initial Study System | Key Quantitative Result (Initial Study) | Supporting Study System(s) | Key Quantitative Result (Supporting Study) | Citation(s) |
| ↑ GnRH mRNA Expression | mHypoA-GnRH/GFP Neurons | 1.533 ± 0.164 fold increase with 100 nM PNX-20 at 2h | Spotted Scat (in vitro) | Significant increase in GnRH mRNA | [8][9] |
| ↑ Kiss1 mRNA Expression | mHypoA-Kiss/GFP-3 Cells | Upregulation at 24h with 100 nM PNX-20 | N/A | N/A | [8] |
| ↑ CREB Phosphorylation | mHypoA-GnRH/GFP & mHypoA-Kiss/GFP-3 Cells | Increased CREB phosphorylation | Human Granulosa Cells, Neuronal M17 Cells | Concentration-dependent increase in pCREB | [7][8][10] |
| ↑ Mitochondrial Biogenesis | Neuronal M17 Cells | Increased PGC-1α, NRF-1, and TFAM mRNA and protein levels | N/A | N/A | [10][11] |
| ↑ Vasopressin Release | Hypothalamic-neurohypophysial Explants | Stimulated vasopressin release | In vivo (rats) | Increased drinking behavior, ameliorated by GPR173 blockage | [3] |
Note: "N/A" indicates that no independent quantitative data was found in the reviewed literature for that specific finding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the established signaling pathway of this compound and a typical experimental workflow for investigating its effects.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: Immortalized GnRH neurons (mHypoA-GnRH/GFP) and kisspeptin neurons (mHypoA-Kiss/GFP-3) are commonly used.[8]
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: For experimental procedures, cells are often serum-starved for a period (e.g., 4 hours) to reduce basal signaling activity.[8] this compound is then added to the media at specified concentrations (e.g., 10 nM, 100 nM) for various time points (e.g., 1, 2, 4, 8, 24 hours).[8]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from cell lysates using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcription is performed to synthesize cDNA from the extracted RNA using kits such as the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).[7]
-
PCR Amplification: qRT-PCR is carried out using a thermocycler with SYBR Green master mix and gene-specific primers.
-
Data Analysis: Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH) and quantified using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the protein of interest (e.g., phospho-CREB, total CREB, GPR173) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Mitochondrial Biogenesis Assays
-
Mitochondrial DNA (mtDNA) to Nuclear DNA (nDNA) Ratio: Total DNA is extracted, and the relative amounts of a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., B-actin) are quantified by qPCR to determine the mtDNA/nDNA ratio.[10]
-
Mitochondrial Respiration: Oxygen consumption rates are measured using specialized equipment, such as a Seahorse XF Analyzer, to assess mitochondrial function.[10]
Conclusion
The available literature provides a consistent picture of this compound's primary signaling mechanism through GPR173 and the cAMP/PKA pathway. While direct independent replication studies are lacking, the corroborative findings from different research groups across various models lend weight to these initial discoveries. Further research specifically designed to replicate and validate these findings will be crucial for solidifying our understanding of this compound's therapeutic potential. There is some contradictory evidence regarding its role in food intake, with reports of both anorexigenic and orexigenic effects in different species, highlighting an area that requires further investigation.
References
- 1. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the neuropeptide phoenixin and its receptor GPR173 during folliculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. Phoenixin 20 promotes neuronal mitochondrial biogenesis via CREB-PGC-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phoenixin-20 (PNX-20) with other key hormones that share its signaling pathways, focusing on its role in reproductive and metabolic regulation. The information is compiled from various experimental studies to offer an objective overview supported by available data.
Quantitative Data Comparison
The following tables summarize the available quantitative data from different studies to facilitate a comparison of the biological activities of this compound, Gonadotropin-releasing hormone (GnRH), kisspeptin, and the synergistic effects with nesfatin-1. It is important to note that the experimental conditions may vary between studies, which should be considered when making direct comparisons.
Table 1: Comparative Effects on Gene Expression
| Hormone | Target Gene | Cell Line/Animal Model | Concentration/Dose | Fold Change/Percentage Increase | Reference |
| This compound | GnRH mRNA | mHypoA-GnRH/GFP cells | 10 nM | ~2-fold | [1] |
| This compound | GnRH mRNA | mHypoA-GnRH/GFP cells | 100 nM | ~2-fold | [1] |
| This compound | GnRH Receptor mRNA | mHypoA-GnRH/GFP cells | 100 nM | ~1.5 to 1.7-fold | [2] |
| This compound | Kiss1 mRNA | mHypoA-Kiss/GFP-3 cells | 100 nmol/L | Upregulated at 24h | [3] |
| Kisspeptin-10 | SMIM20 (PNX precursor) mRNA | mHypoA-GnRH/GFP cells | 10 nM | 35% increase | [1] |
Table 2: Receptor Activation and Potency
| Ligand | Receptor | Cell Line | EC50 | Reference |
| GnRH | GnRH Receptor | HEK293, SH-SY5Y, LβT2 cells | 23 nM | [4] |
| Kisspeptin | Kiss1R | CHO-K1 cells | 1.33 - 7.22 nM (human/rat) | [5] |
| Kisspeptin | Kiss1R | GnRH neurons | 2.8 ± 0.2 nM | [6] |
| This compound | GPR173 | - | Not yet reported | - |
Table 3: Synergistic Effects of Phoenixin-14 and Nesfatin-1 on Hormone Secretion in Male Rats (Intracerebroventricular Injection)
| Hormone | Treatment | Percentage Increase at 30 min | Percentage Increase at 60 min | Percentage Increase at 120 min | Reference |
| Luteinizing Hormone (LH) | PNX-14 (400 pmol) | 23% | 13% | 8% | [7] |
| Nesfatin-1 (200 pmol) | 16% | 15% | 2% | [7] | |
| PNX-14 + Nesfatin-1 | 27% | 20% | 16% | [7] | |
| Testosterone | PNX-14 (400 pmol) | Significant elevation | - | - | [7] |
| Nesfatin-1 (200 pmol) | Significant elevation | - | - | [7] | |
| PNX-14 + Nesfatin-1 | More potent elevation | - | - | [7] |
Signaling Pathways
This compound, GnRH, and kisspeptin share common downstream signaling elements, primarily converging on the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Nesfatin-1, while having some opposing metabolic effects, exhibits synergistic actions with phoenixin on reproductive hormone secretion.
This compound Signaling Pathway
PNX-20 binds to its G-protein coupled receptor, GPR173. This interaction activates the adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including GnRH and its receptor.[8][9][10]
Shared and Interacting Pathways
The signaling pathways of PNX-20, GnRH, and kisspeptin are intricately linked, ultimately influencing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. Nesfatin-1 adds another layer of complexity with its synergistic and sometimes opposing actions.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and other hormones.
GPR173 siRNA Knockdown in Hypothalamic Neurons
This protocol is used to specifically reduce the expression of the this compound receptor, GPR173, to determine its role in mediating the effects of PNX-20.
Workflow:
Detailed Steps:
-
Cell Culture: Plate immortalized hypothalamic neurons (e.g., mHypoA-GnRH/GFP) in appropriate growth medium and incubate until they reach 50-70% confluency.
-
siRNA Preparation: Reconstitute GPR173-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM with RNase-free water.
-
Transfection Complex Formation: For each well, dilute the siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Hormone Treatment: After the incubation period, treat the cells with this compound at the desired concentration and duration.
-
Analysis: Harvest the cells for downstream analysis, such as quantitative real-time PCR (qRT-PCR) to measure mRNA levels of target genes (e.g., GnRH) or Western blotting to assess protein levels or phosphorylation status (e.g., pCREB).
cAMP Assay in Hypothalamic Neurons
This assay measures the intracellular levels of cyclic AMP (cAMP), a key second messenger in the this compound signaling pathway.
Detailed Steps:
-
Cell Seeding: Seed hypothalamic neurons in a 96-well plate and culture overnight.
-
Pre-incubation: Wash the cells with a stimulation buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 10-30 minutes to prevent cAMP degradation.
-
Hormone Stimulation: Add this compound or other hormones at various concentrations to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions. This typically involves a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen) where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the cell lysates by interpolating from the standard curve.
CREB Phosphorylation Western Blot
This protocol is used to detect the phosphorylation of CREB at Serine 133, a key indicator of its activation downstream of PKA.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cultured hypothalamic neurons with this compound or other hormones for a specified time. Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CREB to normalize the pCREB signal.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]
- 5. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 8. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
A Researcher's Guide to Phoenixin-20 Detection: A Comparative Analysis of Immunoassays and Mass Spectrometry
For researchers and drug development professionals investigating the multifaceted roles of the neuropeptide Phoenixin-20 (PNX-20), accurate and reliable quantification is paramount. This guide provides a side-by-side comparison of the most common analytical methods for PNX-20 detection: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into their core principles, performance characteristics, and experimental workflows to assist you in selecting the optimal assay for your research needs.
At a Glance: Comparing this compound Detection Assays
The choice of a suitable detection assay for this compound depends on various factors, including the required sensitivity, specificity, sample throughput, and available laboratory equipment. Immunoassays like ELISA and RIA are generally more accessible for routine quantification, while mass spectrometry offers high specificity and the ability to multiplex.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Enzyme-catalyzed colorimetric or fluorescent signal proportional to the amount of PNX-20. | Competitive binding of radiolabeled PNX-20 and unlabeled PNX-20 to a limited number of antibodies. | Separation of PNX-20 based on its physicochemical properties followed by mass-to-charge ratio detection. |
| Primary Advantage | High throughput, relatively low cost, and widely available. | Historically high sensitivity. | High specificity, ability to distinguish between PNX-20 and its isoforms (e.g., PNX-14), and multiplexing capabilities. |
| Primary Disadvantage | Potential for cross-reactivity with structurally similar peptides. Performance can vary between different commercial kits. | Use of radioactive materials requires specialized licenses and handling procedures. Lower throughput. | Higher equipment cost and complexity. Requires significant expertise for method development and data analysis. |
| Typical Sample Types | Serum, plasma, cell culture supernatants, tissue homogenates.[1][2] | Serum, plasma, tissue extracts.[3] | Plasma, serum, tissue extracts. |
In-Depth Look: Performance of Commercial ELISA Kits
| Manufacturer/Kit Name | Species Reactivity | Detection Range (pg/mL) | Sensitivity (pg/mL) |
| FineTest® Human PNX-20 ELISA Kit | Human | 15.625 - 1000 | 9.375 |
| MyBioSource Human PNX-20 ELISA Kit | Human | 15.63 - 1000 | 7.3 |
| YL Biont Rat PNX-20 ELISA Kit | Rat | 7.813 - 500 | 4.688 |
| Protocols and Solutions Human PNX-20 ELISA Kit | Human | 15.625 - 1000 | 9.375[4] |
| Protocols and Solutions Rat PNX-20 ELISA Kit | Rat | 7.813 - 500 | 4.688[5] |
Note: The performance characteristics listed above are as reported by the manufacturers and may vary under different experimental conditions. Researchers are encouraged to perform in-house validation.
Experimental Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA)
The sandwich ELISA is the most common format for PNX-20 detection.[1][6][7]
Principle: A capture antibody specific for PNX-20 is pre-coated onto the wells of a microplate. When the sample is added, PNX-20 binds to the capture antibody. After washing, a biotin-conjugated detection antibody that recognizes a different epitope on PNX-20 is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate (e.g., TMB) is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of PNX-20 in the sample. The reaction is stopped, and the absorbance is measured using a microplate reader.
Generic Protocol (Sandwich ELISA):
-
Plate Preparation: Use a microplate pre-coated with an anti-PNX-20 capture antibody.
-
Standard and Sample Addition: Add standards of known PNX-20 concentrations and samples to the appropriate wells. Incubate for a specified time (e.g., 2 hours at 37°C).
-
Washing: Aspirate and wash the wells multiple times with a wash buffer to remove unbound substances.
-
Detection Antibody Addition: Add a biotin-conjugated anti-PNX-20 detection antibody to each well. Incubate as recommended (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark (e.g., 15-30 minutes at 37°C).
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PNX-20 in the samples.
Radioimmunoassay (RIA)
RIA is a competitive immunoassay that was historically a gold standard for hormone quantification due to its high sensitivity.[3]
Principle: A known quantity of radiolabeled PNX-20 (tracer) is mixed with a limited amount of anti-PNX-20 antibody. When a sample containing unlabeled PNX-20 is added, it competes with the radiolabeled PNX-20 for binding to the antibody. After an incubation period, the antibody-bound PNX-20 is separated from the free PNX-20. The radioactivity of the antibody-bound fraction is then measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled PNX-20 in the sample.
Generic Protocol (Competitive RIA):
-
Reagent Preparation: Prepare standards with known concentrations of unlabeled PNX-20 and the radiolabeled PNX-20 tracer.
-
Assay Setup: In assay tubes, add the standards or samples, the anti-PNX-20 antibody, and the radiolabeled PNX-20 tracer.
-
Incubation: Incubate the mixture to allow for competitive binding (e.g., overnight at 4°C).
-
Separation: Add a secondary antibody or another precipitating agent to separate the antibody-bound PNX-20 from the free fraction. Centrifuge the tubes to pellet the antibody-bound complex.
-
Data Acquisition: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standards. Use this curve to determine the concentration of PNX-20 in the samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8]
Principle: A biological sample is first processed to extract and concentrate the peptides. The extract is then injected into a liquid chromatograph, where PNX-20 is separated from other components in the sample based on its physicochemical properties (e.g., hydrophobicity). The separated PNX-20 then enters the mass spectrometer, where it is ionized, and its mass-to-charge ratio is measured. This allows for highly specific and sensitive detection and quantification.
Generic Protocol (LC-MS/MS for Peptide Quantification):
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample to precipitate larger proteins.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge to further clean up the sample and concentrate the peptide fraction containing PNX-20.
-
Reconstitution: Evaporate the solvent and reconstitute the dried extract in a mobile phase-compatible solvent.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample onto a reversed-phase LC column.
-
Elute PNX-20 using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water with formic acid).
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
PNX-20 is ionized, typically using electrospray ionization (ESI).
-
The mass analyzer selects the precursor ion corresponding to PNX-20.
-
The precursor ion is fragmented, and specific product ions are monitored for quantification (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
An internal standard (a stable isotope-labeled version of PNX-20) is typically added at the beginning of sample preparation for accurate quantification.
-
A calibration curve is generated using known concentrations of a PNX-20 standard.
-
The ratio of the peak area of the endogenous PNX-20 to the peak area of the internal standard is used to determine the concentration of PNX-20 in the sample.
-
Visualizing Key Processes
To further aid in the understanding of this compound's biological context and the workflows for its detection, the following diagrams have been generated.
Caption: this compound Signaling Pathway.
Caption: Sandwich ELISA Workflow.
Caption: LC-MS/MS Workflow.
Conclusion
The selection of an appropriate assay for this compound detection is a critical decision in the experimental design process. For high-throughput screening and routine quantification in well-characterized sample matrices, commercially available ELISA kits offer a convenient and cost-effective solution. RIA, while historically sensitive, presents logistical challenges due to the handling of radioactive materials. For studies requiring the highest level of specificity, the ability to differentiate between closely related isoforms, and for discovery-based research, LC-MS/MS stands out as the superior method, albeit with higher upfront costs and technical demands. Researchers should carefully consider the specific requirements of their study to make an informed choice that will yield accurate and reproducible data.
References
- 1. Custom Rat Phoenixin 20(PNX-20) ELISA Kit [ylbiont.com]
- 2. enteksci.com [enteksci.com]
- 3. The Phoenixins: From Discovery of the Hormone to Identification of the Receptor and Potential Physiologic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. fn-test.com [fn-test.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
Phoenixin-20: A Promising Biomarker in the Landscape of Metabolic Disease
A Comparative Guide for Researchers and Drug Development Professionals
The quest for reliable biomarkers is a critical endeavor in the fight against metabolic diseases such as type 2 diabetes (T2DM) and obesity. Emerging evidence points to Phoenixin-20 (PNX-20), a recently discovered peptide hormone, as a potential key player in metabolic regulation and a promising candidate for a novel biomarker. This guide provides a comprehensive comparison of PNX-20 with established metabolic markers, details on its quantification, and insights into its underlying biological pathways to assist researchers and drug development professionals in validating its clinical utility.
This compound Performance as a Metabolic Disease Biomarker
Recent studies have begun to shed light on the diagnostic potential of this compound in metabolic disorders. A key study investigating the levels of both Phoenixin-14 (PNX-14) and PNX-20 in patients with T2DM revealed a significant correlation with several metabolic parameters.
| Parameter | Correlation with this compound | Statistical Significance |
| Body Mass Index (BMI) | Negative | p < 0.05 |
| Fasting Insulin | Negative | p < 0.05 |
| Fasting Blood Glucose | Negative | p < 0.05 |
| HbA1c% | Negative | p < 0.05 |
| HOMA-IR | Negative | p < 0.05 |
Table 1: Correlation of Serum this compound with Key Metabolic Parameters in Type 2 Diabetes Mellitus.[1]
Furthermore, Receiver Operating Characteristic (ROC) curve analysis in the same study demonstrated the potential of PNX-20 in predicting T2DM.[1]
| Biomarker | Area Under the Curve (AUC) | Cut-off Value | Sensitivity | Specificity |
| This compound | 0.858 | 228.7 ng/L | 80% | 83% |
| Phoenixin-14 | 0.874 | 413.4 ng/L | 89% | 72% |
Table 2: Performance of this compound in Predicting Type 2 Diabetes Mellitus.[1]
While direct comparative studies with established biomarkers like leptin and adiponectin are still emerging, the data suggests that PNX-20 holds considerable promise. Its negative correlation with key indicators of metabolic dysfunction positions it as a potential marker of metabolic health.
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of this compound is paramount for its validation as a biomarker. The most common method for measuring PNX-20 levels in biological samples is the Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: Quantification of Human this compound in Serum/Plasma using ELISA
This protocol is a generalized procedure based on commercially available sandwich ELISA kits. Researchers should always refer to the specific manufacturer's instructions for the kit being used.
1. Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human PNX-20 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PNX-20 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human PNX-20 is added to the wells. Following a wash to remove any unbound antibody-biotin reagent, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of PNX-20 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
2. Materials:
-
Human PNX-20 ELISA Kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate solution, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Serological pipettes
-
Plate sealer
-
Vortex mixer
-
Automated plate washer (optional)
3. Sample Collection and Storage:
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -80°C.
-
Avoid repeated freeze-thaw cycles.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare all required reagents and working standards as directed in the kit manual.
-
Add 100 µL of Standard, Blank, or sample to each well. Cover with a new plate sealer and incubate for 2 hours at 37°C.
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (200 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 100 µL of the working solution of Biotin-conjugated Antibody to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Repeat the aspiration/wash as in step 4.
-
Add 100 µL of the working solution of Streptavidin-HRP to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Repeat the aspiration/wash as in step 4.
-
Add 90 µL of Substrate Solution to each well. Incubate for 15-30 minutes at 37°C. Protect from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.
5. Calculation of Results:
-
Average the duplicate readings for each standard, control, and sample.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph.
-
The concentration of PNX-20 in the samples can be determined by interpolating the sample absorbance values from the standard curve.
Alternative Quantification Methods:
-
Radioimmunoassay (RIA): While less common now due to the use of radioactive materials, RIA kits for this compound are also available and have been used in research.
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and the potential for multiplexing, allowing for the simultaneous measurement of multiple biomarkers. A validated LC-MS/MS method for PNX-20 would be a valuable tool for clinical research, though specific, standardized protocols are not yet widely published. The general workflow for developing such an assay would involve peptide extraction from the matrix, chromatographic separation, and detection by a mass spectrometer.
This compound Signaling Pathways in Metabolic Regulation
This compound exerts its effects by binding to its putative receptor, GPR173, a G protein-coupled receptor.[2][3] This interaction triggers downstream signaling cascades that influence various metabolic processes.
Caption: this compound signaling pathway via GPR173 activation.
The activation of the cAMP/PKA pathway and subsequent phosphorylation of the CREB transcription factor is a key mechanism through which this compound is thought to regulate genes involved in metabolic control.[2]
Experimental Workflow for Biomarker Validation
The validation of this compound as a clinical biomarker for metabolic disease requires a systematic approach.
Caption: A streamlined workflow for validating this compound as a biomarker.
This workflow outlines the critical steps from initial discovery to the establishment of clinical utility, emphasizing the need for robust analytical and clinical validation.
Conclusion and Future Directions
This compound presents a compelling case as a novel biomarker for metabolic diseases. Its association with key metabolic parameters and its performance in predicting T2DM in initial studies are promising. However, further research is crucial to fully validate its clinical utility. Large-scale, prospective clinical trials are needed to directly compare the performance of this compound with established biomarkers like leptin and adiponectin. Furthermore, the development and standardization of high-throughput, sensitive, and specific assays, such as validated LC-MS/MS methods, will be essential for its widespread adoption in clinical practice. The continued exploration of this compound's role in metabolic regulation holds the potential to not only provide a new diagnostic tool but also to unveil novel therapeutic targets for the management of metabolic disorders.
References
Comparative Proteomic Analysis of Phoenixin-20-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteome in response to Phoenixin-20 (PNX-20) treatment. The information is compiled from recent studies to support further investigation into the therapeutic potential of this bioactive peptide.
This compound is a recently identified neuropeptide that plays a significant role in various physiological processes, including reproduction, metabolism, and cellular protection.[1][2][3] This guide focuses on the alterations in the cellular proteome following PNX-20 treatment, offering a comparative overview based on available proteomic data. PNX-20 is known to exert its effects through the G protein-coupled receptor 173 (GPR173), activating downstream signaling pathways such as the cAMP/PKA and ERK pathways.[1]
Quantitative Proteomic Data Summary
The following table summarizes the key proteins that are differentially expressed in cells upon treatment with this compound. This data is crucial for understanding the molecular mechanisms underlying the peptide's biological functions.
| Protein | Cellular Function | Fold Change (PNX-20 vs. Control) | Reference Study |
| Upregulated Proteins | |||
| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) | Mitochondrial biogenesis, energy metabolism | Increased | Yang et al., 2020[4][5] |
| Nuclear respiratory factor 1 (NRF-1) | Mitochondrial biogenesis, gene expression | Increased | Yang et al., 2020[5] |
| Mitochondrial transcription factor A (TFAM) | Mitochondrial DNA replication and transcription | Increased | Yang et al., 2020[5] |
| Occludin | Tight junction formation, cell adhesion | Increased | Zhang and Li, 2020 |
| Downregulated Proteins | |||
| Thioredoxin-interacting protein (TxNIP) | NLRP3 inflammasome activation, oxidative stress | Decreased | Zeng et al., 2020[6] |
| High mobility group box-1 (HMGB1) | Inflammation, cell death | Decreased | [7] |
| Toll-like receptor 4 (TLR4) | Innate immunity, inflammation | Decreased | [7] |
| Myeloid differentiation factor 88 (MyD88) | Toll-like receptor signaling | Decreased | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments in the proteomic analysis of PNX-20 treated cells, based on standard practices in the field.[8][9][10][11]
1. Cell Culture and this compound Treatment
-
Cell Line: Human neuronal cell lines (e.g., M17) or other relevant cell types.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
PNX-20 Treatment: Lyophilized this compound is reconstituted in a suitable solvent (e.g., sterile water). Cells are treated with a final concentration of PNX-20 (e.g., 10-100 nM) for a specified duration (e.g., 24-48 hours). A vehicle control (solvent only) is run in parallel.
2. Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford assay.
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to break and block disulfide bonds.
-
Tryptic Digestion: The protein mixture is then digested overnight at 37°C with sequencing-grade modified trypsin to generate peptides suitable for mass spectrometry analysis.
3. Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures are separated by reversed-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., LTQ-Orbitrap).
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify and quantify peptides and proteins. Statistical analysis is performed to identify proteins that are significantly differentially expressed between the PNX-20 treated and control groups.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative proteomics experiment.
Caption: A generalized workflow for the proteomic analysis of this compound treated cells.
This compound Signaling Pathway
This diagram depicts a key signaling pathway activated by this compound, leading to enhanced mitochondrial biogenesis.[4][5]
References
- 1. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phoenixin: More than Reproductive Peptide [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. 2.12. Proteomic Analysis [bio-protocol.org]
- 9. UWPR [proteomicsresource.washington.edu]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols | Broad Institute [broadinstitute.org]
Safety Operating Guide
Phoenixin-20: Comprehensive Disposal Procedures for Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Phoenixin-20.
This document provides essential safety and logistical information for the proper disposal of this compound, a bioactive peptide utilized in laboratory research. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance.
This compound is a vertebrate bioactive peptide with hormone-like actions, known to stimulate the hypothalamo-pituitary-gonadal axis and regulate reproductive processes.[1][2][3][4][5][6] As a bioactive substance, all materials contaminated with this compound, including unused product, solutions, and experimental apparatus, require careful management as chemical and biological waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Even trace amounts of peptides can cause skin or eye irritation.[7]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
In the event of a spill, absorb the liquid with disposable wipes, place all contaminated materials in a designated peptide waste container, and clean the affected area with a suitable laboratory disinfectant.[7] For larger spills, immediately notify your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound in various forms. It is imperative to consult your institution's specific waste disposal policies and local hazardous waste regulations, as they may supersede these general guidelines.[3][7]
1. Waste Segregation and Collection:
-
Solid this compound Waste: Place unused or expired lyophilized this compound powder in a clearly labeled, sealed container designated for "Peptide Waste" or "Chemical Waste."[7]
-
Liquid this compound Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not pour peptide solutions down the drain.[7]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated waste.[7] These items should be collected in a designated biohazard or chemical waste bin.[3][7]
2. Decontamination of Laboratory Equipment:
For reusable laboratory equipment, a thorough decontamination process is necessary to remove all traces of the peptide.
-
Initial Cleaning: Use an enzymatic detergent to break down the peptide structure.[2]
-
Chemical Inactivation: Following the enzymatic cleaning, treat the equipment with a 0.5-1.0% sodium hypochlorite (bleach) solution for a contact time of at least 20 minutes.[2][8]
-
Final Rinse: Thoroughly rinse the equipment with distilled water to remove any residual cleaning and decontamination agents.
3. Final Disposal:
-
Engage a Certified Waste Disposal Company: For the final disposal of collected peptide waste, it is recommended to use a professional hazardous waste disposal service.[7] These companies are equipped to handle and transport chemical and biomedical waste in compliance with all regulatory standards.
-
Institutional Procedures: Follow your institution's established procedures for the pickup and disposal of chemical and biohazardous waste. This typically involves contacting the EHS office to schedule a waste collection.[7]
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway of this compound (for informational purposes)
While not directly related to disposal, understanding the biological context of this compound underscores the importance of its proper handling as a bioactive agent. This compound exerts its effects by activating the G protein-coupled receptor 173 (GPR173), leading to a cascade of intracellular events.
Caption: Simplified signaling pathway of this compound via GPR173.
Summary of this compound Properties
| Property | Value |
| Molecular Formula | C101H153N25O29 |
| Molecular Weight | 2181.45 g/mol |
| Appearance | White lyophilized powder |
| Storage (Lyophilized) | -20°C for long-term storage |
| Storage (in Solution) | -80°C for up to 6 months; -20°C for up to 1 month[5] |
| Bioactivity | Stimulates hypothalamo-pituitary-gonadal hormones, regulates reproduction, promotes neuronal mitochondrial biogenesis, and has anxiolytic effects.[1][2][3][4][5][6] |
By adhering to these disposal procedures, researchers and laboratory personnel can mitigate the risks associated with this compound waste, ensuring a safe and compliant laboratory environment.
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 3. Biotechnology Lab Safety and Waste Disposal [fishersci.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 8. peptiderecon.com [peptiderecon.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Phoenixin-20
For researchers, scientists, and drug development professionals working with the bioactive peptide Phoenixin-20, ensuring a safe laboratory environment is paramount. Adherence to proper handling, storage, and disposal protocols is critical to mitigate potential risks and maintain experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of this compound.
This compound is a vertebrate bioactive peptide with hormone-like actions, known to stimulate the hypothalamo-pituitary-gonadal axis and regulate mammalian reproduction.[1] While the full toxicological properties of this product have not been thoroughly investigated, it is crucial to handle it with care to avoid potential health hazards.[2]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment to be used when handling this compound, which is typically supplied as a white powder.[2][3]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be worn to protect eyes from potential splashes of solutions containing this compound.[2][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[5][6] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills.[2][5] |
| Respiratory Protection | Dust Respirator or Facemask | Use a respirator to avoid inhalation of the powdered form of the peptide.[4] |
Operational Plan: Step-by-Step Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound, as well as for ensuring laboratory safety.
Handling:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Avoid Inhalation: Handle the powdered form of this compound in a well-ventilated area or under a fume hood to prevent inhalation of dust particles.[2][4]
-
Prevent Contact: Avoid direct contact with eyes, skin, and clothing.[2] In case of accidental contact, follow the first-aid measures outlined below.
-
Reconstitution: When preparing solutions, slowly add the solvent to the vial containing the lyophilized peptide to avoid frothing or loss of material.
-
General Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
Storage:
-
Lyophilized Form: Store the lyophilized powder in a tightly sealed container in a cool, dry place.[2] The recommended storage temperature is -20°C for long-term stability, where it can be kept for up to three years.[1][7]
-
In Solvent: Once reconstituted, store the solution at -80°C for up to one year to maintain its integrity.[1]
First-Aid Measures
In the event of exposure to this compound, the following first-aid procedures should be followed:
| Exposure Route | First-Aid Procedure |
| Inhalation | If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[4] |
| Skin Contact | In case of skin contact, wash the affected area thoroughly with soap and plenty of water.[4] |
| Eye Contact | If the substance comes into contact with the eyes, flush with plenty of water as a precaution.[4] |
| Ingestion | If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[4]
Disposal Procedure:
-
Collection: Collect waste material in a designated and properly labeled waste container.
-
Treatment: A recommended method for disposal is to dissolve or mix the material with a combustible solvent.[2]
-
Incineration: The resulting solution should then be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. peptide.com [peptide.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. adooq.com [adooq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
